molecular formula C12H14O B1361062 Cyclopropyl(3,4-dimethylphenyl)methanone CAS No. 38675-78-4

Cyclopropyl(3,4-dimethylphenyl)methanone

Cat. No.: B1361062
CAS No.: 38675-78-4
M. Wt: 174.24 g/mol
InChI Key: RVHOLOURUAQTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(3,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclopropyl 3,4-xylyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHOLOURUAQTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191970
Record name Cyclopropyl 3,4-xylyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38675-78-4
Record name Cyclopropyl(3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38675-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl 3,4-xylyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038675784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl 3,4-xylyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl 3,4-xylyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopropyl(3,4-dimethylphenyl)methanone (CAS No. 38675-78-4).[1][2][3] This aryl cyclopropyl ketone is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The unique structural and electronic properties of the cyclopropyl group can impart desirable pharmacokinetic and pharmacodynamic characteristics to lead compounds. This document details two primary synthetic routes—Friedel-Crafts acylation and a Grignard reagent-based approach—offering step-by-step protocols. Furthermore, it outlines a complete characterization workflow, including predicted spectroscopic data based on analogous compounds, to ensure the identity and purity of the synthesized molecule.

Introduction: The Significance of Aryl Cyclopropyl Ketones

Aryl cyclopropyl ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The cyclopropyl moiety, a three-membered carbocycle, is a bioisostere for various functional groups and can introduce conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates. Its incorporation into molecular scaffolds can lead to novel intellectual property and provide a competitive edge in drug discovery programs. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of the ketone functional group and the unique properties of the cyclopropyl and dimethylphenyl moieties.

Synthetic Methodologies

Two principal and well-established synthetic strategies for the preparation of this compound are the Friedel-Crafts acylation and the reaction of a Grignard reagent with an appropriate acyl chloride. The choice between these methods may depend on the availability of starting materials, scalability, and desired purity profile.

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this involves the reaction of 1,2-dimethylbenzene (o-xylene) with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Reaction Scheme: o-xylene + cyclopropanecarbonyl chloride --(AlCl₃)--> this compound + HCl

The 3,4-regioisomer is the expected major product due to the ortho- and para-directing nature of the methyl groups on the aromatic ring, with acylation occurring at the less sterically hindered para position relative to one of the methyl groups.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the cyclopropanecarbonyl chloride by forming a highly electrophilic acylium ion.

  • Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used as it does not react with the Lewis acid or the electrophile.

  • Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,2-Dimethylbenzene (o-xylene)

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add 1,2-dimethylbenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Grignard Reagent Approach

An alternative and powerful method for C-C bond formation is the use of organometallic reagents, such as Grignard reagents. In this approach, cyclopropylmagnesium bromide is reacted with 3,4-dimethylbenzoyl chloride.

Reaction Scheme: cyclopropylmagnesium bromide + 3,4-dimethylbenzoyl chloride --> this compound + MgBrCl

Causality of Experimental Choices:

  • Grignard Reagent Formation: Cyclopropylmagnesium bromide is prepared in situ from cyclopropyl bromide and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, strictly anhydrous conditions are essential for the success of the reaction.

  • Reaction with Acyl Chloride: The nucleophilic cyclopropyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 3,4-dimethylbenzoyl chloride.

Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • 3,4-Dimethylbenzoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel to initiate the reaction (disappearance of the iodine color).

    • Once the reaction starts, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Reaction with 3,4-Dimethylbenzoyl Chloride:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of 3,4-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Characterization and Analysis

Spectroscopic Data (Predicted)
Technique Predicted Data
¹H NMR * Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
* Methyl Protons: Two singlets around 2.2-2.4 ppm.
* Cyclopropyl Methine Proton: A multiplet in the upfield region, typically around 2.5-2.8 ppm.
* Cyclopropyl Methylene Protons: Multiplets in the upfield region, expected between 0.8-1.3 ppm.
¹³C NMR * Carbonyl Carbon: A signal in the downfield region, approximately 198-202 ppm.
* Aromatic Carbons: Signals between 125-145 ppm.
* Methyl Carbons: Signals around 19-21 ppm.
* Cyclopropyl Methine Carbon: A signal around 18-22 ppm.
* Cyclopropyl Methylene Carbons: Signals in the upfield region, typically 10-15 ppm.
IR Spectroscopy * C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹.
* Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
* Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
* C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry * Molecular Ion (M⁺): Expected at m/z = 174.10.
* Major Fragments: Fragmentation patterns corresponding to the loss of the cyclopropyl group (m/z = 133) and the 3,4-dimethylphenyl group (m/z = 105), as well as the cyclopropylcarbonyl cation (m/z = 69).
Experimental Workflow for Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis via Friedel-Crafts or Grignard Reaction Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Verification IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation Analysis Data_Analysis Correlate Spectroscopic Data with Predicted Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity_Assessment Purity Assessment (e.g., by NMR, HPLC) Data_Analysis->Purity_Assessment Final_Product Final_Product Purity_Assessment->Final_Product

Caption: Workflow for the synthesis and characterization of this compound.

Safety Considerations

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Acyl chlorides are lachrymatory and corrosive.

  • Grignard Reaction: Grignard reagents are highly flammable and react vigorously with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound, a valuable intermediate in organic synthesis. Both the Friedel-Crafts acylation and the Grignard reaction are viable methods, with the choice depending on laboratory-specific factors. The provided characterization workflow and predicted spectroscopic data will aid researchers in verifying the successful synthesis and purity of the target compound. The strategic use of this and other aryl cyclopropyl ketones will undoubtedly continue to contribute to advancements in drug discovery and materials science.

References

  • Dwivedi, N., Tewari, N., Tiwari, V. K., Chaturvedi, V., Manju, Y. K., Srivastava, A., ... & Tripathi, R. P. (2005). An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents. Bioorganic & medicinal chemistry letters, 15(20), 4526–4530.
  • Google Patents. (2012). CN102584523A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
  • Google Patents. (2009). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • Hou, Z. R., et al. (2021). Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. Supporting Information for The Royal Society of Chemistry.
  • ChemBK. (n.d.). Cyclopropyl-(3,4-dimethylphenyl)methanone. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclopropyl(3,4-dimethylphenyl)methanone

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. Spectroscopic analysis is not merely a data acquisition step; it is a conversation with the molecule itself. Each peak, each signal, each fragmentation pattern is a piece of a structural puzzle. This guide is designed for the practicing researcher and scientist, offering a detailed exploration of the spectroscopic characteristics of this compound (CAS No. 38675-78-4). While published spectra for this specific compound are not widely available, this document serves as a comprehensive framework, leveraging foundational principles and data from analogous structures to predict, interpret, and validate its spectral identity. We will proceed not by rote, but by inquiry, explaining the why behind the how to ensure that the protocols and interpretations presented are robust, reliable, and scientifically sound.

Molecular Architecture and Spectroscopic Implications

This compound, with the molecular formula C₁₂H₁₄O and a molecular weight of approximately 174.24 g/mol , possesses a unique combination of structural motifs that give rise to a distinct spectroscopic fingerprint.[1] The molecule integrates a strained cyclopropyl ring, a conjugated ketone, and a 1,2,4-trisubstituted aromatic ring. Each of these features imparts predictable and discernible characteristics in NMR, IR, and MS analyses.

The cyclopropyl group is particularly noteworthy. Its strained C-C bonds and unique geometry result in proton and carbon signals in NMR spectra that appear at unusually high fields (upfield), a direct consequence of the ring's magnetic anisotropy.[2] The ketone's carbonyl group provides a strong, characteristic absorption in the infrared spectrum and directs key fragmentation pathways in mass spectrometry. The disubstituted phenyl ring presents a specific set of signals in both proton and carbon NMR, with splitting patterns and chemical shifts indicative of its substitution pattern.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of every atom.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following steps represent a standard methodology for acquiring high-quality NMR data for a small organic molecule.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte, this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which offers excellent solubility for many organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Utilize a 400 MHz (or higher) NMR spectrometer.

    • Insert the sample and allow it to equilibrate to the probe temperature (typically 298 K).

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity across the sample. The quality of the shimming directly impacts spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

    • Collect 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 1024) is required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C).

    • Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all peaks.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, cyclopropyl, and methyl protons. The chemical shifts are influenced by electron-donating/withdrawing effects and magnetic anisotropy.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.7 - 7.8Multiplet2HAromatic Protons (ortho to C=O)Deshielded by the electron-withdrawing carbonyl group.
~ 7.2 - 7.3Doublet1HAromatic Proton (para to C=O)Standard aromatic region, split by its ortho neighbor.
~ 2.5 - 2.7Multiplet1HCyclopropyl CH (methine)The proton adjacent to the carbonyl is deshielded.
~ 2.35Singlet6HTwo Aromatic CH₃Methyl groups on an aromatic ring typically appear in this region. The signals may be resolved as two distinct singlets or overlap.
~ 1.1 - 1.3Multiplet2HCyclopropyl CH₂Diastereotopic protons on the cyclopropyl ring, shielded.
~ 0.9 - 1.1Multiplet2HCyclopropyl CH₂Diastereotopic protons on the cyclopropyl ring, highly shielded.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon is the most deshielded, while the cyclopropyl carbons are characteristically shielded.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
> 195C=O (Ketone)Carbonyl carbons are strongly deshielded and appear significantly downfield.
~ 143Aromatic C-CH₃Quaternary aromatic carbon attached to a methyl group.
~ 138Aromatic C-CH₃Quaternary aromatic carbon attached to the second methyl group.
~ 135Aromatic C-C=OQuaternary aromatic carbon attached to the carbonyl group.
~ 129 - 130Aromatic CHAromatic methine carbons.
~ 20 - 22Aromatic CH₃Methyl carbons attached to the aromatic ring.
~ 18 - 20Cyclopropyl CHMethine carbon of the cyclopropyl ring, adjacent to the carbonyl.
~ 10 - 12Cyclopropyl CH₂Methylene carbons of the cyclopropyl ring, showing a characteristic upfield shift due to ring strain.[2]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an essential and rapid technique for identifying key functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify key absorption bands.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
~ 3100 - 3000C-H Stretch (Aromatic & Cyclopropyl)Medium-WeakCharacteristic C-H stretches for sp² (aromatic) and strained sp³ (cyclopropyl) carbons.
~ 2980 - 2850C-H Stretch (Aliphatic - CH₃)MediumSymmetric and asymmetric stretches of the methyl groups.
~ 1680 - 1660 C=O Stretch (Aryl Ketone) Strong This is the most prominent and diagnostic peak. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3]
~ 1610, 1580, 1500C=C Stretch (Aromatic Ring)Medium-StrongCharacteristic absorptions for the benzene ring.
~ 1200 - 1000C-C Stretch, C-H BendsMediumPart of the complex "fingerprint region," which is unique to the molecule.
~ 850 - 800C-H Out-of-Plane BendingStrongIndicative of the 1,2,4-trisubstitution pattern on the aromatic ring.

Table 3: Predicted Diagnostic Infrared Absorption Bands

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI is a classic "hard" ionization technique that induces extensive fragmentation, providing a detailed fragmentation pattern.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum will show a molecular ion peak corresponding to the molecular weight and several fragment peaks corresponding to stable carbocations.

  • Molecular Ion (M⁺•): The molecular formula is C₁₂H₁₄O. The predicted molecular ion peak will appear at m/z = 174 .

  • Key Fragmentation Pathways: The structure of the molecule suggests several likely fragmentation points. The most favorable cleavages result in the formation of stable acylium ions.

M Molecule C₁₂H₁₄O M_ion Molecular Ion (M⁺•) m/z = 174 M->M_ion - e⁻ (Ionization) frag1 3,4-Dimethylbenzoyl Cation m/z = 133 M_ion->frag1 α-cleavage frag2 Cyclopropyl Radical (Neutral Loss) M_ion->frag2 α-cleavage frag3 Cyclopropylcarbonyl Cation m/z = 69 M_ion->frag3 α-cleavage frag4 3,4-Dimethylphenyl Radical (Neutral Loss) M_ion->frag4 α-cleavage

Caption: Predicted Major Fragmentation Pathways in EI-MS.

  • Loss of Cyclopropyl Radical: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring. This is an alpha-cleavage that results in a highly stable, resonance-stabilized 3,4-dimethylbenzoyl cation.

    • [M - C₃H₅]⁺ : m/z = 174 - 41 = 133 (This is expected to be the base peak).

  • Loss of 3,4-Dimethylphenyl Radical: Cleavage on the other side of the carbonyl group would result in a cyclopropylcarbonyl cation.

    • [M - C₈H₉]⁺ : m/z = 174 - 105 = 69 .

Conclusion

The structural characterization of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of information. The ¹H and ¹³C NMR spectra will confirm the complete carbon-hydrogen framework, with the upfield signals of the cyclopropyl group being a key identifier. The strong carbonyl stretch near 1670 cm⁻¹ in the IR spectrum will confirm the presence of the conjugated ketone. Finally, mass spectrometry will verify the molecular weight of 174 amu and show a characteristic fragmentation pattern dominated by the formation of a stable acylium ion at m/z 133. Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality control of this compound.

References

  • Vertex AI Search Finding: Data from a supporting information document showing NMR and MS data for structurally similar cyclopropyl methanone compounds. Source: 4

  • Supporting Information for - The Royal Society of Chemistry: Provides examples of IR and GC/MS data for various ketone-containing organic molecules. Source: 3

  • NP-MRD Database: Example of a predicted ¹³C NMR spectrum, illustrating the use of computational tools in spectroscopy. Source: 5

  • ChemicalBook Entry for Cyclopropyl-(3,4-dimethylphenyl)methanone: Provides the CAS number for the target compound. Source: 6

  • ChemBK Entry for Cyclopropyl-(3,4-dimethylphenyl)methanone: Provides the molecular formula and molar mass. Source: 1

  • ¹³C NMR Spectrum of Cyclopropyl phenyl ketone: Provides reference ¹³C NMR data for a similar cyclopropyl ketone. Source: 7

  • ¹H NMR Spectrum of Cyclopropyl methyl ketone: Provides reference ¹H NMR data for a simple cyclopropyl ketone. Source: 8

  • ¹H NMR Spectrum of Cyclopropyl phenyl ketone: Provides reference ¹H NMR data for a similar cyclopropyl ketone. Source: 9

  • Arctom Scientific Product Page: Confirms the CAS number and name of the compound. Source: 10

  • PubChem Entry for (3,4-dimethylphenyl)-(1H-pyrrol-2-yl)methanone: Provides data for a compound with the same substituted phenyl group. Source: 11

  • ¹³C NMR Spectrum of Cyclopropane: Explains the characteristic upfield chemical shift of cyclopropyl carbons. Source: 2

  • Base-controlled divergent synthesis of cyclopropyl aryl methanones: A publication detailing a synthetic route to this class of compounds. Source: 12

  • NIST WebBook for Cyclopropyl 4-methoxyphenyl ketone: Provides a reference IR spectrum for a similar molecule. Source: 13

  • Supporting Information for - The Royal Society of Chemistry: Details general procedures for NMR and GC-MS analysis. Source: 14

  • Synthesis and Characterization of a Dihydroquinolinyl Methanone: An example of full characterization including IR, ¹H, ¹³C-NMR, and X-ray diffraction. Source: 15

  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes: Provides examples of detailed NMR data interpretation for complex organic molecules. Source: 16

  • PubChem Entry for (3,4-Dimethylphenyl)-(3-ethylcyclohexyl)methanone: Provides data for a compound with the same substituted phenyl group. Source: 17

  • NIST WebBook for Ethanone, 1-cyclopropyl-: Provides reference IR and MS data for a simple cyclopropyl ketone. Source: 18

  • SpectraBase Entry for (4,5-Dimethoxy-2-methyl-phenyl)-(3,4-dimethoxyphenyl)methanone: Example of a vapor phase IR spectrum for a related aromatic ketone. Source: 19

  • Technical Guide on Cyclopropyl 2-(4-methylphenyl)ethyl ketone: Discusses the significance of cyclopropyl ketones in drug discovery. Source: 20

  • Photochemistry of a Methoxyphenyl-1,3,4-Oxadiazole: Discusses IR spectroscopy and quantum chemical calculations for structural analysis. Source: 21

  • ¹³C NMR Spectrum of 2,2-dimethylpropane: An educational resource explaining ¹³C NMR principles with a simple, symmetrical molecule. Source: 22

Sources

Physical and chemical properties of Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Cyclopropyl(3,4-dimethylphenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and provides practical insights into the synthesis, characterization, and potential applications of this compound.

Introduction and Molecular Overview

This compound, a member of the aryl cyclopropyl ketone family, presents a unique structural motif of significant interest in medicinal chemistry and organic synthesis. The strained cyclopropyl ring, conjugated with an aromatic system, imparts distinct electronic and conformational properties, making it a valuable scaffold for the development of novel therapeutics and functional materials. This guide delves into the core characteristics of this molecule, offering a foundational understanding for its further exploration.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compound
CAS Number 38675-78-4[1][2][3]
Molecular Formula C₁₂H₁₄O[1]
Molecular Weight 174.24 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)C2CC2)C
InChI Key N/A

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly accessible literature. However, properties can be predicted based on its structure and comparison with analogous compounds.

Table 2: Physical and Chemical Properties

PropertyValueNotes
Melting Point Data not availableExpected to be a low-melting solid or a high-boiling liquid at room temperature, similar to other aryl cyclopropyl ketones. For example, (4-Bromophenyl)(cyclopropyl)methanone has a melting point of 40.0-44.0 °C.
Boiling Point Data not availablePredicted to be above 200 °C at atmospheric pressure. For instance, (4-Bromophenyl)(cyclopropyl)methanone has a boiling point of 204 °C at 10 mmHg.
Solubility Data not availablePredicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water.
Appearance Data not availableLikely a colorless to pale yellow oil or solid.

Synthesis and Mechanistic Insights

The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with cyclopropanecarbonyl chloride.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[4]. The electron-rich 1,2-dimethylbenzene then acts as a nucleophile, attacking the acylium ion to form the desired ketone.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product o_xylene 1,2-Dimethylbenzene (o-Xylene) product This compound o_xylene->product Nucleophilic Attack cp_chloride Cyclopropanecarbonyl Chloride acylium_ion Acylium Ion cp_chloride->acylium_ion Activation lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylium_ion acylium_ion->product

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized, field-proven protocol that can be adapted for the synthesis of the target molecule.

Materials:

  • 1,2-Dimethylbenzene (o-xylene)

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add 1,2-dimethylbenzene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic Protons: Signals in the range of 7.0-7.8 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methyl Protons: Two singlets in the range of 2.2-2.5 ppm. - Cyclopropyl Protons: A multiplet for the methine proton adjacent to the carbonyl group (likely downfield, ~2.5-3.0 ppm) and multiplets for the methylene protons in the upfield region (~0.8-1.5 ppm).
¹³C NMR - Carbonyl Carbon: A signal in the range of 195-205 ppm. - Aromatic Carbons: Signals in the range of 125-145 ppm. - Methyl Carbons: Signals in the range of 19-22 ppm. - Cyclopropyl Carbons: A signal for the methine carbon (~15-25 ppm) and a signal for the methylene carbons (~8-15 ppm).
IR Spectroscopy - C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹. - Aromatic C=C Stretch: Medium to weak bands in the region of 1600-1450 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 174. - Key Fragmentation: Loss of the cyclopropyl group (M-41), and fragments corresponding to the dimethylbenzoyl cation (m/z = 133) and the dimethylphenyl cation (m/z = 105).

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the interplay between the cyclopropyl ring and the ketone functionality.

Key Chemical Reactions
  • Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening under various conditions, such as with acid catalysis or transition metal catalysis, to yield functionalized linear alkyl chains.

  • Carbonyl Group Transformations: The ketone functionality can undergo standard reactions such as reduction to an alcohol, reductive amination, and Wittig reactions.

Potential in Drug Discovery

The cyclopropyl moiety is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates. While no specific biological activities have been reported for this compound, related aryl cyclopropyl ketones have shown promise in various therapeutic areas. For instance, certain alkylaminoaryl phenyl cyclopropyl methanones have demonstrated antitubercular and antimalarial activities[7].

Drug_Discovery_Logic cluster_compound Core Scaffold cluster_properties Key Properties cluster_applications Potential Therapeutic Areas core This compound prop1 Enhanced Metabolic Stability core->prop1 prop2 Improved Potency core->prop2 prop3 Modulated Physicochemical Properties core->prop3 app1 Antitubercular Agents prop1->app1 app2 Antimalarial Agents prop2->app2 app3 Other CNS or Metabolic Disorders prop3->app3

Sources

Initial Biological Screening of Cyclopropyl(3,4-dimethylphenyl)methanone: A Strategic Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl(3,4-dimethylphenyl)methanone is a novel chemical entity with a structure suggestive of potential biological activity, yet it remains largely uncharacterized in the public domain. This guide outlines a comprehensive, tiered strategy for the initial biological screening of this compound. As direct biological data is scarce, we propose a logical cascade of in vitro assays designed to efficiently build a foundational profile of the molecule's bioactivity, safety, and potential mechanisms of action. This document serves as a roadmap for researchers, providing not just protocols, but the scientific rationale behind each step, empowering informed decision-making in the early stages of drug discovery.

Introduction and Compound Profile

This compound (C₁₂H₁₄O) is a small molecule featuring a cyclopropyl ring linked to a dimethylphenyl group via a ketone.[1][2] The cyclopropane ring is a strained carbocycle present in numerous biologically active natural products and synthetic compounds, often imparting unique pharmacological properties.[3] Similarly, the substituted phenyl ring is a common feature in many therapeutic agents. While related structures, such as certain alkylaminoaryl phenyl cyclopropyl methanones, have shown promise as antitubercular and antimalarial agents, the specific biological targets and safety profile of this compound are unknown.[4]

This guide puts forth a systematic screening cascade to de-orphan this compound, moving from broad assessments of cytotoxicity to critical safety pharmacology assays and finally to wide-net screens designed to identify potential target classes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38675-78-4[1][5]
Molecular Formula C₁₂H₁₄O[2]
Molecular Weight 174.24 g/mol [2]

Proposed Biological Screening Cascade

The proposed screening strategy is designed as a tiered, decision-gated workflow. This approach prioritizes the early identification of potential liabilities (cytotoxicity, off-target effects) to conserve resources and guide subsequent, more focused investigations.

Screening_Cascade cluster_0 Tier 1: Foundational & Safety Screening cluster_1 Tier 2: Broad Target Class Identification cluster_2 Tier 3: Hit Validation & Elucidation A General Cytotoxicity (e.g., MTT, LDH Assays) B hERG Channel Inhibition (Cardiac Safety) A->B If not overtly cytotoxic C CYP450 Inhibition (Drug-Drug Interaction) A->C If not overtly cytotoxic D Mutagenicity (Ames Test) A->D If not overtly cytotoxic E Broad Kinome Profiling B->E If acceptable safety profile C->E If acceptable safety profile D->E If acceptable safety profile F GPCR Panel Screening E->F G Dose-Response Studies F->G If hits identified H Mechanism of Action Studies G->H

Figure 1: Proposed tiered screening cascade for this compound.

Tier 1: Foundational & Safety Screening Protocols

General Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration range at which the compound exhibits general toxicity to cells. This is crucial for distinguishing specific pharmacological effects from non-specific cytotoxicity in subsequent assays. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[6] Running these in parallel provides a more robust assessment, as some compounds can interfere with one assay but not the other.[7]

  • Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Lysis Control: To the remaining cells in the original plate, add 50 µL of a 10X lysis buffer to create a maximum LDH release control.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of LDH release for each concentration relative to the maximum lysis control.

Table 2: Hypothetical Cytotoxicity Data Summary

AssayEndpointResult (CC₅₀)
MTT Metabolic Activity> 100 µM
LDH Membrane Integrity> 100 µM
hERG Channel Inhibition Assay (Cardiac Safety)

Rationale: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[9] Early assessment of hERG liability is a regulatory requirement and critical for safety.[10] Automated patch-clamp electrophysiology is the gold standard for this assessment.

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Instrument Setup: Utilize an automated patch-clamp system such as the QPatch or SyncroPatch.[9]

  • Compound Application: Prepare this compound at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing pulse to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.[11]

  • Data Acquisition: Record the hERG tail current before and after the sequential application of increasing concentrations of the test compound.

  • Controls: Include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[9]

  • Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Table 3: Hypothetical hERG Inhibition Data Summary

AssayEndpointResult (IC₅₀)
Automated Patch-Clamp hERG Current Inhibition> 30 µM
Cytochrome P450 (CYP) Inhibition Assay (Drug-Drug Interactions)

Rationale: Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes by a new chemical entity can lead to adverse drug-drug interactions (DDIs).[12] An in vitro assay using human liver microsomes is a standard method to assess the inhibitory potential against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[13]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a specific probe substrate for each CYP isoform, and NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-incubate the mixture with varying concentrations of this compound or a known inhibitor (positive control) for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the specific probe substrate.

  • Reaction Termination: After a set time (e.g., 15 minutes), stop the reaction by adding a stopping solution (e.g., acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.[13]

  • Data Interpretation: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ for each CYP isoform.

Table 4: Hypothetical CYP450 Inhibition Data Summary

CYP IsoformResult (IC₅₀)
CYP1A2 > 50 µM
CYP2C9 > 50 µM
CYP2C19 > 50 µM
CYP2D6 > 50 µM
CYP3A4 > 50 µM
Mutagenicity Assessment (Ames Test)

Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[15][16] A positive test, indicated by the growth of revertant colonies on a histidine-free medium, suggests the compound is a mutagen.[14][15]

Ames_Test_Principle cluster_0 Without Mutagen cluster_1 With Mutagen A His- Salmonella (Cannot synthesize Histidine) B Minimal Glucose Agar (No Histidine) A->B C Few spontaneous revertant colonies B->C D His- Salmonella + Test Compound E Minimal Glucose Agar (No Histidine) D->E F Many revertant colonies (Compound is mutagenic) E->F

Figure 2: Principle of the Ames Test.

  • Strain Preparation: Use at least two strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.[15]

  • Plate Preparation: To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.[17]

Table 5: Hypothetical Ames Test Data Summary

StrainMetabolic Activation (S9)Result
TA98 -Negative
TA98 +Negative
TA100 -Negative
TA100 +Negative

Tier 2: Broad Target Class Identification

Assuming the compound shows an acceptable safety profile in Tier 1, the next step is to explore its potential mechanism of action through broad, unbiased screening against major drug target families.

Broad Kinome Profiling

Rationale: Protein kinases are a large family of enzymes that play critical roles in cell signaling and are implicated in numerous diseases, particularly cancer.[18] Kinome profiling services screen a compound against a large panel of kinases to identify potential targets and assess selectivity.[19][20]

  • Service Provider Selection: Choose a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, MtoZ Biolabs).[18][19]

  • Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure kinase activity.[19][21]

  • Screening Concentration: Submit the compound for an initial screen at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: The service provider will report the percent inhibition for each kinase. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any identified hits, follow-up with IC₅₀ determination to confirm potency.

Table 6: Hypothetical Kinome Profiling Hit Summary (@ 10 µM)

Kinase TargetPercent Inhibition
Kinase A85%
Kinase B62%
... (250+ other kinases)< 50%
GPCR Panel Screening

Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the target of approximately 40% of all modern drugs.[22][23] Screening against a panel of GPCRs can reveal unexpected activities and potential therapeutic applications.

  • Service Provider Selection: Engage a CRO with a comprehensive GPCR screening platform (e.g., Creative Biogene, Reaction Biology).[24][25]

  • Assay Formats: Services typically offer multiple functional readouts, such as calcium mobilization, cAMP accumulation, or β-arrestin recruitment assays, to detect both agonists and antagonists.[25][26]

  • Screening Concentration: As with kinome screening, an initial single-point screen (e.g., at 10 µM) is cost-effective.

  • Data Analysis: Results are reported as percent activation (for agonists) or percent inhibition (for antagonists) relative to a known reference compound.

  • Follow-up: Confirmed hits should be further characterized in full dose-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy.

Table 7: Hypothetical GPCR Screening Hit Summary (@ 10 µM)

GPCR TargetMode of ActionPercent Activity/Inhibition
GPCR XAntagonist92% Inhibition
... (100+ other GPCRs)N/A< 30% Activity/Inhibition

Data Interpretation and Next Steps

The initial screening cascade provides a foundational dataset to guide the future of the research program for this compound.

  • Clean Safety Profile: If the compound is non-cytotoxic, non-mutagenic, and shows no significant hERG or CYP450 liability (e.g., all IC₅₀/CC₅₀ > 30 µM), it is a strong candidate for further investigation.

  • Identified Hits: If hits are identified in the kinome or GPCR screens, the next steps (Tier 3) would involve:

    • Dose-Response Confirmation: Validate the hits by determining their potency (IC₅₀/EC₅₀) through full concentration-response curves.

    • Selectivity Profiling: Assess the selectivity of the compound against related targets to understand its specificity.

    • Mechanism of Action Studies: Employ further biochemical and cell-based assays to elucidate how the compound interacts with its target.

  • No Hits: If no significant activity is observed in any of the screens, researchers may consider synthesizing analogs of the parent compound to explore the structure-activity relationship or testing the compound in more complex phenotypic assays.

This systematic approach ensures that resources are directed toward compounds with the most promising therapeutic potential and an acceptable safety margin, laying a solid foundation for subsequent hit-to-lead and lead optimization efforts.

References

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. [Link][16]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link][18]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link][19]

  • Oncolines B.V. (2024). Kinome Profiling. [Link][20]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link][6]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link][14]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. [Link][17]

  • Slideshare. (n.d.). hERG Assay. [Link][27]

  • Unknown Source. (n.d.). The Ames Test. [Link][28]

  • Wang, L., et al. (2015). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 36(10), 1167-1178. [Link][26]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link][13]

  • Evotec. (n.d.). hERG Safety. [Link][9]

  • Du, F., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2427, 219-226. [Link][29]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link][12]

  • Enzymlogic. (n.d.). G Protein-Coupled Receptor (GPCR) Drug Discovery Tools. [Link][22]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link][30]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link][10]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link][25]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link][11]

  • Fotakis, G., & Timbrell, J. A. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Worle-Knirsch, J. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 20(8), 1545-1553. [Link][7]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link][8]

  • ResearchGate. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. [Link][4]

  • ChemBK. (n.d.). Cyclopropyl-(3,4-dimethylphenyl)methanone. [Link][2]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link][3]

Sources

The Cyclopropyl Aryl Ketone Scaffold: A Privileged Motif for Targeting Key Enzymes in Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl aryl ketone motif, characterized by a strained three-membered ring conjugated to an aromatic ketone, presents a unique and compelling scaffold in medicinal chemistry. This structure imparts distinct electronic and conformational properties that enable potent and often selective interactions with a range of biological targets. This guide delves into the core therapeutic potential of cyclopropyl aryl ketones, focusing on their established roles as inhibitors of critical enzyme families, including flavin-dependent oxidases and histone demethylases. We will explore the underlying mechanisms of action, highlight key molecular targets, and provide detailed experimental protocols for target identification and validation, offering a comprehensive resource for researchers aiming to leverage this versatile chemical scaffold in drug discovery.

Introduction: The Unique Chemistry of the Cyclopropyl Ketone Moiety

The therapeutic promise of cyclopropyl aryl ketones stems from the inherent chemical reactivity of the cyclopropane ring. This small, strained carbocycle possesses significant bond-angle strain, resulting in C-C bonds with increased p-orbital character. When conjugated with an aryl ketone, this system becomes susceptible to nucleophilic attack and ring-opening reactions, a property that has been ingeniously exploited in the design of mechanism-based enzyme inhibitors.[1] The interaction of these compounds with their biological targets often involves the formation of a covalent bond, leading to irreversible inhibition, a desirable characteristic for achieving sustained therapeutic effects.

This guide will focus on two primary classes of enzymes that are well-established targets for cyclopropyl aryl ketone-based inhibitors: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1), both of which are crucial flavin-dependent enzymes. Additionally, we will touch upon other potential targets and methodologies for discovering novel interactions.

Flavin-Dependent Amine Oxidases: A Primary Target Class

Flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), are critical enzymes in the metabolic pathways of neurotransmitters like serotonin, dopamine, and norepinephrine.[] Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression and Parkinson's disease, making them attractive targets for therapeutic intervention.[]

Mechanism of Irreversible Inhibition

Cyclopropylamines, which are structurally related to cyclopropyl ketones and are often metabolites or designed analogs, are potent mechanism-based inhibitors of MAOs.[3] The inhibitory mechanism involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. The MAO enzyme oxidizes the cyclopropylamine, generating a reactive intermediate that subsequently forms a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[3][4] Spectral changes, such as bleaching at 456 nm and increased absorbance at 400 nm, are consistent with this flavin modification.[3]

MAO_Inhibition cluster_0 MAO Active Site MAO MAO Enzyme (with FAD cofactor) Intermediate Reactive Intermediate MAO->Intermediate Oxidation Inhibitor Cyclopropylamine Inhibitor Inhibitor->Intermediate Inactive_MAO Inactive MAO-FAD Adduct Intermediate->Inactive_MAO Covalent Bonding caption Mechanism of MAO inhibition by cyclopropylamines.

Caption: Mechanism of MAO inhibition by cyclopropylamines.

Selectivity and Therapeutic Implications

The selectivity of cyclopropylamine inhibitors for MAO-A versus MAO-B is a critical determinant of their therapeutic application and side-effect profile.[] For instance, non-selective MAO inhibition can lead to a hypertensive crisis due to the inability to metabolize dietary tyramine.[] Medicinal chemistry efforts have focused on designing inhibitors with high selectivity for MAO-B for the treatment of Parkinson's disease, or reversible inhibitors of MAO-A (RIMAs) for depression to mitigate these risks.

Notably, compounds like cis-N-benzyl-2-methoxycyclopropylamine have demonstrated potent and selective irreversible inhibition of MAO-B, with IC50 values in the nanomolar range, making them promising leads for further development.[3]

Epigenetic Modulators: Targeting Histone Demethylases

Beyond their role in neuroscience, cyclopropylamine-containing molecules have emerged as powerful inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent histone demethylase.[5] LSD1 plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), thereby influencing gene expression.[6] Overexpression of LSD1 has been linked to the development and progression of various cancers, making it a compelling oncology target.[5]

The mechanism of LSD1 inhibition by tranylcypromine, a well-known cyclopropylamine, is analogous to that of MAO inhibition, involving the formation of a covalent adduct with the FAD cofactor.[6] This has spurred the development of numerous cyclopropylamine-based LSD1 inhibitors for cancer therapy.

Other Potential Therapeutic Targets

The reactivity of the cyclopropyl aryl ketone scaffold extends to other potential targets, showcasing its versatility in drug discovery.

  • Anticancer Activity: Substituted aryl cyclopropyl ketones have shown cytotoxic potential against various cancer cell lines, including breast and mouse mammary carcinoma.[7] Their mechanism is often linked to the inhibition of critical cellular pathways, though specific targets are not always fully elucidated.[7]

  • Antimicrobial and Antimalarial Agents: Series of 4-alkylaminoaryl phenyl cyclopropyl methanones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and Plasmodium falciparum.[8] Molecular docking studies suggest that these compounds may act by inhibiting fatty acid synthase II (FAS-II) enzymes.[8]

  • Cytochrome P450 (CYP) Enzymes: Cyclopropylamines can also act as mechanism-based inactivators of cytochrome P450 enzymes.[9][10] This interaction is important to consider during drug development, as it can lead to drug-drug interactions.[11][12] The inactivation mechanism is thought to involve the formation of a reactive intermediate that covalently binds to the enzyme.[10]

Experimental Protocols for Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is a critical step in drug development. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that can be employed for this purpose.[13][14]

Activity-Based Protein Profiling (ABPP) Workflow

ABPP utilizes chemical probes that covalently bind to the active sites of enzymes.[15] For cyclopropyl aryl ketones, a probe could be designed to incorporate a reporter tag (e.g., biotin or a fluorescent dye) while retaining the core reactive scaffold.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a cyclopropyl aryl ketone derivative functionalized with a linker and a reporter tag (e.g., biotin for pull-down experiments or a fluorophore for imaging).[15]

  • Proteome Labeling: Incubate the synthesized probe with a complex biological sample (e.g., cell lysate, intact cells). The probe will covalently label its protein targets.

  • Target Enrichment (for biotinylated probes):

    • Lyse the cells (if labeled intact) and add streptavidin-coated beads to the lysate.

    • The biotinylated probe-protein complexes will bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample (e.g., treated with a vehicle or a structurally similar but non-reactive probe) to identify specific targets.

ABPP_Workflow Probe Cyclopropyl Aryl Ketone Probe (with Biotin Tag) Labeled_Proteome Covalently Labeled Target Proteins Probe->Labeled_Proteome Proteome Complex Proteome (e.g., Cell Lysate) Proteome->Labeled_Proteome Enrichment Enrichment of Labeled Proteins Labeled_Proteome->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion Peptides Peptides Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Identification Target Protein Identification LC_MS->Identification caption Activity-Based Protein Profiling (ABPP) workflow.

Caption: Activity-Based Protein Profiling (ABPP) workflow.

Target Validation: Enzymatic Assays

Once potential targets are identified via ABPP, their inhibition by the cyclopropyl aryl ketone needs to be validated using enzymatic assays.

General Protocol for MAO Inhibition Assay:

  • Enzyme and Substrate Preparation: Obtain purified MAO-A or MAO-B enzyme and a suitable substrate (e.g., kynuramine).

  • Inhibitor Preparation: Prepare a stock solution of the cyclopropyl aryl ketone compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor.

    • Pre-incubate for a defined period to allow for irreversible inhibition.

    • Initiate the reaction by adding the substrate.

  • Detection: Measure the product formation over time using a plate reader (e.g., fluorescence for the product of kynuramine oxidation).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected cyclopropylamine derivatives against MAO-A and MAO-B.

CompoundTargetIC50 (after 30 min pre-incubation)Reference
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170 nM[3]
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nM[3]
TranylcypromineMAO-A/BVaries (slight preference for MAO-B)[][16]

Conclusion and Future Directions

The cyclopropyl aryl ketone scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its unique chemical properties have been successfully harnessed to create potent and selective inhibitors of key enzymes involved in neurological disorders and cancer. The mechanism-based, often irreversible, mode of action of these compounds offers a distinct advantage in achieving sustained therapeutic effects.

Future research in this area will likely focus on:

  • Expansion to New Targets: Utilizing advanced techniques like ABPP to identify novel protein targets for cyclopropyl aryl ketones.

  • Improving Selectivity: Fine-tuning the structure of these compounds to enhance their selectivity for specific enzyme isoforms or to develop inhibitors with desired polypharmacology.

  • Modulating Reversibility: Designing reversible or quasi-reversible inhibitors to potentially improve safety profiles for certain therapeutic applications.

By continuing to explore the rich chemistry of this scaffold, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.

References

  • A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones. Benchchem.
  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.
  • 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. PubMed.
  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. PubMed.
  • Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI.
  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PMC - PubMed Central.
  • Inhibitors of histone demethylases. PubMed.
  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF. ResearchGate.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem.
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic.
  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.
  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI.
  • Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. PubMed.
  • Highly selective inhibition of histone demethylases by de novo macrocyclic peptides. ResearchGate.
  • Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. PMC - NIH.
  • Allele-Specific Inhibition of Histone Demethylases. PMC - NIH.
  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers (RSC Publishing).
  • Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society.
  • Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome.
  • Activity-based protein profiling: A graphical review. PMC - PubMed Central.
  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC.
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers.
  • Cyclopropyl‐functionalised ketones are also excellent substrates for... ResearchGate.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers.
  • Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery. PubMed.
  • Cytochrome P450 Inhibition. Examine.com.
  • Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. NIH.
  • Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes. ResearchGate.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH.

Sources

The Ascendant Role of Cyclopropyl Methanones in Modern Drug Discovery: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of a Strained Ring

In the landscape of medicinal chemistry, the cyclopropyl group, a seemingly simple three-membered carbocycle, has garnered immense interest.[1][2][3] Its unique stereoelectronic properties, stemming from significant ring strain, confer upon parent molecules a suite of advantageous attributes including enhanced metabolic stability, increased potency, and improved brain permeability.[1][2][3] When incorporated into a methanone scaffold, these derivatives emerge as a versatile class of compounds with a burgeoning portfolio of biological activities. This guide provides an in-depth exploration of the novel biological frontiers being conquered by cyclopropyl methanone derivatives, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their diverse activities, provide detailed protocols for their evaluation, and present a forward-looking perspective on their therapeutic potential.

I. The Strategic Advantage of the Cyclopropyl Moiety in Drug Design

The utility of the cyclopropyl ring in drug discovery is a direct consequence of its distinct chemical and physical properties. The enhanced π-character of its C-C bonds and the shorter, stronger C-H bonds contribute to a rigid structure that can effectively orient pharmacophoric elements for optimal target engagement.[1][2] This conformational rigidity can lead to a more favorable entropic contribution to binding affinity.[1][2] Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups, such as vinyl or carbonyl groups, while offering improved metabolic stability by being less susceptible to enzymatic degradation.[1]

II. Unveiling a Spectrum of Biological Activities

Cyclopropyl methanone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a multitude of therapeutic areas.

A. Antimicrobial Warfare: A New Generation of Pathogen Slayers

A significant body of research highlights the potent antimicrobial properties of cyclopropyl methanone derivatives, encompassing antibacterial, antifungal, and antimalarial activities.

Several cyclopropyl methanone derivatives have exhibited potent activity against a range of bacterial pathogens. A key mechanism of action for some of these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.

Step-by-Step Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The cyclopropyl methanone derivative is serially diluted in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive control (bacteria in broth) and negative control (broth only) wells are also included.

  • Incubation: The microtiter plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cyclopropyl methanone derivatives have also shown promise as antifungal and antimalarial agents. Their antifungal mechanism may involve the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis, a pathway targeted by many established antifungal drugs.[4][5][6] In the context of malaria, some derivatives have demonstrated potent activity against Plasmodium falciparum, potentially by inhibiting essential parasitic enzymes.

B. Anti-Inflammatory Action: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Cyclopropyl methanone derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[7][8] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[7][9]

Experimental Workflow: In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Cyclopropyl Methanone Derivative Inhibitor->Incubation Substrate Arachidonic Acid Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start Incubation->Reaction_Start Measurement Measure Prostaglandin Production (e.g., EIA) Reaction_Start->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for determining the COX inhibitory activity of cyclopropyl methanone derivatives.

Step-by-Step Protocol: Colorimetric COX Inhibitor Screening Assay

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes as per the manufacturer's instructions.[10] Prepare a stock solution of the cyclopropyl methanone derivative in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, set up background wells (assay buffer, heme), 100% initial activity wells (assay buffer, heme, enzyme), and inhibitor wells (assay buffer, heme, enzyme, and diluted test compound).[10]

  • Incubation: Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Add a colorimetric substrate solution followed by the arachidonic acid substrate to all wells to initiate the reaction.[10]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[10]

C. Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of pathologies. Certain cyclopropyl methanone derivatives have demonstrated significant antioxidant activity, suggesting their potential in mitigating oxidative damage.

Step-by-Step Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol to a specific concentration (e.g., 0.1 mM).[11] The solution should have a deep violet color.

  • Preparation of Sample Solutions: Prepare various concentrations of the cyclopropyl methanone derivative in the same solvent.

  • Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each concentration of the sample solution.[12][13] A control containing only the DPPH solution and the solvent is also prepared.[12]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.[11][12]

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

D. Anticancer Potential: A Multi-pronged Attack

The development of novel anticancer agents remains a critical area of research. Cyclopropyl methanone derivatives have shown promise in this arena through various mechanisms. Some derivatives function as bioreductive alkylating agents, which are activated under the hypoxic conditions often found in solid tumors to become potent DNA-damaging agents. Others may exert their anticancer effects by inducing apoptosis or inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Signaling Pathway: Bioreductive Activation and DNA Alkylation

cluster_activation Tumor Microenvironment cluster_compound Compound Transformation cluster_action Cellular Action Hypoxia Hypoxia Reductase Reductase Enzymes Hypoxia->Reductase Upregulates Prodrug Cyclopropyl Methanone Prodrug Active_Drug Activated Alkylating Agent Prodrug->Active_Drug Reduction by Reductase Alkylation DNA Alkylation Active_Drug->Alkylation DNA DNA DNA->Alkylation Apoptosis Apoptosis Alkylation->Apoptosis

Caption: Bioreductive activation of a cyclopropyl methanone prodrug leading to DNA alkylation and apoptosis in cancer cells.

E. Antiviral Activity: A New Frontier

Preliminary studies have suggested that some cyclopropyl nucleoside analogues exhibit antiviral activity against a range of viruses.[14] The mechanism of action is thought to involve the inhibition of viral DNA polymerase, a critical enzyme for viral replication.[15][16] This is a promising area of research that warrants further investigation to elucidate the specific viral targets and the structure-activity relationships that govern this activity.

III. Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective cyclopropyl methanone derivatives. For instance, in the context of antimicrobial activity, the nature and position of substituents on the aromatic rings can significantly influence potency and spectrum of activity. Similarly, for anti-inflammatory agents, modifications to the cyclopropyl ring and the methanone linker can modulate COX-1/COX-2 selectivity, a critical factor for minimizing gastrointestinal side effects.[7]

Table 1: Comparative Biological Activities of Representative Cyclopropyl Methanone Derivatives

Compound IDTarget/ActivityIC50 / MICReference
Antimicrobial
Compound AM. tuberculosis3.12 µg/mL
Compound BP. falciparum0.035 µg/mL
Compound CGram-positive bacteriaVaries[17]
Anti-inflammatory
Compound DCOX-2Varies[18]
Anticancer
CyclopropamitosenesBioreductive AlkylationVaries[12]

IV. Preclinical and Clinical Landscape: The Path Forward

The versatile pharmacological profile of cyclopropyl methanone derivatives has propelled several candidates into preclinical development.[1][2][13] These studies are crucial for evaluating the in vivo efficacy, safety, and pharmacokinetic properties of these compounds. While detailed clinical trial data for cyclopropyl methanone derivatives is still emerging, the broader class of cyclopropane-containing drugs has seen significant success, with numerous approved drugs on the market.[19] This precedent underscores the therapeutic potential of the cyclopropyl methanone scaffold and provides a strong rationale for its continued development.

V. Conclusion and Future Directions

Cyclopropyl methanone derivatives represent a dynamic and promising class of bioactive molecules. Their unique structural features, coupled with a diverse and potent range of biological activities, make them attractive candidates for drug discovery programs targeting infectious diseases, inflammation, cancer, and beyond. Future research should focus on elucidating the detailed mechanisms of action for their less-understood activities, expanding the exploration of their therapeutic potential against new targets, and leveraging computational tools for the rational design of next-generation derivatives with optimized efficacy and safety profiles. The journey of the cyclopropyl methanone scaffold from a chemical curiosity to a clinically relevant pharmacophore is well underway, and its continued exploration promises to yield novel therapeutics for pressing medical needs.

References

  • PubMed. (n.d.). Cyclopropamitosenes: novel bioreductive anticancer agents--mechanism of action and enzymic reduction. Retrieved from [Link]

  • PubMed. (n.d.). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Retrieved from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • PubMed. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • Springer. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects. Retrieved from [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]

  • Springer. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Retrieved from [Link]

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of anti-inflammatory drugs. Retrieved from [Link]

  • Semantic Scholar. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Retrieved from [Link]

  • Semantic Scholar. (2002). COX-1/COX-2 inhibitors based on the methanone moiety. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • EBSCO Information Services. (n.d.). Mechanisms of action in antifungal drugs | Research Starters. Retrieved from [Link]

  • McGraw Hill Medical. (n.d.). Antiviral Agents | Katzung's Basic & Clinical Pharmacology, 16th Edition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2. Retrieved from [Link]

  • ResearchGate. (2026). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

  • PubMed. (n.d.). Antifungal agents: mechanisms of action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). COX Inhibitors. Retrieved from [Link]

  • Journal of Pharmacology, Genetics and Molecular Biology. (n.d.). Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the early identification of potential liabilities in candidate molecules is paramount to mitigating late-stage attrition and reducing development costs.[1][2] The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound governs its pharmacokinetic and safety characteristics. This technical guide provides a comprehensive, in-depth walkthrough of the in silico prediction of ADMET properties for the novel chemical entity, Cyclopropyl(3,4-dimethylphenyl)methanone (CAS: 38675-78-4).[3] By leveraging a suite of validated computational models, we will construct a robust, predictive ADMET profile for this molecule. This document is intended for researchers, computational chemists, and drug development professionals, offering both a practical workflow and the scientific rationale underpinning each predictive step, thereby ensuring a self-validating and trustworthy assessment.

Introduction: The Imperative for Predictive Toxicology and Pharmacokinetics

The journey from a hit compound to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to unfavorable ADMET properties.[1] Traditional reliance on wet-lab experiments for this profiling, while essential for validation, is resource-intensive and not feasible for the large number of compounds screened in early discovery phases.[4][5] In silico ADMET prediction has emerged as an indispensable tool, offering a rapid, cost-effective, and ethically sound alternative to prioritize candidates with the highest probability of success.[6][7]

This guide focuses on this compound, a compound whose ADMET profile is not extensively documented. By applying a battery of computational tools, we aim to elucidate its drug-like potential and identify any potential flags for toxicity or poor pharmacokinetics before committing to costly synthesis and in vitro testing.

1.1 Foundational Pillars of In Silico Prediction

Our approach is grounded in established computational methodologies that correlate a molecule's structure with its biological activity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical frameworks that link molecular descriptors (numerical representations of chemical structure) to a specific endpoint, such as toxicity or metabolic stability.[8][9] These models are "trained" on large datasets of compounds with known experimental values, enabling them to predict the properties of new, untested molecules.[8][10]

Master Workflow for In Silico ADMET Profiling

The predictive process is not a "black box." It is a systematic workflow designed to ensure traceability, reproducibility, and a clear understanding of the data's context. The causality for this multi-step approach is to begin with broad, fundamental properties (physicochemical) and progressively move to more complex biological interactions (metabolism, toxicity), allowing for early decision-making at each stage.

Experimental Protocol: The Predictive Workflow
  • Compound Canonicalization: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) for this compound. This ensures a standardized, machine-readable representation of the molecule.

    • SMILES: CC1=C(C=C(C=C1)C(=O)C2CC2)C

  • Physicochemical & Drug-Likeness Assessment: Utilize a primary screening tool (e.g., SwissADME) to calculate fundamental molecular properties and evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five.

  • Pharmacokinetic Prediction: Employ a panel of specialized models (e.g., pkCSM, ADMETLab 2.0) to predict key ADME parameters, including intestinal absorption, blood-brain barrier (BBB) permeability, and interactions with metabolic enzymes.

  • Toxicity Endpoint Prediction: Screen the molecule against a battery of validated toxicity models, focusing on critical safety liabilities such as Ames mutagenicity, hERG channel blockage (cardiotoxicity), and hepatotoxicity.

ADMET_Workflow cluster_input 1. Input & Preparation cluster_prediction 2. In Silico Prediction Cascade cluster_physchem A. Physicochemical & Drug-Likeness cluster_adme B. ADME Prediction cluster_tox C. Toxicity Prediction cluster_output 3. Analysis & Reporting Compound This compound SMILES Canonical SMILES CC1=C(C=C(C=C1)C(=O)C2CC2)C Compound->SMILES Lipinski Lipinski's Rule of 5 SMILES->Lipinski Absorption HIA / Caco-2 SMILES->Absorption hERG hERG Inhibition SMILES->hERG DataTable Consolidated Data Tables Lipinski->DataTable Solubility Aqueous Solubility Solubility->DataTable Absorption->DataTable Distribution BBB Permeability / PPB Distribution->DataTable Metabolism CYP450 Substrate/Inhibitor Metabolism->DataTable hERG->DataTable Ames Ames Mutagenicity Ames->DataTable Hepato Hepatotoxicity Hepato->DataTable Assessment Integrated ADMET Assessment (Strengths, Liabilities, Recommendations) DataTable->Assessment

Caption: In Silico ADMET Prediction Workflow.

Predicted ADMET Profile: this compound

The following sections present the predicted ADMET data. Each parameter is critical for evaluating the viability of a compound as a potential drug candidate.

Physicochemical Properties & Drug-Likeness

This initial screen evaluates the fundamental properties that govern a compound's suitability for oral administration. Lipinski's Rule of Five is a widely used guideline to assess "drug-likeness" for orally active drugs.[15][16] It states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a LogP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[15][16][17]

PropertyPredicted ValueLipinski's Rule of 5Compliance
Molecular FormulaC12H14O--
Molecular Weight174.24 g/mol < 500Yes
LogP (Octanol/Water Partition)3.15≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors1≤ 10Yes
Molar Refractivity54.1040 - 130Yes
Topological Polar Surface Area (TPSA)17.07 Ų< 140 ŲYes

Interpretation: this compound exhibits excellent compliance with Lipinski's Rule of Five, with zero violations.[18] Its low molecular weight and moderate lipophilicity (LogP) suggest a high potential for good oral bioavailability. The low TPSA is also indicative of good cell membrane permeability.

Absorption

Absorption properties determine how effectively a compound enters the bloodstream after administration. High Human Intestinal Absorption (HIA) is desirable for orally administered drugs.

ParameterPredicted Value/ClassInterpretation
Human Intestinal Absorption (HIA)96.1% (High)Likely to be well-absorbed from the gut.
Caco-2 Permeability (logPapp)0.95 (High)Indicates high passive diffusion across the intestinal wall.[5]
P-glycoprotein (P-gp) SubstrateNoThe compound is not predicted to be a substrate of the P-gp efflux pump, which is favorable as P-gp can actively remove drugs from cells, reducing absorption.[19][20]

Interpretation: The predictive models consistently indicate that the compound has a high probability of being well-absorbed through the human intestine. Crucially, its non-substrate status for P-glycoprotein suggests that its absorption will not be limited by this common resistance mechanism.[19]

Distribution

Distribution parameters describe how a compound spreads throughout the body's fluids and tissues. Blood-Brain Barrier (BBB) penetration is critical for CNS-targeting drugs, while Plasma Protein Binding (PPB) affects the amount of free, active drug.

ParameterPredicted Value/ClassInterpretation
Blood-Brain Barrier (BBB) PermeabilityYes (logBB = 0.15)Predicted to cross the BBB, making it a potential candidate for CNS targets.
Plasma Protein Binding (PPB)~90%High binding to plasma proteins is predicted, which may limit the free fraction of the drug available to exert its effect.

Interpretation: The molecule is predicted to penetrate the central nervous system. However, its high plasma protein binding is a key consideration; this property can reduce efficacy and complicate dosing regimens. This insight is critical for guiding further lead optimization.

Metabolism

Metabolism is the biotransformation of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver.[21] Predicting interactions with these enzymes is vital to avoid drug-drug interactions (DDIs).[22] Inhibition of a major CYP isoform can dangerously elevate the concentration of co-administered drugs.[14]

ParameterPredictionRationale & Implication
CYP1A2 InhibitorYes Inhibition of this enzyme can affect the metabolism of drugs like caffeine and theophylline. This is a potential DDI flag.[9]
CYP2C9 InhibitorNoFavorable, as this enzyme metabolizes important drugs like warfarin and ibuprofen.
CYP2C19 InhibitorNoFavorable, as this enzyme is involved in the metabolism of proton pump inhibitors and antidepressants.
CYP2D6 InhibitorNoFavorable, avoiding interactions with many beta-blockers, antidepressants, and opioids.
CYP3A4 InhibitorNoHighly favorable, as CYP3A4 is responsible for the metabolism of approximately 50% of all drugs.[9]

Interpretation: The primary metabolic flag for this compound is the predicted inhibition of CYP1A2. While it avoids interaction with other major isoforms, this specific inhibition must be experimentally verified. This finding allows for proactive screening of potential DDIs in future development stages.

Toxicity

Toxicity prediction is the most critical component of an early-stage safety assessment. In silico models can identify structural alerts associated with known mechanisms of toxicity.[23][24]

EndpointPredicted ResultScientific Rationale and Significance
Ames Mutagenicity Non-mutagen The Ames test is a bacterial reverse mutation assay used to assess a chemical's mutagenic potential, which is a key indicator of carcinogenicity.[25][26] A negative prediction is a highly favorable safety outcome.[4]
hERG I Inhibition Yes (High Risk) The hERG potassium channel is critical for cardiac repolarization.[27] Blockade of this channel can lead to QT interval prolongation, a serious condition that can result in fatal cardiac arrhythmias.[11][28] This prediction is a significant safety liability .
Hepatotoxicity No Drug-induced liver injury (DILI) is a major reason for drug withdrawal. A negative prediction for hepatotoxicity is a favorable, though preliminary, safety finding.[6]
Skin Sensitization NoThe compound is not predicted to be a skin sensitizer.

Interpretation: The toxicity profile presents a mixed but clear picture. The compound is predicted to be non-mutagenic and non-hepatotoxic, which are significant advantages. However, the high-risk prediction for hERG channel inhibition is a critical finding . This is a major cardiotoxicity flag that would likely halt the development of this compound for many indications unless this liability can be engineered out through structural modification.

Integrated Assessment and Strategic Recommendations

Synthesizing the complete dataset provides a holistic view of this compound's potential as a drug candidate.

Summary_Diagram cluster_strengths Strengths (Favorable Properties) cluster_liabilities Liabilities (Potential Risks) center ADMET Profile This compound Lipinski Excellent Drug-Likeness (0 Violations) center->Lipinski Absorption High Intestinal Absorption center->Absorption Metabolism Clean CYP Profile (except 1A2) center->Metabolism Ames Non-Mutagenic center->Ames hERG High Risk of hERG Blockade (Cardiotoxicity) center->hERG PPB High Plasma Protein Binding center->PPB CYP1A2 CYP1A2 Inhibition center->CYP1A2

Caption: Integrated ADMET Profile Summary.

4.1 Strengths:

  • Excellent Physicochemical Properties: The molecule is fully compliant with Lipinski's rules, suggesting strong potential for oral bioavailability.

  • High Predicted Absorption: Favorable absorption kinetics are predicted, unhindered by the P-gp efflux pump.

  • Favorable Safety Profile (Partial): The compound is predicted to be non-mutagenic and non-hepatotoxic, clearing two major safety hurdles.

4.2 Liabilities and Red Flags:

  • CRITICAL - Cardiotoxicity Risk: The predicted inhibition of the hERG channel is the most significant liability.[29] This represents a high risk for drug-induced cardiac arrhythmia and is often a reason for terminating a project.

  • Potential for Drug-Drug Interactions: Inhibition of CYP1A2 requires further investigation, as it could impact co-administered medications.

  • Pharmacokinetic Complexity: High plasma protein binding could lead to a low free fraction of the drug, potentially reducing efficacy and requiring careful dose titration.

4.3 Strategic Recommendations:

  • Prioritize In Vitro Validation of hERG: The immediate and most critical next step is to perform an in vitro patch-clamp assay to confirm or refute the predicted hERG inhibition. The outcome of this experiment should be the primary decision point for continued investment in this scaffold.

  • Initiate Structural Modification Studies: If the core scaffold is of high interest, computational chemists should immediately begin exploring structural modifications aimed at reducing hERG liability. This involves identifying the pharmacophoric features responsible for the predicted binding and altering them while preserving desired activity.

  • Experimental Confirmation of CYP1A2 and PPB: Should the hERG risk be mitigated, subsequent in vitro assays should confirm the predicted CYP1A2 inhibition and quantify the extent of plasma protein binding.

Conclusion

This in-depth technical guide demonstrates the power of a structured in silico workflow to rapidly generate a comprehensive ADMET profile for a novel chemical entity. For this compound, the computational analysis has revealed a molecule with promising "drug-like" physicochemical properties and good absorption characteristics. However, it has also raised a critical, potentially project-ending safety flag regarding cardiotoxicity via hERG channel blockade. This early identification allows for the strategic allocation of resources, focusing experimental validation on the most pressing liabilities. By embracing predictive modeling, drug discovery teams can make more informed decisions, "fail faster and cheaper," and ultimately increase the probability of bringing safer, more effective medicines to patients.

References

  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (n.d.). RSC Publishing.
  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Lipinski's rule of five. (2023, December 22). Wikipedia.
  • Song, M., et al. (2021). In silico toxicology: computational methods for the prediction of chemical toxicity. Comprehensive Toxicology, 1-21.
  • Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction. (2025, September 18). ACS Publications.
  • In Silico Toxicity Prediction. (n.d.). PozeSCAF.
  • Wang, L., et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. Journal of Applied Toxicology.
  • Rule-Based Prediction Models of Cytochrome P450 Inhibition. (n.d.). ACS Publications.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery.
  • Evaluation of machine learning models for cytochrome P450 3A4, 2D6, and 2C9 inhibition. (2024). Journal of Applied Toxicology.
  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
  • Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. (2006, August 1). Current Drug Metabolism.
  • Recent developments in computational prediction of HERG blockage. (2013). Current Pharmaceutical Design.
  • Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. (n.d.). MDPI.
  • Ames Mutagenicity Predictor. (n.d.). Way2Drug.
  • In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. (2013). Journal of Computer-Aided Molecular Design.
  • In silico toxicology tools, steps to generate prediction models, and... (n.d.). ResearchGate.
  • SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. (n.d.). MDPI.
  • Lee, S., et al. (2020). In silico prediction of toxicity and its applications for chemicals at work. Toxicology and Environmental Health Sciences.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery.
  • ADMET in silico modelling: Towards prediction paradise? (2025, August 7). ResearchGate.
  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14). ACS Publications.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). PubMed Central.
  • in silico admet predictions: enhancing drug development through qsar modeling. (2024, August 5). IIP Series.
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025, October 6). Briefings in Bioinformatics.
  • QSAR-based Prediction of Ames Mutagenicity for ICH M7 Submissions. (2016, March 13). Simulations Plus.
  • Cyclopropyl-(3,4-dimethylphenyl)methanone | 38675-78-4. (n.d.). ChemicalBook.

Sources

Unlocking Synthetic Pathways: A Technical Guide to the Reactivity of the Cyclopropyl Group in Aryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of a cyclopropyl ring with an aryl ketone creates a molecular entity of profound synthetic potential, driven by the inherent ring strain of the three-membered carbocycle and the electronic influence of the adjacent carbonyl group.[1][2] This unique structural combination serves as a versatile linchpin in modern organic synthesis, enabling the construction of complex acyclic and heterocyclic frameworks that are central to medicinal chemistry and materials science.[3][4][5] This guide provides an in-depth exploration of the reactivity of aryl cyclopropyl ketones, moving beyond a mere catalog of reactions to elucidate the mechanistic underpinnings and strategic considerations that guide their transformation. We will dissect the core principles governing their reactivity under acid-catalyzed, transition-metal-catalyzed, and photochemical conditions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Unique Nature of the Aryl Cyclopropyl Ketone Moiety

The reactivity of aryl cyclopropyl ketones is not merely the sum of its parts; it is a synergistic interplay between the strained ring and the activating ketone. Understanding this relationship is paramount to predicting and controlling reaction outcomes.

The Strained Ring: A Reservoir of Reactivity

The cyclopropyl group is characterized by significant ring strain, estimated at approximately 28 kcal/mol, due to its compressed C-C-C bond angles of 60°.[4][6] This deviation from the ideal sp³ tetrahedral angle of 109.5° results in high-energy "bent" bonds with significant p-orbital character, often compared to a C=C double bond.[7][8] This stored energy provides a powerful thermodynamic driving force for ring-opening reactions, making the cyclopropyl group a "spring-loaded" synthon, ready to release its potential energy to form more stable structures.[3]

Electronic Duality: The Walsh Model and Inductive Effects

The electronic nature of the cyclopropyl group is distinctly dichotomous. According to the Walsh orbital model, the C-C bonds possess π-character, allowing the group to act as a potent resonance electron-donating group, particularly when adjacent to an electron-deficient center like a carbocation.[7][9] This ability to stabilize positive charge through hyperconjugation is a cornerstone of its reactivity in acid-catalyzed transformations.[4][7] Conversely, due to the higher s-character of the C-H bonds, the cyclopropyl group also behaves as an inductive electron-withdrawing group.[9] This dual electronic nature is a key factor in its utility in modulating the physicochemical properties of drug candidates.[9]

The Role of the Aryl Ketone: An Activating and Directing Group

The aryl ketone moiety is not a passive spectator. Its electron-withdrawing nature polarizes the adjacent C-C bonds of the cyclopropane ring, rendering them more susceptible to cleavage.[1] Under acidic conditions, the carbonyl oxygen acts as a Lewis base, with protonation or coordination dramatically enhancing the activation of the ring.[1] Furthermore, the aryl ketone serves as the primary chromophore in photochemical reactions, absorbing UV or visible light to initiate transformations from an excited state.[10]

Acid-Catalyzed Transformations: Harnessing Carbocation Intermediates

Acid-catalyzed reactions of aryl cyclopropyl ketones proceed via well-defined carbocationic intermediates, offering a predictable route to a variety of rearranged and cyclized products.[1][11][12]

Mechanism of Ring Opening and Rearrangement

The reaction is initiated by the protonation of the carbonyl oxygen by a Brønsted or Lewis acid.[1] This activation facilitates the cleavage of a proximal cyclopropyl C-C bond to generate the most stable carbocation intermediate.[1] The regioselectivity of this cleavage is governed by the electronic properties of any substituents on the cyclopropyl ring; cleavage occurs to produce the most stabilized carbocation.[1] This intermediate can then be trapped by a nucleophile or undergo intramolecular reactions, such as the cyclization onto the aryl ring to form tetralones.[11][13]

Acid_Catalyzed_Ring_Opening Start Aryl Cyclopropyl Ketone Protonated Protonated Ketone Start->Protonated + H⁺ Carbocation Carbocation Intermediate Protonated->Carbocation Ring Opening Tetralone 1-Tetralone (Intramolecular) Carbocation->Tetralone Intramolecular Cyclization Difunctionalized 1,3-Difunctionalized Product (External Nu:) Carbocation->Difunctionalized + Nucleophile

Caption: General mechanism for acid-catalyzed aryl cyclopropyl ketone reactions.

A notable variant is the Cloke-Wilson rearrangement, where cyclopropyl ketones rearrange to form 2,3-dihydrofurans under Lewis or Brønsted acid catalysis.[14]

Experimental Protocol: Acid-Catalyzed Synthesis of a 1-Tetralone

This protocol is representative of the acid-catalyzed cyclization of an aryl cyclopropyl ketone to a 1-tetralone, based on established methodologies.[11][13]

  • Reaction Setup: To a solution of the aryl cyclopropyl ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at 0 °C, add the acid catalyst (e.g., polyphosphoric acid or a strong Lewis acid like TiCl₄) dropwise.

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the substrate and catalyst.

  • Workup: Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-tetralone.

Transition Metal-Catalyzed Ring-Opening and Functionalization

Transition metals, particularly palladium and nickel, provide a powerful and diverse toolkit for activating aryl cyclopropyl ketones, enabling a wide array of transformations including cross-couplings, cycloadditions, and stereoselective ring-openings.[1][2]

Overview of Catalytic Systems

The choice of metal and ligand is critical in directing the reaction toward the desired outcome. Palladium is often employed for formal oxidative addition and subsequent isomerizations, while nickel is highly effective in cross-coupling and cycloaddition reactions, often involving novel ligand-metal cooperation mechanisms.[1][15][16]

Catalyst SystemReaction TypeTypical ProductCausality & Key Insight
Palladium (Pd) Stereoselective Ring-Opening(E)-α,β-Unsaturated KetonePd(0) engages in oxidative addition to the cyclopropane ring. Subsequent β-hydride elimination and reductive elimination steps favor the formation of the thermodynamically stable E-isomer.[1][6]
Nickel (Ni) / Organozinc Cross-Coupling / Difunctionalizationγ-Substituted Silyl Enol EtherA redox-active ligand (e.g., terpyridine) cooperates with the Ni center to enable C-C bond activation, forming a metallacyclic intermediate that can undergo transmetalation and reductive elimination.[15][16]
Nickel (Ni) / Alkene [3+2] CycloadditionSubstituted CyclopentaneNi(0) catalyzes the formation of a nickeladihydropyran intermediate, which then undergoes migratory insertion with an alkene to construct the five-membered ring.[17]
Experimental Protocol: Nickel-Catalyzed Cross-Coupling

This protocol describes a net ring-opening C-C activation and difunctionalization, leveraging a nickel-terpyridine catalyst system.[15]

  • Catalyst Preparation: In a glovebox, add NiCl₂ (5 mol%), terpyridine (5 mol%), and zinc powder (15 mol%) to an oven-dried vial.

  • Reagent Addition: Add the aryl cyclopropyl ketone (1.0 equiv), the organozinc reagent (e.g., (p-tolyl)ZnI, 1.5 equiv), and chlorotrimethylsilane (TMSCl, 2.0 equiv) in a suitable anhydrous solvent (e.g., NMP).

  • Reaction Execution: Seal the vial and stir the reaction at the designated temperature (e.g., 60 °C) for 12-24 hours.

  • Workup and Quenching: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via flash column chromatography to isolate the γ-substituted silyl enol ether.

Photochemical Reactivity: Light-Induced Pathways to Complexity

The aryl ketone chromophore makes these molecules ideal candidates for photochemical transformations, providing access to reaction pathways that are often inaccessible under thermal conditions.[10] These reactions typically proceed through radical intermediates, leading to complex cycloaddition products.[17][18][19]

The Excited State: Norrish Type I Cleavage

Upon absorption of light, the aryl cyclopropyl ketone is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state.[10] From this triplet state, the molecule undergoes a characteristic Norrish Type I cleavage—the homolysis of the bond between the carbonyl carbon and the cyclopropyl ring.[10] This process generates a biradical intermediate, which is the gateway to subsequent cycloaddition reactions.

Photocatalyzed [3+2] Cycloadditions

A powerful strategy for cyclopentane synthesis involves the visible-light-mediated [3+2] cycloaddition of aryl cyclopropyl ketones with olefins.[17][20] This transformation often employs a dual-catalyst system.

Photocatalytic_Cycle cluster_photo Photoredox Cycle cluster_substrate Substrate Cycle Ru Ru(bpy)₃²⁺ Ru_star *Ru(bpy)₃²⁺ (Excited State) Ru->Ru_star Visible Light (hν) Ru_oxidized Ru(bpy)₃³⁺ Ru_star->Ru_oxidized - e⁻ Ketone_LA [Aryl Ketone-LA] complex Ru_oxidized->Ru + e⁻ (from TMEDA) TMEDA TMEDA (Sacrificial Reductant) Radical_Anion Distonic Radical Anion (Ring Opened) Ketone_LA->Radical_Anion + e⁻ (from *Ru) Ring Opening Cycloadduct_Radical Cycloadduct Radical Radical_Anion->Cycloadduct_Radical + Alkene Product Cyclopentane Product Cycloadduct_Radical->Product - e⁻ (to Ru³⁺) Alkene Alkene TMEDA_ox TMEDA⁺• TMEDA->TMEDA_ox

Caption: Dual catalyst workflow for photocatalytic [3+2] cycloaddition.

A photoredox catalyst (e.g., Ru(bpy)₃²⁺) absorbs visible light and reduces a Lewis acid-activated aryl cyclopropyl ketone.[17][20] This single-electron transfer generates a radical anion, which undergoes rapid ring-opening to a more stable distonic radical anion.[18] This intermediate then adds to an alkene partner, and the resulting radical is oxidized back to the cation, which collapses to the final cyclopentane product, regenerating the photocatalyst.[17] This method is highly effective for the diastereoselective construction of quaternary carbon centers.[17]

Experimental Protocol: Visible-Light Photocatalytic [3+2] Cycloaddition

This protocol is adapted from seminal work in the field of photocatalytic cycloadditions.[17][20]

  • Reaction Setup: In a vial, combine the aryl cyclopropyl ketone (1.0 equiv), the alkene (1.5 equiv), Ru(bpy)₃Cl₂ (1-2 mol%), and a Lewis acid (e.g., La(OTf)₃, 1.1 equiv).

  • Solvent and Additives: Add an anhydrous, degassed solvent (e.g., acetonitrile) followed by a sacrificial electron donor/ligand (e.g., TMEDA, 5 equiv).

  • Execution: Seal the vial, and stir the solution while irradiating with a visible light source (e.g., a blue LED lamp or a compact fluorescent lamp) at room temperature.

  • Monitoring: Monitor the reaction for consumption of the starting material using TLC or GC-MS.

  • Workup and Purification: Once complete, concentrate the reaction mixture and purify directly by silica gel flash chromatography to isolate the cyclopentane product.

Conclusion and Future Outlook

Aryl cyclopropyl ketones are far more than simple synthetic curiosities; they are enabling building blocks that provide access to diverse and complex molecular architectures.[2] The predictable reactivity stemming from their inherent ring strain and electronic properties allows for their strategic deployment in the synthesis of valuable compounds.[1] The continued development of novel catalytic systems, particularly in the realm of enantioselective photocatalysis and ligand-metal cooperation, promises to further expand the synthetic utility of these versatile substrates.[15][18] For researchers in drug discovery, the ability to leverage these transformations provides a powerful engine for generating novel scaffolds with desirable physicochemical properties, ensuring that the chemistry of aryl cyclopropyl ketones will remain a vibrant and productive field of research for years to come.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.
  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.
  • Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers (RSC Publishing).
  • Photoinduced [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes. Various Sources.
  • Unraveling the Electronic Influence of the Cyclopropyl Group: A Comput
  • The Photochemical Landscape of Aryl Cyclopropyl Ketones: A Technical Guide for Researchers. Benchchem.
  • Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis. Benchchem.
  • [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photoc
  • [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society.
  • Cyclopropyl Definition - Organic Chemistry Key Term. Fiveable.
  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Cyclopropyl group. Wikipedia.
  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionaliz
  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Sci-Hub.
  • Cyclopropyl group. Grokipedia.
  • Ring‐opening of cyclopropyl ketones followed by cyanation for the...
  • How does the cyclopropyl group influence conjugation and arom
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionaliz
  • ChemInform Abstract: Acid‐Catalyzed Rearrangement of Aryl Cyclopropyl Ketones. Sci-Hub.
  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc.
  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Royal Society of Chemistry.
  • Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. Benchchem.

Sources

Methodological & Application

An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,2-Dimethylbenzene with Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of cyclopropyl-(3,4-dimethylphenyl)methanone via the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with cyclopropanecarbonyl chloride. This guide is designed to offer not only a step-by-step protocol but also a deep dive into the reaction's mechanistic underpinnings, safety considerations, and product characterization, ensuring a thorough understanding for successful execution in a research and development setting.

Introduction and Scientific Rationale

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.

The target molecule, cyclopropyl-(3,4-dimethylphenyl)methanone, incorporates a cyclopropyl ketone moiety. The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[2] This makes the synthesis of such compounds a significant endeavor in the exploration of new therapeutic agents.

This guide will focus on the use of aluminum chloride (AlCl₃) as the Lewis acid catalyst, a common and effective choice for this transformation. We will also delve into the expected regioselectivity of the reaction, which is governed by the directing effects of the methyl groups on the 1,2-dimethylbenzene ring.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the cyclopropanecarbonyl chloride, facilitating the departure of the chloride and forming the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich π-system of the 1,2-dimethylbenzene ring. A subsequent deprotonation of the resulting arenium ion by AlCl₄⁻ regenerates the aromaticity of the ring and the AlCl₃ catalyst. However, the product ketone forms a stable complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst. This complex is then hydrolyzed during the aqueous workup to yield the final product.[3]

Regioselectivity: The two methyl groups on the 1,2-dimethylbenzene ring are activating and ortho-, para-directing. This means that incoming electrophiles will preferentially substitute at positions ortho or para to the methyl groups. In the case of 1,2-dimethylbenzene, the possible positions for acylation are 3, 4, and 5. Due to steric hindrance from the adjacent methyl groups, substitution at the 3 and 6 positions is disfavored. The primary product expected from this reaction is therefore cyclopropyl-(3,4-dimethylphenyl)methanone , where the acyl group has added at the 4-position, which is para to the methyl group at position 1 and ortho to the methyl group at position 2.

Caption: Reaction mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-Dimethylbenzene (o-xylene)AnhydrousMajor chemical supplier---
Cyclopropanecarbonyl chloride≥98%Major chemical supplier---
Aluminum chloride (AlCl₃)Anhydrous, powderMajor chemical supplierHandle in a glove box or under inert atmosphere
Dichloromethane (DCM)AnhydrousMajor chemical supplier---
Hydrochloric acid (HCl)Concentrated (37%)Major chemical supplier---
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution------
Anhydrous magnesium sulfate (MgSO₄)------For drying
Crushed ice---------
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Working in a fume hood and under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.1 equivalents) to the reaction flask.

  • Add anhydrous dichloromethane to the flask to create a suspension of the AlCl₃.

  • In the addition funnel, prepare a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

Reaction Execution:

  • Cool the reaction flask containing the AlCl₃ suspension to 0 °C using an ice-water bath.

  • Slowly add the solution of cyclopropanecarbonyl chloride from the addition funnel to the stirred AlCl₃ suspension over a period of 20-30 minutes. The formation of the acylium ion complex is often accompanied by a color change.

  • After the addition is complete, prepare a solution of 1,2-dimethylbenzene (1.0-1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the 1,2-dimethylbenzene solution dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of dichloromethane.

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Aluminum chloride (AlCl₃) is a corrosive and water-sensitive solid. It reacts violently with water, releasing HCl gas. Handle it in a dry, inert atmosphere (glove box or fume hood with proper precautions). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive liquid. Handle it in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • The reaction is exothermic, especially during the addition of reagents. Maintain proper cooling and control the rate of addition to prevent the reaction from becoming too vigorous.

Characterization of the Product: Cyclopropyl-(3,4-dimethylphenyl)methanone

The identity and purity of the synthesized cyclopropyl-(3,4-dimethylphenyl)methanone (CAS No: 38675-78-4) should be confirmed by standard analytical techniques.[5][6]

Spectroscopic Data (Predicted and from Analogous Compounds)
  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons, the two methyl groups on the benzene ring, and the protons of the cyclopropyl ring.

    • Aromatic protons: Signals in the range of δ 7.0-7.8 ppm. A singlet for the proton at position 2, a doublet for the proton at position 5, and a doublet of doublets for the proton at position 6 are expected.

    • Methyl protons: Two singlets around δ 2.3 ppm.

    • Cyclopropyl protons: Multiplets in the range of δ 0.9-1.3 ppm for the CH₂ groups and a multiplet around δ 2.5-2.7 ppm for the CH group adjacent to the carbonyl.[7]

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show the characteristic signal for the carbonyl carbon, signals for the aromatic carbons, the two methyl carbons, and the carbons of the cyclopropyl ring.

    • Carbonyl carbon: A signal around δ 200 ppm.

    • Aromatic carbons: Signals in the range of δ 125-140 ppm.

    • Methyl carbons: Signals around δ 20 ppm.

    • Cyclopropyl carbons: Signals for the CH₂ groups around δ 10-15 ppm and the CH carbon around δ 15-20 ppm.[8]

  • Infrared (IR) Spectroscopy (KBr or neat): The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration.

    • C=O stretch: A strong peak in the region of 1670-1690 cm⁻¹.

    • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

    • C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.[9][10]

Physical Properties
  • Molecular Formula: C₁₂H₁₄O

  • Molecular Weight: 174.24 g/mol

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend reaction time, consider gentle heating after initial stirring at room temperature.
Deactivated catalystUse fresh, anhydrous aluminum chloride.
Wet reagents or glasswareEnsure all reagents and glassware are scrupulously dried.
Formation of multiple productsIsomerization of starting materialLower the reaction temperature.[11]
PolyacylationUse a slight excess of the aromatic substrate.
Difficult purificationClose boiling points of product and starting materialUse fractional distillation or high-performance liquid chromatography (HPLC) for purification.

Conclusion

The Friedel-Crafts acylation of 1,2-dimethylbenzene with cyclopropanecarbonyl chloride provides an effective route to cyclopropyl-(3,4-dimethylphenyl)methanone, a compound of interest in medicinal chemistry. By carefully controlling the reaction conditions, particularly by ensuring anhydrous conditions and managing the reaction temperature, this synthesis can be performed with high regioselectivity and in good yield. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers undertaking this synthesis.

References

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • YouTube. Friedel-Crafts acylation. [Link]

  • University of Delaware. Chlorocarbonylation of an arene followed by the addition of another arene. [Link]

  • NIST. Cyclopropyl 4-methoxyphenyl ketone. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • ResearchGate. Synthesis of 3-cyclopropyl-substituted... | Download Scientific Diagram. [Link]

  • Scribd. Friedel-Crafts Alkylation | PDF | Distillation | Vacuum. [Link]

Sources

Application Notes and Protocols for the Cyclopropanation of 3,4-Dimethylchalcone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is a highly sought-after structural motif in medicinal chemistry and drug development.[1][2] Its inherent ring strain endows it with unique conformational properties and electronic character, often described as having partial sp2 hybridization. When incorporated into a larger molecule, the cyclopropyl group can act as a metabolically stable bioisostere for a gem-dimethyl group or a carbon-carbon double bond, improve metabolic stability, and enhance biological activity by enforcing a specific, bioactive conformation.[3] Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The synthesis of cyclopropyl chalcones, therefore, represents a compelling strategy for the development of novel therapeutic agents with potentially improved efficacy and pharmacokinetic profiles.

This application note provides a detailed guide to the cyclopropanation of 3,4-dimethylchalcone derivatives, a subclass of chalcones with significant potential in medicinal chemistry. We will focus on the Corey-Chaykovsky reaction, a robust and widely utilized method for this transformation.[3][4] The causality behind each experimental step will be explained to provide a deeper understanding of the protocol.

Choosing the Right Path: Why the Corey-Chaykovsky Reaction?

Several methods exist for the cyclopropanation of alkenes, including the Simmons-Smith reaction and various metal-catalyzed processes.[1][5][6] However, for α,β-unsaturated ketones like chalcones, the Corey-Chaykovsky reaction offers distinct advantages. This reaction utilizes a sulfur ylide, typically dimethyloxosulfonium methylide or dimethylsulfonium methylide, which undergoes a conjugate addition (1,4-addition) to the enone system.[3] This is followed by an intramolecular 3-exo-tet ring closure to furnish the desired cyclopropyl ketone. This approach is highly chemoselective for the carbon-carbon double bond of the chalcone, leaving the carbonyl group intact, which is crucial for preserving the core chalcone scaffold for further derivatization.

Experimental Workflow Overview

The overall synthetic strategy involves two key stages: the synthesis of the 3,4-dimethylchalcone precursor via a Claisen-Schmidt condensation, followed by its cyclopropanation using the Corey-Chaykovsky reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclopropanation A 3,4-Dimethylacetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D 3,4-Dimethylchalcone Derivative C->D H Corey-Chaykovsky Reaction D->H E Trimethylsulfoxonium Iodide G Sulfur Ylide Formation E->G F Strong Base (e.g., NaH) F->G G->H I Cyclopropanated 3,4-Dimethylchalcone H->I

Figure 1: Overall experimental workflow.

Part 1: Synthesis of 3,4-Dimethylchalcone Precursors

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from an aromatic aldehyde and an aromatic ketone.[7][8][9]

Protocol 1: Synthesis of (E)-1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one

Materials:

  • 3,4-Dimethylacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3,4-dimethylacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (50 mL).

  • Base Addition: While stirring at room temperature, slowly add a 40% aqueous solution of NaOH (2.0 eq). The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (200 g). Acidify the mixture by the dropwise addition of dilute HCl until the pH is neutral. A yellow solid will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain pure (E)-1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one.

Expected Yield: 80-90%

Rationale for Key Steps:

  • Base Catalyst: NaOH acts as a catalyst to deprotonate the α-carbon of the acetophenone, generating an enolate which then attacks the carbonyl carbon of the benzaldehyde.

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the base, facilitating a homogeneous reaction mixture.

  • Iced Water and Acidification: Pouring the reaction mixture into iced water quenches the reaction and helps to precipitate the product. Acidification neutralizes the excess base and protonates the chalcone product.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting materials or side products, yielding a highly pure chalcone.

Part 2: Cyclopropanation of 3,4-Dimethylchalcone Derivatives

The Corey-Chaykovsky reaction will be employed for the cyclopropanation.

Mechanism of the Corey-Chaykovsky Reaction

The reaction proceeds in two main stages: the formation of the sulfur ylide and the subsequent reaction with the chalcone.

G cluster_0 Ylide Formation cluster_1 Cyclopropanation A Trimethylsulfoxonium Iodide C Dimethyloxosulfonium Methylide (Ylide) A->C Deprotonation B NaH B->C E Michael Addition C->E D 3,4-Dimethylchalcone D->E Nucleophilic Attack F Enolate Intermediate E->F G Intramolecular SN2 F->G Ring Closure H Cyclopropyl Ketone G->H DMSO byproduct

Figure 2: Mechanism of the Corey-Chaykovsky Reaction.

Protocol 2: Cyclopropanation of (E)-1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • (E)-1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous DMSO (20 mL).

  • Ylide Formation: Slowly add trimethylsulfoxonium iodide (1.2 eq) to the NaH suspension in portions at room temperature. The mixture will be stirred for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide is formed.

  • Substrate Addition: Dissolve the 3,4-dimethylchalcone derivative (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane:ethyl acetate gradient) to yield the desired cyclopropyl ketone.

Expected Yield: 70-85%

Rationale for Key Steps:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen, so an inert atmosphere is crucial for safety and to prevent the decomposition of the reagents.

  • Anhydrous Solvents: Water will quench the ylide and the NaH, so anhydrous solvents are essential for the reaction to proceed.

  • DMSO as Solvent for Ylide Formation: DMSO is a polar aprotic solvent that is excellent for dissolving the sulfoxonium salt and stabilizing the resulting ylide.

  • Quenching with NH4Cl: This is a mild acidic workup to neutralize any remaining base and ylide.

Data Presentation

The following table provides representative data for the cyclopropanation of various substituted 3,4-dimethylchalcones.

EntryR Group on BenzaldehydeProduct Yield (%)
1H82
24-Cl78
34-OCH385
44-NO271

Table 1: Representative yields for the cyclopropanation of substituted 3,4-dimethylchalcones.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete ylide formationEnsure NaH is active and solvents are anhydrous.
Incomplete reactionIncrease reaction time or temperature slightly.
Multiple ProductsSide reactionsEnsure slow addition of the chalcone to the ylide solution.
Starting material remainsInactive ylidePrepare fresh ylide solution.

Table 2: Troubleshooting guide for the cyclopropanation reaction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of cyclopropanated 3,4-dimethylchalcone derivatives. By understanding the rationale behind each step, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The Corey-Chaykovsky reaction is a powerful tool for this transformation, offering high yields and chemoselectivity.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of Chalcones.
  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
  • PubMed. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes.
  • TCI AMERICA. (n.d.). Simmons-Smith Cyclopropanation Reaction.
  • Wikipedia. (n.d.). Cyclopropanation.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction.
  • MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation.
  • PMC - NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • (2024). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.

Sources

Application Note & Protocol: A Proposed Synthesis of Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, proposed protocol for the synthesis of Cyclopropyl(3,4-dimethylphenyl)methanone, a valuable ketone moiety in medicinal chemistry and materials science. In the absence of a directly published procedure for this specific molecule, this guide leverages established principles of organic chemistry, primarily the Friedel-Crafts acylation, to construct a scientifically rigorous and reproducible synthetic route. This application note provides a step-by-step experimental procedure, explains the underlying reaction mechanism, and discusses critical process parameters, safety considerations, and characterization techniques. The intended audience includes researchers and process chemists in the fields of organic synthesis and drug development.

Introduction and Rationale

Aryl cyclopropyl ketones are significant structural motifs found in numerous biologically active compounds and functional materials. The cyclopropyl group, with its unique electronic properties and conformational rigidity, often imparts favorable metabolic stability and binding affinity. The 3,4-dimethylphenyl substituent provides a specific substitution pattern that can be crucial for targeted molecular interactions.

This protocol details a proposed synthesis of this compound via the Friedel-Crafts acylation of 1,2-dimethylbenzene (ortho-xylene) with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in organic synthesis. The selection of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical for activating the acyl chloride and driving the reaction forward. The primary challenge in the acylation of o-xylene is controlling the regioselectivity, as substitution can occur at two possible positions. However, steric hindrance from the methyl groups generally favors acylation at the para-position relative to one of the methyl groups, leading to the desired 3,4-disubstituted product.

Proposed Reaction Scheme

The proposed synthetic transformation is illustrated below:

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between cyclopropanecarbonyl chloride and aluminum chloride. This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dimethylbenzene, followed by deprotonation to restore aromaticity and yield the final ketone product.

Experimental Protocol

This protocol is a proposed method and should be performed with all necessary safety precautions in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Proposed QuantityMolar EquivalentsNotes
1,2-DimethylbenzeneC₈H₁₀106.1725 mL (~21.7 g)~1.9Reagent & Solvent
Cyclopropanecarbonyl ChlorideC₄H₅ClO104.5310.45 g1.0Limiting Reagent
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g1.1Catalyst, handle in a glovebox or under inert gas
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous, reaction solvent
Hydrochloric Acid (HCl)HCl36.46~50 mL (2 M aq.)-For workup
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL (aq.)-For workup
Brine (Saturated NaCl)NaCl58.44~50 mL (aq.)-For workup
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or nitrogen line). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (14.7 g, 1.1 eq). Stir the suspension under a nitrogen atmosphere and cool the flask to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: In a separate, dry beaker, prepare a solution of cyclopropanecarbonyl chloride (10.45 g, 1.0 eq) in 1,2-dimethylbenzene (25 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30-45 minutes. Maintain the reaction temperature at 0 °C during the addition. A color change and evolution of HCl gas (which should be vented through the bubbler) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is deemed complete, cool the flask back down to 0 °C in an ice-water bath. Very slowly and carefully, quench the reaction by adding crushed ice piece by piece, followed by the slow addition of 2 M HCl (aq.) (~50 mL) to dissolve the aluminum salts. Caution: This is a highly exothermic process.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which may contain isomeric impurities, should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Workflow and Mechanism Visualization

The overall experimental workflow can be visualized as a sequence of key stages, from preparation to final product characterization.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-Dry Glassware prep_reagents Weigh Anhydrous Reagents prep_glass->prep_reagents setup Assemble Apparatus under N2 prep_reagents->setup cool Cool to 0 °C setup->cool add Dropwise Addition of Reactants cool->add react Stir at Room Temperature add->react monitor Monitor by TLC react->monitor quench Quench with Ice & HCl monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry with MgSO4 extract->dry evap Rotary Evaporation dry->evap purify Column Chromatography evap->purify analysis Characterization (NMR, IR, MS) purify->analysis G acyl_cl Cyclopropanecarbonyl Chloride complex Lewis Acid-Base Complex acyl_cl->complex alcl3 AlCl3 (Lewis Acid) alcl3->complex acylium Acylium Ion (Electrophile) complex->acylium Forms sigma Sigma Complex (Intermediate) acylium->sigma xylene 1,2-Dimethylbenzene (Nucleophile) xylene->sigma Attacks product Final Ketone Product sigma->product Deprotonation hcl HCl sigma->hcl alcl3_regen AlCl3 (Regenerated) product->alcl3_regen

Caption: Simplified mechanism of Friedel-Crafts Acylation.

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. It should be handled in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyclopropanecarbonyl Chloride: Corrosive and a lachrymator. Handle exclusively in a well-ventilated fume hood.

  • 1,2-Dimethylbenzene (o-Xylene): Flammable liquid and harmful if inhaled or absorbed through the skin.

  • Reaction Quenching: The quenching of the reaction with water/ice is extremely exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the connectivity and regiochemistry of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone functional group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

Conclusion

This document provides a comprehensive, albeit proposed, protocol for the synthesis of this compound. By following the principles of Friedel-Crafts acylation and adhering to strict anhydrous techniques and safety measures, this procedure offers a reliable pathway to this valuable chemical entity. The successful execution of this protocol will enable further research into the applications of this compound in various fields of chemical science.

References

There are no direct citations in the body text as the protocol is a proposed synthesis based on general chemical principles rather than a direct replication of a specific published procedure. The references below serve as authoritative sources for the underlying chemical reactions and techniques employed.

Using Cyclopropyl(3,4-dimethylphenyl)methanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of Cyclopropyl(3,4-dimethylphenyl)methanone

Introduction: Unlocking the Potential of a Versatile Ketone Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, distinguished by its unique structural features: a strained three-membered cyclopropyl ring and a substituted aromatic moiety. The inherent ring strain of the cyclopropane endows this ketone with unique reactivity, making it a powerful precursor for a variety of chemical transformations.[1][2]

The cyclopropyl group itself is a well-recognized "bioisostere" in drug design, often substituted for other groups like phenyl rings to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic properties.[3][4] This makes derivatives of this compound particularly attractive for professionals in drug development. This guide provides a detailed exploration of its synthetic utility, focusing on key applications, step-by-step protocols, and the mechanistic rationale behind these transformations.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of a building block is critical for experimental design.

PropertyValue
CAS Number 38675-78-4
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Varies; typically a liquid or low-melting solid
Boiling Point Data not widely available; estimated >250 °C
Solubility Soluble in common organic solvents (e.g., DCM, Ether, THF)

Core Synthetic Applications and Methodologies

The reactivity of this compound can be channeled into several distinct and powerful synthetic pathways. Its utility stems from transformations involving the carbonyl group, the adjacent strained ring, or a combination of both.

G cluster_apps Key Synthetic Pathways cluster_products Resulting Molecular Scaffolds start This compound app1 Condensation Reactions start->app1 + Hydrazine app2 Ring-Opening Reactions start->app2 Acid or Metal Catalyst app3 [3+2] Cycloadditions start->app3 SmI₂ Catalyst + Alkene/Alkyne prod1 Pyrazoline Heterocycles app1->prod1 prod2 1,3-Difunctionalized Compounds app2->prod2 prod3 sp³-Rich Polycyclic Systems app3->prod3

Caption: Synthetic utility of this compound.

Application 1: Synthesis of Pyrazoline Heterocycles via Condensation

One of the most direct applications of this ketone is its role as a precursor in the synthesis of nitrogen-containing heterocycles. Pyrazolines, a class of five-membered heterocycles, are of significant interest in drug discovery due to their broad spectrum of biological activities.[5] The reaction proceeds through a classical condensation with a hydrazine derivative, followed by an intramolecular cyclization.[5]

G ketone This compound hydrazone Hydrazone Intermediate ketone->hydrazone hydrazine Phenylhydrazine HCl hydrazine->hydrazone base Base (e.g., NaOAc) base->hydrazone deprotonates HCl salt solvent Solvent (e.g., Ethanol) solvent->hydrazone provides medium cyclization Intramolecular Cyclization hydrazone->cyclization acid Acid Catalyst (e.g., Acetic Acid) acid->cyclization catalyzes product Substituted Pyrazoline cyclization->product

Caption: Workflow for pyrazoline synthesis.

Protocol 1: Synthesis of a 5-Cyclopropyl-1,5-diaryl-4,5-dihydro-1H-pyrazole Derivative

  • Principle: This protocol details the acid-catalyzed condensation of this compound with phenylhydrazine hydrochloride. The reaction first forms a hydrazone intermediate, which then undergoes a cyclization reaction to yield the final pyrazoline product.[5]

  • Materials and Reagents:

    • This compound (CAS: 38675-78-4)

    • Phenylhydrazine hydrochloride (CAS: 59-88-1)

    • Sodium acetate (anhydrous) (CAS: 127-09-3)

    • Ethanol (200 proof)

    • Glacial acetic acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) apparatus

  • Detailed Procedure:

    • To a 100 mL round-bottom flask, add this compound (1.0 eq.), phenylhydrazine hydrochloride (1.1 eq.), and sodium acetate (1.5 eq.).

    • Add ethanol (approx. 0.2 M concentration relative to the ketone) to the flask.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a catalytic amount of glacial acetic acid (approx. 5-10 mol%). The acetic acid serves to facilitate the cyclization of the hydrazone intermediate.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C).

    • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ketone is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure pyrazoline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application 2: Accessing 1,3-Difunctionalized Scaffolds via Ring-Opening

The significant ring strain of the cyclopropyl group makes it susceptible to cleavage under various conditions, providing a powerful method for generating linear carbon chains with defined functional groups.[6] Acid-catalyzed ring-opening is a common strategy where protonation of the carbonyl oxygen activates the ring towards nucleophilic attack, proceeding through the most stable carbocation intermediate.[6] This regioselectivity is a key advantage for synthetic planning.

Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening

  • Principle: This method uses a Brønsted or Lewis acid to catalyze the cleavage of the C-C bond within the cyclopropyl ring that is adjacent to the carbonyl group. The resulting carbocation is trapped by a nucleophile present in the reaction medium.

  • Materials and Reagents:

    • This compound

    • Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) or Brønsted Acid (e.g., HBr, HCl)

    • Anhydrous solvent (e.g., Dichloromethane, Chloroform[7])

    • Nucleophile (can be the solvent, e.g., Methanol, or an added reagent)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a septum

    • Syringes for transfer of anhydrous reagents

    • Magnetic stirrer

    • Ice bath

  • Detailed Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

    • Cool the solution to 0 °C using an ice bath. This is crucial as many ring-opening reactions are exothermic and controlling the temperature prevents side reactions.

    • Slowly add the Lewis or Brønsted acid (1.0 - 1.2 eq.) dropwise via syringe. A color change is often observed upon addition.

    • If an external nucleophile is required, it should be added at this stage.

    • Allow the reaction to stir at 0 °C or warm slowly to room temperature, monitoring by TLC until completion.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly pouring the mixture into a stirred, cold solution of saturated sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting 1,3-difunctionalized product via flash column chromatography.

Application 3: Constructing sp³-Rich Architectures via [3+2] Cycloadditions

More advanced applications leverage the cyclopropyl ketone as a three-carbon synthon in cycloaddition reactions.[8][9] Samarium(II) iodide (SmI₂) has emerged as a powerful catalyst for formal [3+2] cycloadditions between cyclopropyl ketones and alkenes or alkynes.[8][9] This methodology provides rapid access to complex, sp³-rich polycyclic frameworks, which are highly desirable in modern drug discovery for exploring new chemical space.[8][9]

Protocol 3: SmI₂-Catalyzed Formal [3+2] Cycloaddition

  • Principle: This reaction is initiated by a single-electron transfer from SmI₂ to the cyclopropyl ketone, inducing ring opening to form a radical intermediate. This intermediate then engages with an alkene or alkyne partner in a cycloaddition cascade to form a five-membered ring. The use of robust reaction conditions can stabilize the SmI₂ catalyst.[8]

  • Materials and Reagents:

    • This compound

    • Alkene or Alkyne coupling partner (e.g., an electron-deficient alkene)

    • Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)

    • Anhydrous Tetrahydrofuran (THF)

    • An appropriate additive/co-catalyst if required (e.g., Sm⁰ to prevent catalyst deactivation[8])

    • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Equipment:

    • Glovebox or Schlenk line for handling air-sensitive reagents

    • Anhydrous glassware

    • Syringes

  • Detailed Procedure:

    • All operations should be performed under a strictly inert atmosphere.

    • In a flame-dried flask, dissolve this compound (1.0 eq.) and the alkene/alkyne partner (1.5-2.0 eq.) in anhydrous THF.

    • Slowly add the SmI₂ solution in THF (typically 5-10 mol%) to the stirred solution at room temperature. The characteristic deep blue or green color of SmI₂ should be maintained.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Upon completion, quench the reaction by opening it to the air and adding a saturated solution of Rochelle's salt. Stir vigorously until the color dissipates and the samarium salts precipitate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash column chromatography to isolate the cyclopentane-fused product.

References

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]

  • Craig, A. J., et al. (2024). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. Available at: [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2021). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. Chemical Communications. Available at: [Link]

  • Fessard, T., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Available at: [Link]

  • Patonay, T., et al. (2021). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Molecules. Available at: [Link]

  • Novikov, R. A., et al. (2022). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules. Available at: [Link]

  • Bar, F., et al. (2025). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society. Available at: [Link]

  • de Meijere, A., et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chloroform. Available at: [Link]

  • de Meijere, A., et al. (2007). Cyclopropyl Building Blocks for Organic Synthesis. Part 128. Ln(OTf)3-Catalyzed Insertion of Aryl Isocyanides into the Cyclopropane Ring. ResearchGate. Available at: [Link]

  • Falvey, D. E., et al. (2023). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. Available at: [Link]

  • Khan, I. U., et al. (2012). (2-Benzoylphenyl)(3,4-dimethylphenyl)methanone. Acta Crystallographica Section E. Available at: [Link]

Sources

Application of Cyclopropyl(3,4-dimethylphenyl)methanone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety in Drug Design

The cyclopropyl group, a small, strained three-membered ring, has become a cornerstone in modern medicinal chemistry. Its unique stereoelectronic properties offer a powerful tool to address common challenges in drug discovery.[1][2] When incorporated into a molecule, the cyclopropyl ring can confer a range of desirable attributes, including enhanced metabolic stability, increased potency, and improved selectivity for the biological target.[3] The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor.[3] Furthermore, the C-H bonds of a cyclopropane are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

Cyclopropyl(3,4-dimethylphenyl)methanone is a versatile chemical entity that combines the advantageous features of the cyclopropyl group with a substituted aromatic ring. The 3,4-dimethylphenyl moiety provides a scaffold that can be readily functionalized, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. This technical guide will provide an in-depth overview of the potential applications of this compound as a key synthetic intermediate in the generation of novel bioactive compounds. We will also present detailed, illustrative protocols for its synthesis and its use in the creation of a focused compound library for biological screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological protocols.

PropertyValueSource
CAS Number 38675-78-4[4][5]
Molecular Formula C₁₂H₁₄O[5]
Molecular Weight 174.24 g/mol [5]
Appearance White to off-white solidCommercially available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO)General chemical knowledge

Synthetic Protocol for this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation of 1,2-dimethylbenzene with cyclopropanecarbonyl chloride. This method is a standard and efficient way to form aryl ketones.

Reaction Scheme

G reactant1 1,2-Dimethylbenzene catalyst AlCl₃ reactant2 Cyclopropanecarbonyl chloride product This compound catalyst->product Friedel-Crafts Acylation G cluster_0 Derivatization Reactions start This compound reduction Reduction (e.g., NaBH₄) start->reduction reductive_amination Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) start->reductive_amination wittig Wittig Reaction (e.g., Ph₃P=CH₂) start->wittig product1 Cyclopropyl(3,4-dimethylphenyl)methanol reduction->product1 product2 N-substituted-1-(3,4-dimethylphenyl)cyclopropylmethanamine reductive_amination->product2 product3 1-(3,4-dimethylphenyl)-1-cyclopropylethene wittig->product3 G start Synthesized Compound Library primary_screen Primary Screen: Single-point concentration against M. tuberculosis H37Rv start->primary_screen dose_response Dose-Response Assay: Determine MIC for active compounds primary_screen->dose_response cytotoxicity Cytotoxicity Assay: (e.g., on Vero cells) Determine CC₅₀ dose_response->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_optimization Lead Optimization sar->lead_optimization

Sources

Application Notes and Protocols for the Development of Antitubercular Agents from Cyclopropyl Methanone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of a Privileged Scaffold in the Fight Against Tuberculosis

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics with new mechanisms of action. The cyclopropyl methanone scaffold has emerged as a promising structural motif in the design of potent antitubercular agents. Its presence in various chemical series has demonstrated significant activity against both drug-susceptible and drug-resistant Mtb strains. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and evaluation of antitubercular agents derived from cyclopropyl methanone scaffolds.

The significance of the cyclopropyl group extends to its role in modulating the structure and function of critical components of the Mtb cell wall. Specifically, the cyclopropanation of mycolic acids, essential long-chain fatty acids in the mycobacterial cell envelope, is crucial for the bacterium's viability, drug resistance, and cell wall integrity.[1][2] This modification is catalyzed by a family of S-adenosyl methionine-dependent methyltransferases.[1] The disruption of this process presents a compelling strategy for antitubercular drug development. Furthermore, the cyclopropyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a compound, enhancing its metabolic stability and target engagement.

This guide will delve into the synthetic methodologies for creating libraries of cyclopropyl methanone derivatives, detailed protocols for their in vitro and in vivo evaluation, and an exploration of their potential mechanisms of action, providing a solid foundation for advancing drug discovery programs in this area.

Part 1: Synthesis of Cyclopropyl Methanone Derivatives

The synthesis of cyclopropyl methanone derivatives can be approached through various synthetic routes. A common and efficient method involves the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone.[3][4] Subsequent reduction of the methanone to the corresponding methanol can further expand the chemical diversity and biological activity of the synthesized compounds.[5][6]

Protocol 1: One-Pot Synthesis of Aryloxyphenyl Cyclopropyl Methanones[3][4]

This protocol describes a high-yield, one-pot synthesis of phenyl cyclopropyl methanones.

Materials:

  • Appropriate aryl alcohol

  • 4'-fluoro-4-chloro-butyrophenone

  • Sodium hydride (NaH)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous Tetrahydrofuran (THF)/Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup with silica gel

Procedure:

  • To a stirred suspension of NaH in anhydrous THF/DMF, add the aryl alcohol portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a catalytic amount of TBAB to the reaction mixture.

  • Add 4'-fluoro-4-chloro-butyrophenone dropwise to the mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature and quench with ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Part 2: In Vitro Evaluation of Antitubercular Activity

The initial screening of newly synthesized compounds involves determining their in vitro activity against Mtb. The Minimum Inhibitory Concentration (MIC) is a key parameter that defines the lowest concentration of a compound required to inhibit the visible growth of the bacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)[3][4][5][7]

The MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability. Metabolically active bacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • 96-well microplates (sterile, clear-bottom)

  • Test compounds and a standard antitubercular drug (e.g., Isoniazid)

  • Alamar Blue reagent

  • DMSO (for dissolving compounds)

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in supplemented 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 200 µL of sterile water to all outer wells of the 96-well plate to prevent evaporation.

    • Prepare serial two-fold dilutions of the test compounds in supplemented 7H9 broth in the inner wells. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is below 1%.

    • Include a drug-free control (inoculum only) and a media-only control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well (except the media-only control), bringing the final volume to 200 µL.

    • Seal the plates with parafilm and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours.

    • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]

Part 3: Cytotoxicity Assessment

It is crucial to assess the toxicity of promising antitubercular compounds against mammalian cells to determine their therapeutic index.

Protocol 3: MTT Assay for Cytotoxicity in HepG2 Cells[8][9]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • HepG2 human hepatoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete DMEM.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and an untreated control (cells with fresh medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the compound concentration.

Part 4: In Vivo Efficacy Evaluation

Compounds that demonstrate potent in vitro activity and low cytotoxicity are advanced to in vivo efficacy studies using animal models of tuberculosis. The mouse model is the most commonly used for preclinical evaluation.[7][8]

Protocol 4: Chronic Tuberculosis Infection Mouse Model for Efficacy Testing[11][12][13]

This protocol outlines a chronic infection model to assess the bactericidal and sterilizing activity of test compounds.

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system (e.g., Glas-Col)

  • Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)

  • Oral gavage needles

  • Middlebrook 7H11 agar plates

  • Homogenizer

  • Incubator (37 °C)

Procedure:

  • Infection:

    • Infect mice with a low dose of Mtb H37Rv (approximately 100-200 CFU) via the aerosol route using a calibrated exposure system.

    • Confirm the bacterial implantation in the lungs of a few mice one day post-infection.

  • Treatment:

    • Allow the infection to establish for 4-6 weeks to develop a chronic infection state.

    • Initiate treatment with the test compounds, administered orally or via another appropriate route, typically for 5 days a week.

    • Include a vehicle-treated control group and a group treated with a standard-of-care regimen.

  • Assessment of Bacterial Load:

    • At specified time points during and after treatment (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37 °C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Relapse Study:

    • After the completion of treatment, a cohort of mice is left untreated for a further period (e.g., 3 months) to assess for disease relapse.

    • At the end of this period, determine the bacterial load in the lungs and spleens as described above. A relapse is defined by the presence of CFU in the organs.

Part 5: Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and the relationship between the chemical structure and biological activity is paramount for rational drug design and optimization.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

The cyclopropyl group in antitubercular agents is not merely a passive structural element. Evidence suggests its active involvement in targeting key biosynthetic pathways of the Mtb cell wall.

  • Inhibition of Mycolic Acid Cyclopropanation: The cyclopropane rings in mycolic acids are critical for the structural integrity and low permeability of the mycobacterial cell wall, contributing to its intrinsic drug resistance.[1][2] The enzymes responsible for this modification, the mycolic acid cyclopropane synthases, are attractive targets for novel antitubercular drugs. Compounds containing a cyclopropyl methanone scaffold may act as substrate mimics or allosteric inhibitors of these enzymes, thereby disrupting mycolic acid biosynthesis.

  • Inhibition of DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the synthesis of arabinogalactan, another essential component of the Mtb cell wall.[9][10] DprE1 has been identified as a "promiscuous" target, meaning it is inhibited by multiple classes of compounds.[10] The rigid and strained nature of the cyclopropyl ring can facilitate favorable interactions within the active site of DprE1, leading to potent inhibition.

  • Inhibition of MmpL3: The mycobacterial membrane protein Large 3 (MmpL3) is a transporter responsible for the export of trehalose monomycolate, a precursor for mycolic acid attachment to the cell wall.[10][11] Inhibition of MmpL3 leads to the accumulation of this precursor and ultimately cell death. The lipophilic character of the cyclopropyl group can enhance the ability of compounds to interact with this membrane-embedded transporter.

Diagram 1: Potential Mechanisms of Action of Cyclopropyl Methanone Scaffolds

Antitubercular Mechanism Potential Mechanisms of Action of Cyclopropyl Methanone Scaffolds cluster_0 Cyclopropyl Methanone Derivative cluster_1 Mycobacterium tuberculosis Cell Wall Synthesis cluster_2 Outcome Compound Cyclopropyl Methanone Scaffold Mycolic_Acid Mycolic Acid Cyclopropanation Compound->Mycolic_Acid Inhibits DprE1 DprE1 (Arabinogalactan Synthesis) Compound->DprE1 Inhibits MmpL3 MmpL3 (Mycolic Acid Transport) Compound->MmpL3 Inhibits Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Leads to DprE1->Cell_Death Leads to MmpL3->Cell_Death Leads to

Caption: Potential molecular targets for cyclopropyl methanone derivatives in Mtb.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the cyclopropyl methanone scaffold can provide valuable insights into the structural requirements for potent antitubercular activity.

  • Aryl Substituents: The nature and position of substituents on the aryl rings attached to the methanone core significantly influence activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with the target protein.

  • Linker Modification: The linker connecting the aryl rings can be varied in length and flexibility to optimize the spatial orientation of the key pharmacophoric features.

  • Reduction of the Ketone: Reduction of the methanone carbonyl to a hydroxyl group has been shown to enhance activity in some series, potentially by introducing a new hydrogen bonding interaction with the target.[5][6]

Diagram 2: General SAR Workflow for Cyclopropyl Methanone Scaffolds

SAR_Workflow Structure-Activity Relationship (SAR) Workflow Start Initial Hit Compound (Cyclopropyl Methanone) Aryl_Mod Aryl Ring Modification (Substituent Effects) Start->Aryl_Mod Linker_Mod Linker Modification (Length, Flexibility) Start->Linker_Mod Ketone_Mod Ketone Reduction (to Alcohol) Start->Ketone_Mod Synthesis Synthesis of Analog Library Aryl_Mod->Synthesis Linker_Mod->Synthesis Ketone_Mod->Synthesis Screening In Vitro Screening (MIC, Cytotoxicity) Synthesis->Screening SAR_Analysis SAR Analysis (Identify Key Features) Screening->SAR_Analysis Lead_Opt Lead Optimization (Improved Potency & Safety) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycles

Caption: Iterative process of SAR-guided lead optimization.

Data Presentation

Quantitative data from in vitro and in vivo studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: In Vitro Activity and Cytotoxicity of Representative Cyclopropyl Methanone Derivatives

Compound IDMIC (µg/mL) vs. Mtb H37RvIC₅₀ (µM) vs. HepG2Selectivity Index (SI = IC₅₀/MIC)
Lead 1 H4-Cl3.12> 50> 16
Analog 1a 4-OCH₃4-Cl1.56> 50> 32
Analog 1b H3,4-diCl0.784557.7
Analog 1c 4-F4-Cl6.25> 50> 8
Isoniazid --0.05> 100> 2000

Table 2: In Vivo Efficacy of Lead Compound in a Chronic Mouse Infection Model

Treatment GroupDose (mg/kg)RouteLog₁₀ CFU/Lung (Mean ± SD) at 4 WeeksLog₁₀ CFU Reduction vs. Control
Vehicle Control -p.o.6.5 ± 0.3-
Lead 1 50p.o.5.2 ± 0.41.3
Lead 1 100p.o.4.8 ± 0.51.7
Isoniazid 25p.o.4.1 ± 0.32.4

Conclusion

The cyclopropyl methanone scaffold represents a valuable starting point for the development of novel antitubercular agents. The synthetic accessibility of these compounds, coupled with their potent in vitro and in vivo activity, makes them an attractive area for further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the research and development efforts of scientists dedicated to combating the global tuberculosis epidemic. Through a systematic approach of synthesis, screening, and optimization, guided by a deeper understanding of the structure-activity relationships, the full potential of this promising scaffold can be realized in the quest for new and effective treatments for tuberculosis.

References

  • Barkan, D., Liu, Z., Sacchettini, J. C., & Glickman, M. S. (2009). Mycolic acid cyclopropanation is essential for viability, drug resistance, and cell wall integrity of Mycobacterium tuberculosis. Chemistry & Biology, 16(5), 499–509. [Link]

  • Dwivedi, N., Tewari, N., Tiwari, V. K., Chaturvedi, V., Manju, Y. K., Srivastava, A., ... & Tripathi, R. P. (2010). Synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols. European Journal of Medicinal Chemistry, 45(7), 2851-2858. [Link]

  • Nuermberger, E. L. (2008). Using animal models to develop new treatments for tuberculosis. Tuberculosis (Edinburgh, Scotland), 88 Suppl 1, S5-S10. [Link]

  • Kaushik, A., Ammerman, N. C., Tasneen, R., Lachau-Durand, S., Andries, K., & Nuermberger, E. (2022). Efficacy of long-acting bedaquiline regimens in a mouse model of tuberculosis preventive therapy. American journal of respiratory and critical care medicine, 205(5), 570-579. [Link]

  • Rao, V., Gao, F., Chen, B., Jacobs, W. R., Jr, & Glickman, M. S. (2006). Mycobacterium tuberculosis controls host innate immune activation through cyclopropane modification of a glycolipid effector molecule. The Journal of experimental medicine, 203(3), 531–537. [Link]

  • Rao, V., & Glickman, M. S. (2005). Mycobacterium tuberculosis controls host innate immune activation through cyclopropane modification of a glycolipid effector molecule. The Journal of experimental medicine, 201(4), 531–537. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. [Link]

  • Montes-Worboys, A., & Valdivia, R. H. (2012). Evaluation of accuracy of Microplate Alamar Blue Assay and Proportion Method for prompt detection of Mycobacterium tuberculosis and clinical isolates of multidrug-resistant M. tuberculosis. Jundishapur Journal of Microbiology, 5(2), 405-410. [Link]

  • Dwivedi, N., Tewari, N., Tiwari, V. K., Chaturvedi, V., Manju, Y. K., Srivastava, A., ... & Tripathi, R. P. (2005). An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents. Bioorganic & medicinal chemistry letters, 15(20), 4526-4530. [Link]

  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method. Antimicrobial agents and chemotherapy, 47(11), 3616–3619. [Link]

  • Calibr. (n.d.). HepG2 Cytotoxicity, 72 hour. reframeDB. [Link]

  • Lenaerts, A. J., Degroote, M. A., & Gonzalez-Juarrero, M. (2011). Comparative studies evaluating mouse models used for efficacy testing of experimental drugs against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 55(3), 1237-1247. [Link]

  • Singh, P., Dwivedi, N., Tewari, N., Tiwari, V. K., Chaturvedi, V., Manju, Y. K., ... & Tripathi, R. P. (2010). Synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols. European journal of medicinal chemistry, 45(7), 2851-2858. [Link]

  • Cardona, P. J. (2019). Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell. Pathogens (Basel, Switzerland), 8(2), 79. [Link]

  • Janin, Y. L. (2020). The quest for the holy grail: new antitubercular chemical entities, targets and strategies. Drug discovery today, 25(4), 772-780. [Link]

  • Abdelaal, H., Berube, B., Podell, B., Harband, M., Gary, H., Perez-Jaimes, M., ... & Coler, R. (2024). Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques. npj Antimicrobials and Resistance, 2(1), 49. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • Nuermberger, E. L. (2015). Preclinical efficacy testing of new drug candidates. Microbiology spectrum, 3(4), 10.1128/microbiolspec.MGM2-0024-2014. [Link]

  • Degiacomi, G., & Deodato, D. (2017). Promiscuous Targets for Antitubercular Drug Discovery: The Paradigm of DprE1 and MmpL3. Molecules (Basel, Switzerland), 22(7), 1109. [Link]

  • Singh, S., Kumar, D., Kumar, P., Sharma, S., & Singh, R. (2016). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Journal of clinical and diagnostic research : JCDR, 10(11), FC19–FC23. [Link]

  • Vilela, R., & Degiacomi, G. (2023). Target Identification in Anti-Tuberculosis Drug Discovery. International journal of molecular sciences, 24(13), 10582. [Link]

Sources

Application Notes and Protocols for the Synthesis of Antimalarial Compounds Based on the Cyclopropyl(3,4-dimethylphenyl)methanone Structure

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimalarial therapeutics.

Introduction: The Promise of Cyclopropyl-Aryl Ketones in Combating Malaria

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel chemotypes that act on new or validated biological targets. Within this landscape, compounds featuring a cyclopropyl moiety have emerged as a promising class of antimalarial agents. Phenotypic screening and subsequent mechanistic studies have identified that certain cyclopropyl derivatives, particularly cyclopropyl carboxamides, exhibit potent activity against the asexual blood stages of the parasite.[1][2][3] These compounds have been shown to target the mitochondrial protein cytochrome b (cyt b), a critical component of the electron transport chain.[4][5][6] Inhibition of cyt b disrupts mitochondrial function, leading to parasite death.

This document provides a comprehensive guide to the synthesis of a foundational scaffold, Cyclopropyl(3,4-dimethylphenyl)methanone , which serves as a key building block for developing more complex and potent antimalarial drug candidates. We will detail a robust synthetic protocol, explain the rationale behind the chosen methodology, and discuss the broader context of its application in structure-activity relationship (SAR) studies.

Scientific Foundation: Mechanism of Action

The primary target of many cyclopropyl-based antimalarials is the cytochrome bc1 complex (Complex III) in the Plasmodium falciparum mitochondrial electron transport chain.[5] Specifically, these compounds often act as inhibitors at the quinol oxidation (Qo) site of cytochrome b.[7] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn collapses the mitochondrial membrane potential and halts ATP synthesis, ultimately leading to parasite death.[5] This mechanism is analogous to that of the clinical antimalarial drug atovaquone, though cyclopropyl-based compounds may offer a different resistance profile.[7][8]

The diagram below illustrates the inhibition of the electron transport chain by targeting cytochrome b.

Mechanism_of_Action cluster_Mitochondrion P. falciparum Mitochondrion cluster_ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Inhibitor Cyclopropyl-Aryl Ketone Derivative Inhibitor->Complex_III Inhibition at Qo site Synthetic_Workflow SM1 Cyclopropanecarboxylic Acid Intermediate Cyclopropanecarbonyl Chloride SM1->Intermediate Acyl Chloride Formation Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Product This compound Intermediate->Product Friedel-Crafts Acylation SM2 3,4-Dimethylbenzene (o-Xylene) SM2->Product Catalyst Aluminum Chloride (AlCl₃) Catalyst->Product Purification Purification (Column Chromatography) Product->Purification Purification->Product >95% Purity

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: These protocols involve corrosive and moisture-sensitive reagents. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part 1: Preparation of Cyclopropanecarbonyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step for the subsequent Friedel-Crafts reaction. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification. [4] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Cyclopropanecarboxylic Acid86.095.0 g58.1
Thionyl Chloride (SOCl₂)118.976.0 mL (8.7 g)73.1
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxylic acid (5.0 g, 58.1 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the mixture at room temperature to dissolve the acid.

  • Slowly add thionyl chloride (6.0 mL, 73.1 mmol) to the solution via a dropping funnel. Caution: Gas evolution (HCl and SO₂) will occur.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 40°C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude cyclopropanecarbonyl chloride (a colorless to pale yellow liquid) is of sufficient purity for the next step. For long-term storage, distillation under reduced pressure is recommended.

Part 2: Synthesis of this compound

Rationale: The Friedel-Crafts acylation requires a Lewis acid to generate the acylium ion. Aluminum chloride is a highly effective and commonly used catalyst for this purpose. [9]The reaction is performed at low temperature to control the reactivity and minimize potential side reactions. The 3,4-dimethylphenyl group is activating and directs the acylation primarily to the position para to one of the methyl groups (position 6) due to steric and electronic effects.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Cyclopropanecarbonyl Chloride104.536.08 g (crude)~58.1
3,4-Dimethylbenzene (o-Xylene)106.176.8 mL (6.17 g)58.1
Aluminum Chloride (AlCl₃), anhydrous133.348.5 g63.7
Dichloromethane (DCM), anhydrous-100 mL-
Hydrochloric Acid (HCl), 2M-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.5 g, 63.7 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0°C in an ice bath with stirring.

  • In a separate flask, dissolve the crude cyclopropanecarbonyl chloride (~58.1 mmol) and 3,4-dimethylbenzene (6.8 mL, 58.1 mmol) in anhydrous dichloromethane (50 mL).

  • Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M HCl. Stir vigorously until the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 2M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification and Characterization

Rationale: Purification by column chromatography is necessary to remove any unreacted starting materials and potential byproducts, yielding the target compound with high purity suitable for further biological evaluation or derivatization.

Procedure:

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a solvent system of hexane and ethyl acetate (e.g., a gradient from 98:2 to 90:10) to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid.

Expected Characterization Data:

AnalysisExpected Result
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
¹H NMR (CDCl₃, 400 MHz) δ ~7.7-7.2 (m, 3H, Ar-H), 2.5-2.2 (m, 1H, COCH), 2.3 (s, 6H, Ar-CH₃), 1.2-1.0 (m, 2H, cyclopropyl-CH₂), 1.0-0.8 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~200 (C=O), 142, 137, 135, 130, 129, 127 (Ar-C), 20, 19 (Ar-CH₃), 16 (COCH), 11 (cyclopropyl-CH₂)
Mass Spectrometry (ESI+) m/z 175.1 [M+H]⁺

Structure-Activity Relationship (SAR) Insights

While the core structure of this compound is a starting point, SAR studies on related cyclopropyl carboxamides provide valuable insights for optimization. [4]

  • The Cyclopropyl Group: This moiety appears to be optimal for activity. Expanding the ring to a cyclobutyl or cyclopentyl group generally leads to a significant loss of antimalarial potency. [4]* Aryl Substitution: The substitution pattern on the phenyl ring is crucial. While the 3,4-dimethyl substitution is a good starting point, exploring other substituents (e.g., fluoro, chloro, trifluoromethyl) at various positions can fine-tune the electronic and steric properties, potentially improving activity and metabolic stability. [4]* From Ketone to Carboxamide: Many of the most potent compounds in this class are cyclopropyl carboxamides, not ketones. [1]This suggests that the ketone synthesized via this protocol is a key intermediate for further derivatization, for example, through reductive amination followed by acylation, to access a wider range of potentially more active compounds.

Conclusion

The synthetic protocol detailed herein provides a reliable and efficient method for producing this compound, a valuable scaffold for the development of novel antimalarial agents targeting cytochrome b. By leveraging the robust Friedel-Crafts acylation, researchers can access this key intermediate in good yield and purity. The subsequent modification of this core structure, guided by established SAR principles, holds significant promise for the discovery of next-generation antimalarials capable of overcoming existing drug resistance.

References

  • Awalt, J. K., Su, W., Nguyen, W., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. eScholarship, University of California. Available at: [Link]

  • Jiménez-Díaz, M. B., Viera, S., et al. (2014). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy, 58(9), 5377-5386. Available at: [Link]

  • ResearchGate. (n.d.). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome b. Request PDF. Available at: [Link]

  • Awalt, J. K., Su, W., Nguyen, W., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. The Australian National University. Available at: [Link]

  • de Paula, F. R., et al. (2016). Insights into cytochrome bc1 complex binding mode of antimalarial 2-hydroxy-1,4-naphthoquinones through molecular modelling. Memorias do Instituto Oswaldo Cruz, 111(7). Available at: [Link]

  • Arya, A., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7075-7078. Available at: [Link]

  • Arya, A., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. PubMed. Available at: [Link]

  • Cowell, A. N., & Winzeler, E. A. (2019). Antimalarial drug discovery: progress and approaches. Journal of Clinical Investigation, 129(7), 2587-2598. Available at: [Link]

  • Jacobsen, L., Husen, P., & Solov'yov, I. A. (2021). Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex. Journal of Chemical Information and Modeling, 61(3), 1334-1345. Available at: [Link]

  • Awalt, J. K., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. MalariaWorld. Available at: [Link]

  • Awalt, J. K., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed. Available at: [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. SynArchive. Available at: [Link]

  • Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

Sources

Application Notes and Protocols for Determining the Biological Activity of Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of a robust biological assay to characterize the activity of Cyclopropyl(3,4-dimethylphenyl)methanone. Given the absence of a defined biological target for this specific molecule in publicly available literature, and considering the known activities of structurally related compounds, we propose a primary screening strategy focused on the inhibition of monoamine oxidase (MAO) enzymes. Monoamine oxidases (MAO-A and MAO-B) are well-established therapeutic targets for neurological disorders, including depression and Parkinson's disease, making them a logical starting point for profiling a novel compound with potential central nervous system activity.[1][2] This guide details the scientific rationale, step-by-step protocols for both primary screening and selectivity profiling, and methods for data analysis and validation.

Introduction and Scientific Rationale

This compound is a synthetic compound whose biological activity is not yet extensively characterized. The presence of a cyclopropyl methanone moiety suggests the potential for interaction with a variety of biological targets. Notably, related chemical structures have been associated with diverse pharmacological effects, including antimalarial and antitubercular activities, as well as the modulation of key enzymes in the central nervous system.[3]

Monoamine oxidases (MAO) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamines, including crucial neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, which is the therapeutic basis for the use of MAO inhibitors (MAOIs) in the treatment of depression and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2]

Given the therapeutic importance of MAOs, a screening campaign to determine if this compound exhibits inhibitory activity against MAO-A and MAO-B is a scientifically sound initial step. This application note will describe the use of a sensitive and high-throughput adaptable fluorometric assay to determine the compound's potency and selectivity.[4][5][6]

Assay Principle

The recommended primary assay is a homogeneous, "mix-incubate-measure" fluorometric method designed for high-throughput screening (HTS).[4][6] The principle of this assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In this system, both MAO-A and MAO-B isoforms react with a non-specific substrate, such as p-tyramine, to produce H₂O₂.[4][5] The generated H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO activity. When an inhibitor like this compound is present, it will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

Diagram of the MAO Fluorometric Assay Principle

MAO_Assay_Principle cluster_reaction MAO Enzymatic Reaction cluster_detection Fluorometric Detection cluster_inhibition Inhibition Tyramine p-Tyramine (Substrate) MAO MAO-A or MAO-B Tyramine->MAO + O₂ + H₂O H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Aldehyde p-Hydroxyphenylacetaldehyde MAO->Aldehyde HRP HRP H2O2->HRP Dye Non-fluorescent Dye Dye->HRP Fluor_Product Fluorescent Product (Ex/Em = 535/587 nm) HRP->Fluor_Product Test_Compound This compound Test_Compound->MAO Inhibits

Caption: Workflow of the MAO fluorometric assay.

Materials and Equipment

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or similar suppliers).

  • Substrate: p-Tyramine hydrochloride.

  • Detection Reagents: Horseradish peroxidase (HRP), a suitable fluorogenic probe (e.g., Amplex Red or equivalent).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Control Inhibitors: Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Plates: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements.

  • Instrumentation: Fluorescence multiwell plate reader with excitation/emission wavelengths of approximately 530-540 nm and 580-590 nm, respectively.[5]

  • Multichannel pipettes and/or automated liquid handling systems.

Experimental Protocols

Protocol 1: Primary Screening for MAO-A and MAO-B Inhibition

This protocol is designed to determine if this compound inhibits either MAO-A or MAO-B at a single, high concentration (e.g., 10 µM).

Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in assay buffer. For a primary screen, a single final concentration of 10 µM is recommended. Dispense 5 µL of the compound solution into the appropriate wells of the 96-well plate.

  • Controls:

    • Negative Control (0% Inhibition): Add 5 µL of assay buffer containing the same percentage of DMSO as the compound wells.

    • Positive Control (100% Inhibition): Add 5 µL of a high concentration of a non-selective MAO inhibitor or a mixture of Clorgyline and Selegiline (e.g., 10 µM final concentration each).

  • Enzyme Addition: Add 20 µL of either MAO-A or MAO-B enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Prepare a "Substrate Mix" containing p-tyramine, HRP, and the fluorescent probe in assay buffer. Add 25 µL of this mix to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~587 nm.[7]

Diagram of the Primary Screening Workflow

Primary_Screening_Workflow start Start compound_plate 1. Compound Plating (Test Compound & Controls) start->compound_plate enzyme_add 2. Add MAO-A or MAO-B Enzyme Solution compound_plate->enzyme_add pre_incubate 3. Pre-incubate (15 min, RT) enzyme_add->pre_incubate reaction_start 4. Add Substrate Mix (Tyramine, HRP, Probe) pre_incubate->reaction_start incubate 5. Incubate (30-60 min, 37°C) reaction_start->incubate read_plate 6. Read Fluorescence (Ex/Em = 535/587 nm) incubate->read_plate end End read_plate->end

Caption: High-level workflow for the primary MAO inhibition screen.

Protocol 2: IC₅₀ Determination and Selectivity Profiling

If the compound shows significant inhibition (>50%) in the primary screen, this protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) for each isoform and thus its selectivity.

Step-by-Step Procedure:

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, and then dilute in assay buffer. The final concentrations in the assay should typically range from 100 µM to 5 nM.

  • Plating: Dispense 5 µL of each concentration of the test compound into separate wells for both MAO-A and MAO-B. Also, plate the negative and positive controls as in the primary screen.

  • Reference Inhibitors: Prepare and plate serial dilutions of Clorgyline for the MAO-A plate and Selegiline for the MAO-B plate to serve as reference compounds.

  • Enzyme Addition, Incubations, and Reading: Follow steps 3 through 7 from Protocol 4.1 for both the MAO-A and MAO-B plates.

Data Analysis and Interpretation

Primary Screen Analysis

Calculate the percentage of inhibition for the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

A compound is typically considered a "hit" if it demonstrates inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

IC₅₀ Determination
  • Data Normalization: Convert the raw fluorescence data to percentage inhibition for each concentration of the test compound.

  • Curve Fitting: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

  • Selectivity Index: The selectivity of the compound can be expressed as the ratio of the IC₅₀ values for the two isoforms:

    • MAO-A Selectivity Index = IC₅₀ (MAO-B) / IC₅₀ (MAO-A)

    • MAO-B Selectivity Index = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

A selectivity index greater than 10 is generally considered significant.

Data Presentation

The results should be summarized in a clear and concise table.

CompoundTargetPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)Selectivity Index
This compoundMAO-A[Insert Data][Insert Data]MAO-B IC₅₀ / MAO-A IC₅₀
This compoundMAO-B[Insert Data][Insert Data]MAO-A IC₅₀ / MAO-B IC₅₀
Clorgyline (Reference)MAO-A[Insert Data][Insert Data]
Selegiline (Reference)MAO-B[Insert Data][Insert Data]

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures must be implemented in every assay:

  • Z'-factor: Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

  • Reference Compounds: The IC₅₀ values for the standard inhibitors (Clorgyline and Selegiline) should be consistent with historical data and literature values.

  • Counter-screens: To rule out false positives due to interference with the detection system (e.g., inhibition of HRP or fluorescence quenching), a counter-screen should be performed. This can be done by running the assay in the absence of the MAO enzyme and adding a known amount of H₂O₂. A true inhibitor should not affect the signal in this setup.

Conclusion

This application note provides a detailed framework for the initial biological characterization of this compound by screening for inhibitory activity against MAO-A and MAO-B. The described fluorometric assay is robust, scalable, and provides quantitative data on the potency and selectivity of the compound. Positive results from this assay would provide a strong rationale for further investigation into the therapeutic potential of this molecule in the context of neurological disorders.

References

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from Assay Genie website.[4]

  • Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Retrieved from Sigma-Aldrich website.[5]

  • Mathew, B., & Suh, Y. G. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 315-323.[1]

  • Weyler, W., & Salach, J. I. (2001). Monoamine oxidase assays. Current Protocols in Neuroscience, Chapter 3, Unit 3.17.[2]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from BioAssay Systems website.[6]

  • Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031). Retrieved from Abcam website.

  • Promega Corporation. (2023). MAO-Glo™ Assay Technical Bulletin #TB345.
  • BioVision Incorporated. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from BioVision website.[7]

  • Singh, P., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. European Journal of Medicinal Chemistry, 45(12), 5941-5951.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Friedel-Crafts Acylation of Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Friedel-Crafts acylation of xylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your reaction conditions for maximal yield and purity.

Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles

This section addresses specific problems you may encounter during the Friedel-Crafts acylation of xylene. We will explore the root causes and provide actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A common frustration in the lab is a reaction that fails to proceed or gives a disappointingly low yield. Several factors can contribute to this outcome.

Question: My Friedel-Crafts acylation of xylene is giving me a very low yield. What are the likely causes and how can I fix it?

Answer: A low yield in a Friedel-Crafts acylation of xylene can typically be traced back to a few critical factors: catalyst deactivation, insufficient reagent purity, or suboptimal reaction conditions.

  • Catalyst Deactivation: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is the heart of the reaction, but it's also highly susceptible to deactivation.

    • Moisture: AlCl₃ reacts violently with water, hydrolyzing to aluminum hydroxide and HCl, which are inactive as catalysts.[1][2] Ensure all glassware is rigorously dried (flame- or oven-dried) and that all reagents and solvents are anhydrous.[1][3]

    • Product Complexation: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst.[1][4] This complexation removes the catalyst from the reaction cycle. Consequently, a stoichiometric amount (or even a slight excess) of the catalyst is generally required for the reaction to go to completion.[1][4]

    • Substrate Inhibition: If your xylene or acylating agent contains basic functional groups like amines (-NH₂) or alcohols (-OH), these will readily complex with the Lewis acid, effectively poisoning the catalyst.[2]

  • Reagent Quality: The purity of your starting materials is paramount.

    • Ensure your xylene is free from other isomers or impurities that could lead to side reactions.

    • The acyl chloride or anhydride should be of high purity to avoid introducing contaminants that could interfere with the reaction.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[5] For the acylation of xylene, a controlled temperature, often starting at 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature, is a common strategy.[6]

Issue 2: Formation of Multiple Products and Isomeric Impurities

The regioselectivity of the Friedel-Crafts acylation of xylene can be a significant challenge, leading to a mixture of isomers that are often difficult to separate.

Question: I'm observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity of my reaction?

Answer: The formation of isomeric byproducts is a frequent issue, primarily arising from the isomerization of the xylene starting material under the acidic reaction conditions.[6] The Lewis acid catalyst can facilitate the interconversion of ortho-, meta-, and para-xylene, leading to a mixture of acylated products.[7]

Here’s how you can enhance regioselectivity:

  • Choice of Xylene Isomer: Starting with a single, pure isomer of xylene is the most critical step. p-Xylene is often used as it has only one possible acylation position, leading to a single product.[6] Acylation of m-xylene can also provide high selectivity for the 2,4-dimethylacetophenone.[8][9] o-Xylene is more prone to isomerization and can yield a mixture of products.

  • Temperature Control: Lowering the reaction temperature can significantly suppress the isomerization of xylene.[6] Conducting the reaction at or below room temperature is advisable. For highly sensitive substrates, temperatures as low as -20°C have been shown to improve selectivity.[6]

  • Catalyst Choice and Loading: While AlCl₃ is a powerful catalyst, its high activity can promote isomerization.[6]

    • Consider using a milder Lewis acid, which might reduce the extent of isomerization.

    • Using the minimum effective amount of the Lewis acid can also help. Excess catalyst increases the likelihood of side reactions.[6]

    • Solid acid catalysts, such as zeolites, have been shown to offer improved selectivity in some cases.[6][10]

  • Solvent Effects: The choice of solvent can influence the product distribution. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.[11] In some cases, polar solvents like nitrobenzene can alter the regioselectivity, though this is more pronounced with larger aromatic systems like naphthalene.[11]

Issue 3: Diacylation and Polyacylation

The introduction of more than one acyl group onto the xylene ring can be a problematic side reaction, reducing the yield of the desired monoacylated product.

Question: My reaction is producing a significant amount of diacylated product. How can I favor monoacylation?

Answer: The formation of diacylated byproducts occurs because the initial monoacylated product, an activated aromatic ketone, can undergo a second Friedel-Crafts acylation.[12] However, a key feature of Friedel-Crafts acylation is that the product ketone is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the acyl group.[4][13] This inherent deactivation generally prevents polyacylation.[14]

If you are observing significant diacylation, consider the following:

  • Stoichiometry of Reactants: A common strategy to minimize poly-substitution in Friedel-Crafts reactions is to use a large excess of the aromatic substrate (xylene in this case).[1]

  • Order of Addition: Slowly adding the acylating agent to the mixture of xylene and the Lewis acid catalyst can help maintain a low concentration of the electrophile, favoring mono-substitution.

Experimental Workflow & Protocols

General Protocol for Friedel-Crafts Acylation of p-Xylene

This protocol provides a general guideline for the synthesis of 2,5-dimethylacetophenone.

Materials:

  • p-Xylene (anhydrous)

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.[15]

  • Cooling: Cool the suspension to 0-5°C in an ice-water bath.[6]

  • Reagent Addition: In the dropping funnel, prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane.[6]

  • Slow Addition: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature between 0-5°C.[6] The reaction is exothermic, so control the addition rate to prevent excessive boiling.[15]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1] This will decompose the aluminum chloride complex.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[1]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[1] The crude product can then be purified by recrystallization or column chromatography.[16]

Visualizing the Workflow

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup Reaction Setup (Flask, Stirrer, Funnel) prep_reagents->setup dry_glassware Dry Glassware dry_glassware->setup cool Cool to 0-5°C setup->cool add_reagents Slow Addition of Xylene & Acyl Chloride cool->add_reagents react Stir at Room Temp (1-2 hours) add_reagents->react quench Quench with Ice & HCl react->quench extract Separatory Funnel Extraction quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with Na₂SO₄ wash->dry purify Purify (Recrystallization or Chromatography) dry->purify

Caption: Experimental workflow for Friedel-Crafts acylation of xylene.

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid catalyst besides AlCl₃?

A1: Yes, other Lewis acids can be used, and their choice can influence the reaction's outcome. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer better selectivity and reduce side reactions, although they may require higher temperatures or longer reaction times.[9] Solid acid catalysts like zeolites are also an option and can be easier to separate from the reaction mixture.[8][9]

Q2: Why is the reaction quenched with ice and acid?

A2: The quenching step serves two main purposes. Firstly, the addition of water hydrolyzes the excess AlCl₃ and breaks down the stable complex formed between the ketone product and the Lewis acid, liberating the desired product.[1] Secondly, the addition of acid ensures that the aluminum salts are soluble in the aqueous phase, facilitating their removal during the work-up.

Q3: My aromatic substrate has a nitro group. Why is the reaction not working?

A3: Friedel-Crafts reactions, both alkylation and acylation, fail with aromatic rings that are strongly deactivated by electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) groups.[1][17] These groups make the aromatic ring too electron-poor to attack the electrophilic acylium ion.

Q4: Is it possible to perform this reaction under solvent-free conditions?

A4: Yes, "greener" approaches to Friedel-Crafts acylation have been developed, including solvent-free reactions.[3] These methods often utilize solid acid catalysts or microwave irradiation to promote the reaction.[18][19]

Data Summary: Optimizing Reaction Parameters

The following table provides an illustrative summary of how different reaction parameters can affect the outcome of the Friedel-Crafts acylation of p-xylene with acetyl chloride. Actual results may vary based on specific experimental details.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Molar Ratio (p-Xylene:Acetyl Chloride:AlCl₃) 1.2:1:1.21:1.2:1.21:1:1.2A slight excess of xylene (Condition 1) can help minimize diacylation.[6]
Temperature 0-5°CRoom Temperature50°CLower temperatures (Condition 1) generally improve selectivity and reduce byproduct formation.[6][20]
Catalyst AlCl₃FeCl₃ZeoliteAlCl₃ is highly active but can promote side reactions. Milder catalysts like FeCl₃ or zeolites may offer better selectivity.[6][9]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion as the key electrophile.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Deprotonation & Product Formation cluster_step4 Step 4: Hydrolysis Acyl_Chloride R-CO-Cl Acylium_Ion_Complex R-C≡O⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Xylene Xylene Ring Sigma_Complex Sigma Complex (Arenium Ion) Xylene->Sigma_Complex + R-C≡O⁺ Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex + AlCl₄⁻ Deprotonation - H⁺ Final_Product Acylated Xylene Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • BenchChem. (n.d.). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.
  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
  • Scribd. (n.d.). Friedel-Crafts Alkylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
  • ResearchGate. (2020, January). The effects of reaction temperature on the Friedel–Crafts alkylation....
  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • RSC Publishing. (n.d.). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride.
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016, July 1). [Journal Name].
  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems.
  • ACS Publications. (n.d.). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. (2014, July 2). [Journal Name].
  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
  • RSC Publishing. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ).
  • ResearchGate. (2016, April 1). (PDF) An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ).

Sources

Minimizing byproduct formation in the synthesis of Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Cyclopropyl(3,4-dimethylphenyl)methanone

Introduction: The synthesis of this compound, a valuable ketone intermediate, is predominantly achieved via the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with cyclopropanecarbonyl chloride. While theoretically straightforward, this electrophilic aromatic substitution is frequently plagued by challenges in regioselectivity and byproduct formation. This guide provides in-depth troubleshooting advice and optimized protocols designed for researchers and process chemists to enhance product purity and yield by systematically addressing the root causes of common synthetic impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, providing both solutions and the underlying chemical principles.

Q1: My reaction produces a significant amount of the 2,3-dimethylphenyl isomer alongside my desired 3,4-dimethylphenyl product. How can I improve the regioselectivity?

A1: This is the most common challenge in this synthesis and stems from the directing effects of the two methyl groups on the o-xylene ring. Both are ortho, para-directing activators. Acylation can occur at two positions: C4 (para to one methyl, ortho to the other) to give the desired product, or C3 (ortho to both methyls), yielding the 2,3-isomer.

  • Causality: The formation of the 2,3-isomer is often kinetically competitive. However, the C4 position is sterically less hindered than the C3 position, which is flanked by two methyl groups. We can leverage this steric difference to favor the formation of the desired 3,4-isomer.

  • Solutions:

    • Temperature Control: Lowering the reaction temperature (e.g., to 0°C or even -20°C) is the most effective strategy.[1] This reduces the overall reaction rate, making it more sensitive to the higher activation energy required for the sterically hindered attack at the C3 position. The reaction will preferentially proceed via the lower energy pathway to the C4 position.

    • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a powerful and common catalyst, its high reactivity can sometimes reduce selectivity. Consider exploring milder Lewis acids like ferric chloride (FeCl₃) or solid acid catalysts such as zeolites, which can offer improved regioselectivity due to shape-selective constraints within their porous structures.[1]

    • Solvent Effects: The choice of solvent can influence the effective size of the electrophile complex. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Highly coordinating solvents should be avoided as they can deactivate the catalyst.

Q2: I am observing diacylated byproducts in my crude product analysis. How can I promote monoacylation?

A2: The formation of diacylated products occurs when the product, this compound, undergoes a second Friedel-Crafts acylation. Although the acyl group is deactivating, the two activating methyl groups can still make the product ring susceptible to further reaction under forcing conditions.[2]

  • Causality: The primary drivers for diacylation are an excess of the acylating agent or reaction conditions (time, temperature) that are too harsh.

  • Solutions:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of o-xylene to cyclopropanecarbonyl chloride.[2] Using o-xylene as the limiting reagent can help ensure the acylating agent is consumed before significant diacylation occurs.

    • Order of Addition: A "reverse addition" technique can be beneficial. Prepare the complex between the cyclopropanecarbonyl chloride and the Lewis acid first at a low temperature. Then, slowly add the o-xylene to this pre-formed complex. This ensures a low instantaneous concentration of the aromatic substrate, favoring monoacylation.[2]

    • Minimize Reaction Time and Temperature: As soon as reaction monitoring (e.g., by TLC or GC) indicates the consumption of the starting material, quench the reaction promptly. Avoid unnecessarily long reaction times or elevated temperatures, which provide more opportunity for the slower, second acylation to occur.[2]

Q3: My product is contaminated with isomers that do not correspond to the 2,3- or 3,4-dimethyl substitution pattern (e.g., Cyclopropyl(2,4-dimethylphenyl)methanone). What is the source of these impurities?

A3: The presence of unexpected isomers strongly suggests that the 1,2-dimethylbenzene (o-xylene) starting material is isomerizing under the reaction conditions.

  • Causality: Strong Lewis acids like AlCl₃ can catalyze the migration of methyl groups on the benzene ring, establishing an equilibrium between o-, m-, and p-xylene.[1] If this occurs, the acylating agent will react with this mixture of xylenes, leading to a corresponding mixture of ketone products.

  • Solutions:

    • Reduce Catalyst Loading: Use the minimum effective amount of Lewis acid. While a stoichiometric amount is often required because the catalyst complexes with the product ketone, using a large excess will significantly accelerate the rate of isomerization.[1]

    • Lower the Reaction Temperature: Isomerization is an equilibrium-driven process that is suppressed at lower temperatures. Running the reaction at 0°C or below is a crucial step to minimize this side reaction.[1]

    • Select a Milder Catalyst: As with improving regioselectivity (Q1), using a less aggressive Lewis acid can reduce the extent of starting material isomerization.

Q4: I'm experiencing low yields and observing byproducts that suggest my cyclopropyl ring is not intact. Is this possible?

A4: Yes, the high ring strain of the cyclopropyl group makes it susceptible to cleavage under strongly acidic conditions, which are characteristic of Friedel-Crafts reactions.

  • Causality: The carbonyl oxygen of the product can be protonated or coordinated by the Lewis acid. This activation can facilitate the opening of the adjacent cyclopropane ring to form a more stable carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement, leading to a variety of linear or rearranged byproducts.

  • Solutions:

    • Moderate Reaction Conditions: Avoid excessive heat and prolonged exposure to the strong Lewis acid.

    • Careful Workup: Quench the reaction by pouring it carefully onto ice and water. This will hydrolyze the Lewis acid and its complex with the ketone product, minimizing the time the product spends in a strongly acidic environment. Follow this with a wash using a mild base like a saturated sodium bicarbonate solution to neutralize any residual acid.[2]

Optimized Synthesis Protocol

This protocol incorporates the solutions discussed above to maximize the yield of the desired product while minimizing byproduct formation.

Reagents:

  • 1,2-Dimethylbenzene (o-xylene), anhydrous

  • Cyclopropanecarbonyl chloride (≥98% purity)[3][4]

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry all glassware under a nitrogen or argon atmosphere. Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM, 2 mL per mmol of acyl chloride) and anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0°C in an ice-water bath.

  • Acylium Ion Formation: Add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes. Maintain the temperature at 0°C. Allow the mixture to stir for an additional 30 minutes at 0°C to ensure the complete formation of the acylium ion complex.

  • Acylation: Add a solution of 1,2-dimethylbenzene (1.0 equivalent) in anhydrous DCM (1 mL per mmol) dropwise to the reaction mixture over 30-45 minutes. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC or GC analysis every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1M HCl (3 mL per mmol of AlCl₃).

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[2]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Data Summary: Impact of Reaction Parameters on Byproduct Formation

ParameterSettingImpact on 3,4-Isomer (Desired)Impact on 2,3-IsomerImpact on Xylene IsomerizationImpact on Diacylation
Temperature Low (0-5°C)Favored (Steric control)SuppressedMinimized Minimized
High (>25°C)Decreased SelectivityIncreasedIncreasedIncreased
Catalyst AlCl₃ (1.1 eq)EffectivePotential for byproductPotential for byproductLow risk with 1:1 stoich.
Milder Lewis AcidMay improve selectivityMay be suppressedMinimized Minimized
Stoichiometry 1:1 (Arene:Acyl)Optimal UnaffectedUnaffectedMinimized
>1.1 eq Acyl ChlorideNo benefitNo benefitUnaffectedIncreased Risk
Addition Order Arene to ComplexOptimal (low [arene])UnaffectedUnaffectedMinimized
Complex to AreneStandardUnaffectedUnaffectedHigher Risk

Visualizations: Reaction Pathways and Troubleshooting

Reaction Scheme and Byproduct Pathways

reaction_pathways cluster_reactants Reactants cluster_products Products & Byproducts o_xylene 1,2-Dimethylbenzene isomerized_xylene Isomerized Xylenes (m-, p-xylene) o_xylene->isomerized_xylene Isomerization (High Temp/Excess Catalyst) acylation_2_3 Attack at C3 (Sterically Hindered) o_xylene->acylation_2_3 Minor Path acylation_3_4 Attack at C4 (Sterically Favored) o_xylene->acylation_3_4 Major Path acyl_chloride Cyclopropyl- carbonyl Chloride acyl_chloride->acylation_2_3 acyl_chloride->acylation_3_4 catalyst AlCl3, 0°C other_ketones Other Ketone Byproducts isomerized_xylene->other_ketones Acylation isomer_byproduct Cyclopropyl(2,3-dimethylphenyl)methanone (Isomeric Byproduct) acylation_2_3->isomer_byproduct product This compound (Desired Product) acylation_3_4->product diacylated Diacylated Product product->diacylated Further Acylation (Forcing Conditions)

Caption: Key reaction pathways in the Friedel-Crafts acylation of o-xylene.

Troubleshooting Workflow

troubleshooting_workflow problem Problem Observed in Crude Product issue1 High % of 2,3-Isomer problem->issue1 issue2 Unexpected Isomers (e.g., 2,4- or 2,5-) problem->issue2 issue3 Diacylated Byproducts problem->issue3 cause1 Cause: Kinetic Control Issue / High Temperature issue1->cause1 cause2 Cause: o-Xylene Isomerization issue2->cause2 cause3 Cause: Incorrect Stoichiometry / Forcing Conditions issue3->cause3 solution1 Solution: 1. Lower Temp (0°C) 2. Consider milder catalyst cause1->solution1 solution2 Solution: 1. Lower Temp (0°C) 2. Minimize catalyst loading cause2->solution2 solution3 Solution: 1. Use 1:1 Stoichiometry 2. Use Reverse Addition 3. Reduce reaction time cause3->solution3

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (1996).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Cyclopropanation of Electron-Rich Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the cyclopropanation of electron-rich chalcones. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important transformation and improve your reaction yields.

Introduction

The cyclopropanation of chalcones is a valuable synthetic tool for accessing a diverse range of biologically active molecules and versatile chemical building blocks. However, electron-rich chalcones present a unique set of challenges. The increased electron density on the alkene moiety can decrease its reactivity towards electrophilic carbenoids, a common intermediate in many cyclopropanation reactions. This often leads to low yields, incomplete conversion, and the formation of unwanted side products.

This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will delve into the mechanistic underpinnings of these issues and offer systematic approaches to optimize your reaction conditions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed in a question-and-answer format to directly address the most common and frustrating issues you might be facing at the bench.

Question 1: My reaction has stalled. TLC analysis shows primarily unreacted starting material, even after extended reaction times. What are the likely causes and how can I fix this?

This is a classic symptom of insufficient reactivity. Here’s a breakdown of potential causes and actionable solutions:

Possible Cause 1: Low Electrophilicity of the Cyclopropanating Agent

  • Expertise & Experience: Electron-rich chalcones, particularly those with strong electron-donating groups (e.g., methoxy, dimethylamino) on the aromatic rings, render the double bond less susceptible to attack by electrophilic carbenoids.[1] The Simmons-Smith reagent, for example, is known to be electrophilic in nature, and its reactivity is significantly influenced by the electronic properties of the alkene.[2]

  • Trustworthiness (Self-Validating Protocol):

    • Switch to a More Reactive Reagent: If you are using a standard Simmons-Smith protocol (Zn-Cu couple and CH₂I₂), consider switching to the Furukawa modification (Et₂Zn and CH₂I₂).[3] Diethylzinc often generates a more reactive carbenoid species.

    • Consider an Alternative Pathway: For highly deactivated substrates, the Corey-Chaykovsky reaction, which involves the conjugate addition of a sulfur ylide, can be a superior alternative.[4][5] This reaction proceeds through a nucleophilic attack on the β-carbon of the chalcone, which is more favorable for electron-rich systems.

Possible Cause 2: Inactive Catalyst or Reagents

  • Expertise & Experience: The quality and activation of reagents are critical, especially in reactions like the Simmons-Smith, where a zinc-copper couple is generated in situ.[6] Similarly, sulfur ylides used in the Corey-Chaykovsky reaction are often moisture-sensitive and require careful preparation.[4]

  • Trustworthiness (Self-Validating Protocol):

    • Verify Reagent Purity: Ensure your diiodomethane is fresh and has been stored properly to prevent decomposition. The purity of the chalcone starting material is also crucial; impurities can chelate to and deactivate the catalyst.[7]

    • Proper Catalyst Activation: For Simmons-Smith reactions, ensure the zinc is adequately activated. This can be achieved by washing with HCl to remove the oxide layer, followed by treatment with a copper salt. Freshly prepared zinc-copper couple is often more effective.[6]

    • Inert Atmosphere: Both Simmons-Smith and Corey-Chaykovsky reactions can be sensitive to air and moisture.[6] Conduct your reactions under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

Troubleshooting Workflow for Stalled Reactions

Caption: A systematic workflow for troubleshooting stalled cyclopropanation reactions.

Question 2: My reaction is messy. TLC shows multiple spots, and the yield of the desired cyclopropane is low. What side reactions are occurring and how can I suppress them?

A "messy" reaction profile is often indicative of competing reaction pathways or product decomposition.

Possible Cause 1: Michael Addition of Other Nucleophiles

  • Expertise & Experience: The β-carbon of the chalcone is highly electrophilic and susceptible to attack by various nucleophiles present in the reaction mixture. This can include the base used to generate the ylide in the Corey-Chaykovsky reaction or even trace amounts of water.

  • Trustworthiness (Self-Validating Protocol):

    • Control Stoichiometry: In the Corey-Chaykovsky reaction, ensure slow addition of the base to the sulfonium salt to maintain a low steady-state concentration of the ylide and minimize side reactions.

    • Anhydrous Conditions: As mentioned previously, rigorously dry conditions are essential to prevent hydrolysis of the chalcone or reagents.

Possible Cause 2: Dimerization or Decomposition of the Carbene/Ylide

  • Expertise & Experience: Both carbenoids and sulfur ylides are reactive species that can undergo self-condensation or decomposition if they do not react with the chalcone in a timely manner.[8]

  • Trustworthiness (Self-Validating Protocol):

    • Slow Addition: Use a syringe pump for the slow, controlled addition of the carbene precursor (e.g., diazomethane in transition metal-catalyzed reactions) or the base for ylide formation.[6] This keeps the concentration of the reactive intermediate low, favoring the bimolecular reaction with the chalcone over unimolecular or bimolecular decomposition pathways.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to minimize the rate of decomposition of the reactive intermediate.

Data Presentation: Common Side Products and Mitigation Strategies

Side ProductProbable CauseMitigation Strategy
Michael AdductsPresence of competing nucleophilesUse anhydrous solvents; control stoichiometry of base
Ylide/Carbene DimerHigh concentration of reactive intermediateSlow addition of precursor/base; lower reaction temperature
Epoxide(In Corey-Chaykovsky) Reaction at the carbonylUse a sulfoxonium ylide for selective cyclopropanation[4]
PolymerizationHighly reactive chalcone or radical pathwaysEnsure inert atmosphere; consider radical inhibitors if applicable
Question 3: I'm attempting an asymmetric cyclopropanation, but the enantioselectivity is poor. What factors influence stereocontrol in these reactions?

Achieving high enantioselectivity with electron-rich chalcones can be particularly challenging.

Possible Cause 1: Ineffective Chiral Catalyst or Ligand

  • Expertise & Experience: The choice of chiral catalyst or ligand is paramount. For electron-rich substrates, the electronic and steric properties of the catalyst must be carefully matched to the substrate to achieve effective facial discrimination. Some studies have shown that for phase-transfer catalyzed cyclopropanations, electron-rich chalcones may not react at all under conditions that are effective for electron-neutral or -deficient substrates.[8]

  • Trustworthiness (Self-Validating Protocol):

    • Ligand Screening: It is often necessary to screen a variety of chiral ligands to find one that provides both high reactivity and high enantioselectivity for your specific substrate.

    • Solvent Effects: The polarity of the solvent can significantly impact enantioselectivity. A solvent screen is a worthwhile optimization step.

    • Alternative Catalytic Systems: Consider organocatalytic approaches. For instance, chiral organoselenium catalysts have been shown to be effective in the asymmetric cyclopropanation of (E)-chalcones.[9][10]

Possible Cause 2: Background Uncatalyzed Reaction

  • Expertise & Experience: If the uncatalyzed reaction has a competitive rate, it will lead to the formation of a racemic product, thus eroding the overall enantiomeric excess.

  • Trustworthiness (Self-Validating Protocol):

    • Lower Reaction Temperature: Reducing the temperature will generally slow down the uncatalyzed reaction more significantly than the catalyzed one, leading to improved enantioselectivity.

    • Optimize Catalyst Loading: Ensure that the catalyst loading is sufficient to outcompete the background reaction. A catalyst loading optimization study is recommended.

Logical Relationship of Factors Affecting Enantioselectivity

Caption: Interplay of key factors determining enantioselectivity in asymmetric cyclopropanation.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich chalcones generally less reactive in Simmons-Smith cyclopropanations?

A1: The Simmons-Smith reaction involves an electrophilic zinc carbenoid.[2] Electron-donating groups on the chalcone's aromatic rings increase the electron density of the carbon-carbon double bond. This reduces the alkene's reactivity towards the electrophilic carbenoid, slowing down the reaction rate and often leading to lower yields.[11]

Q2: When should I choose the Corey-Chaykovsky reaction over a Simmons-Smith type reaction for my electron-rich chalcone?

A2: The Corey-Chaykovsky reaction is often a better choice for electron-rich chalcones. The reaction proceeds via a 1,4-conjugate addition of a nucleophilic sulfur ylide to the enone.[4][12] The electron-donating groups on the chalcone make the β-carbon more susceptible to nucleophilic attack, thus favoring this reaction pathway. In contrast, these same groups disfavor the electrophilic attack characteristic of the Simmons-Smith reaction.

Q3: Can the presence of a hydroxyl group on the chalcone affect the reaction?

A3: Yes, significantly. In Simmons-Smith type reactions, a hydroxyl group proximal to the double bond can act as a directing group.[13][14] The zinc reagent coordinates with the hydroxyl group, delivering the methylene group to the same face of the double bond, which can control the diastereoselectivity of the reaction.[3]

Q4: What is a simple, reliable protocol to start with for the cyclopropanation of a novel electron-rich chalcone?

A4: A robust starting point would be the Corey-Chaykovsky reaction due to its compatibility with electron-rich systems.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

  • Ylide Precursor Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add trimethylsulfoxonium iodide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

  • Ylide Generation: Cool the suspension to 0 °C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 30-45 minutes), indicating the formation of the ylide.

  • Reaction with Chalcone: Dissolve the electron-rich chalcone (1.0 equivalent) in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Disclaimer: This is a general protocol and may require optimization for specific substrates.

References

  • Cheng, P.-T., Tseng, Y.-H., & Chein, R.-J. (2021). Organoselenium-Catalyzed Asymmetric Cyclopropanations of (E)-Chalcones. Organic Letters, 23(20), 8104–8108. [Link]

  • Halász, J., et al. (2012). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. Beilstein Journal of Organic Chemistry, 8, 1869–1876. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Li, Y., et al. (2018). Hypoiodite-catalysed oxidative cyclisation of Michael adducts of chalcones with 1,3-dicarbonyl compounds: a facile and versatile approach to substituted furans and cyclopropanes. Chemical Communications, 54(72), 10136-10139. [Link]

  • Salehi, B., et al. (2018). Chalcone: A Privileged Structure in Medicinal Chemistry. Molecules, 23(10), 2537. [Link]

  • Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 29(12), e202203493. [Link]

  • Fris, K., et al. (2020). Optimization of the reaction conditions for the mechanochemical Simmons–Smith reaction. Beilstein Journal of Organic Chemistry, 16, 2396–2403. [Link]

  • Cheng, P.-T., Tseng, Y.-H., & Chein, R.-J. (2021). Organoselenium-Catalyzed Asymmetric Cyclopropanations of (E)-Chalcones. Organic Letters, 23(20), 8104–8108. [Link]

  • Pontini, M., et al. (2023). Optimization of continuous-flow Simmons-Smith cyclopropanation conditions. Reaction Chemistry & Engineering, 8(4), 863-871. [Link]

  • Ghorai, M. K., et al. (2022). Base-Catalyzed Traceless Silylation and Deoxygenative Cyclization of Chalcones to Cyclopropanes. Organic Letters, 24(20), 3696–3701. [Link]

  • Iwemi, I. K. (2021). EFFECT OF ELECTRON DONATING AND ELECTRON WITHDRAWING GROUP ON THE SYNTHESIS. The Global Bookstore. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Hoyt, S. K., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9315–9321. [Link]

  • Ghorai, P., et al. (2021). (4 + 3)-Cycloaddition of Donor–Acceptor Cyclopropanes with Thiochalcones: A Diastereoselective Access to Tetrahydrothiepines. Organic Letters, 23(16), 6339–6343. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. [Link]

  • Charette, A. B. (2025, August 7). Simmons‐Smith Cyclopropanation Reaction. In Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Orvos, P., et al. (2024). (E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols: Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs. International Journal of Molecular Sciences, 25(14), 7654. [Link]

  • Cheng, P.-T., et al. (2022). (Thiolan-2-yl)diphenylmethanol Benzyl Ether-Catalyzed Asymmetric Cyclopropanation of Chalcones. The Journal of Organic Chemistry, 88(1), 309–318. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Cyclopropyl Aryl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of cyclopropyl aryl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyclopropanation reactions. We will address common experimental challenges, delve into catalyst selection strategies, and provide actionable protocols to enhance the efficiency and selectivity of your syntheses.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of cyclopropyl aryl ketones, providing potential causes and validated solutions.

Q1: I am experiencing very low to no product yield. My TLC analysis primarily shows unreacted starting material. What should I investigate?

Low conversion is a frequent challenge that can often be traced back to several key factors. A systematic approach is the most effective way to diagnose the issue.[1]

Potential Causes & Solutions:

  • Inactive Catalyst or Reagents:

    • Cause: The catalyst, whether it's a transition metal complex or a precursor for an ylide, may be inactive due to improper handling, storage, or decomposition. Similarly, reagents like diazo compounds are often unstable, and bases used for ylide generation can degrade.[2]

    • Solution:

      • Verify Catalyst Activity: Use a fresh batch of catalyst or test its activity with a control reaction known to be effective.[2] For moisture-sensitive catalysts, ensure all manipulations are performed under strictly anhydrous and anaerobic conditions.

      • Use Fresh Reagents: Prepare sulfur ylides in situ at low temperatures, as they are often unstable.[3][4] Ensure the base (e.g., NaH, n-BuLi) is fresh and has been properly stored. For diazo compounds, use them immediately after preparation.

      • Check Starting Material Purity: Impurities in the starting α,β-unsaturated ketone (enone), such as those from a preceding Claisen-Schmidt condensation, can inhibit the catalyst.[5] Purify the substrate via recrystallization or column chromatography before use.[5]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low, the duration too short, or the chosen solvent inappropriate for the specific catalytic system.

    • Solution:

      • Optimize Temperature: Gradually increase the reaction temperature while monitoring progress by TLC.[5] Some reactions, like those involving more stable sulfoxonium ylides, may require gentle heating, whereas less stable sulfonium ylides need low temperatures.[6]

      • Extend Reaction Time: If the reaction is sluggish, extend the duration and monitor periodically to determine the point of maximum conversion.

      • Solvent Screening: The solvent can dramatically influence reactivity. For Corey-Chaykovsky reactions, DMSO is common as it's used to generate the ylide.[3] For rhodium-catalyzed reactions, non-coordinating solvents like dichloromethane (DCM) or toluene are often effective.[2]

G start Low Yield: Starting Material Unconsumed reagent_check Verify Purity & Activity of Reagents/Catalyst start->reagent_check condition_check Optimize Reaction Conditions reagent_check->condition_check If reagents are pure & active sub_reagent Use fresh catalyst/reagents Purify starting materials reagent_check->sub_reagent substrate_issue Assess Substrate Reactivity condition_check->substrate_issue If optimization fails sub_condition Screen solvents Systematically vary temperature & time condition_check->sub_condition sub_substrate Consider alternative catalyst (e.g., more reactive ylide) substrate_issue->sub_substrate

Caption: A systematic workflow for diagnosing low conversion issues.

Q2: My reaction produces the desired cyclopropyl ketone, but it is contaminated with significant side products. How can I improve selectivity?

Side product formation often points to a competition between different reaction pathways. Understanding the mechanism is key to suppressing unwanted reactions.

Common Side Products & Solutions:

  • Epoxide Formation instead of Cyclopropanation (in reactions with α,β-unsaturated ketones):

    • Cause: This is a classic issue in Corey-Chaykovsky type reactions. The choice of sulfur ylide is critical. Dimethylsulfonium methylide (generated from trimethylsulfonium iodide) is less stable and more reactive, and it tends to perform a 1,2-addition to the carbonyl group, yielding an epoxide.[6] Dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent, from trimethylsulfoxonium iodide) is more stable and favors a 1,4-conjugate addition to the enone, which then closes to form the cyclopropane.[3][7][8]

    • Solution: To favor cyclopropanation over epoxidation, use dimethyloxosulfonium methylide . This reagent's preference for 1,4-addition is the key to forming the desired product with enones.[8]

  • Poor Diastereoselectivity (formation of both cis and trans isomers):

    • Cause: The stereochemical outcome is determined by the transition state of the cyclopropanation step. Factors like the catalyst, substrate structure, and reaction conditions can influence which diastereomer is favored.

    • Solution:

      • Catalyst Choice: The Johnson-Corey-Chaykovsky reaction is known to be diastereoselective, typically favoring the trans product regardless of the initial alkene geometry.[8]

      • Chiral Ligands/Catalysts: For enantioselective reactions, the chiral ligand is paramount. Screening different ligands is often necessary, as subtle steric and electronic changes can significantly impact diastereoselectivity and enantioselectivity.[9]

      • Temperature Control: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.[9]

Part 2: Frequently Asked Questions (FAQs)
Q3: What are the main catalytic strategies for synthesizing cyclopropyl aryl ketones from α,β-unsaturated aryl ketones?

There are three primary approaches, each with its own advantages depending on the desired outcome (e.g., scalability, stereoselectivity).

Catalytic System Key Reagents Typical Substrate Advantages Limitations
Corey-Chaykovsky Dimethyloxosulfonium methylide (from Trimethylsulfoxonium salt + Base)α,β-Unsaturated ketones (enones)Reliable, high-yielding, good trans-diastereoselectivity.[8]Stoichiometric use of reagents, can be sensitive to substrate.
Rhodium-Catalyzed Rh(II) carboxylates (e.g., Rh₂(OAc)₄, Rh₂(S-DOSP)₄) + Diazo compoundElectron-deficient alkenes/enonesHighly efficient, catalytic, excellent for asymmetric synthesis with chiral ligands.[10][11][12]Diazo compounds can be hazardous; catalyst cost.
Organocatalytic Chiral secondary amines (e.g., MacMillan catalysts) + Ylideα,β-Unsaturated aldehydes and ketonesMetal-free, excellent for enantioselective synthesis.[13][14]Can have a more limited substrate scope compared to metal catalysts.
Q4: Can you explain the mechanism of the Corey-Chaykovsky reaction for cyclopropanation of an aryl enone?

Certainly. The accepted mechanism involves a conjugate addition followed by an intramolecular substitution.

  • Ylide Formation: A strong base (e.g., NaH) deprotonates trimethylsulfoxonium iodide to generate dimethyloxosulfonium methylide, the active nucleophile.[7]

  • 1,4-Conjugate Addition: The "soft" nucleophilic carbon of the ylide attacks the β-carbon of the α,β-unsaturated ketone (a soft electrophilic site). This is a Michael-type addition that forms a zwitterionic enolate intermediate.[3][8] This step is generally rate-determining.[6]

  • Intramolecular Ring Closure: The resulting enolate oxygen attacks the carbon bearing the sulfoxonium group in an intramolecular SN2 reaction. This displaces dimethyl sulfoxide (DMSO) as a leaving group and forms the three-membered cyclopropane ring.[6][8]

G ylide Sulfoxonium Ylide (Nucleophile) intermediate Zwitterionic Enolate Intermediate ylide->intermediate 1,4-Conjugate Addition enone Aryl Enone (Electrophile) enone->intermediate product Cyclopropyl Aryl Ketone + DMSO intermediate->product Intramolecular SN2 (Ring Closure)

Caption: Mechanism of cyclopropanation via the Corey-Chaykovsky reaction.

Q5: How do I achieve high enantioselectivity in my cyclopropanation?

Achieving high enantioselectivity requires the use of a chiral catalyst or auxiliary that can effectively differentiate between the two prochiral faces of the substrate.

  • Chiral Rhodium(II) Catalysts: This is a powerful strategy. Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands, such as tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium [Rh₂(S-DOSP)₄], are highly effective for asymmetric cyclopropanations using diazo compounds.[11][15] The choice of ligand is critical and often substrate-dependent.[15]

  • Asymmetric Organocatalysis: Chiral secondary amine catalysts can activate enones or enals towards nucleophilic attack by forming a chiral iminium ion. This approach has been successfully used for the enantioselective cyclopropanation of enals with sulfonium ylides.[13][16]

  • Chiral Phase-Transfer Catalysis: For Michael-Initiated Ring-Closing (MIRC) reactions, such as the reaction of chalcones with bromomalonates, chiral quaternary ammonium salt catalysts derived from cinchona alkaloids can provide high enantioselectivity.[17]

Part 3: Experimental Protocols
General Protocol for Corey-Chaykovsky Cyclopropanation of an Aryl Enone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aryl α,β-unsaturated ketone (e.g., chalcone)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then place the flask under a positive pressure of nitrogen.

  • Ylide Formation: Add anhydrous DMSO to the flask via syringe. To this suspension, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir the resulting mixture at room temperature for 1 hour or until hydrogen evolution ceases. The formation of the ylide results in a clear solution.

  • Reaction: Cool the ylide solution to 0 °C in an ice bath. Dissolve the aryl enone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure cyclopropyl aryl ketone.

Part 4: References
  • Corey-Chaykovsky Reaction. (Organic Chemistry Portal). [Link]

  • Corey-Chaykovsky Reactions. (NROChemistry). [Link]

  • Corey-Chaykovsky Reactions. (YouTube). [Link]

  • Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. (PubMed). [Link]

  • Johnson–Corey–Chaykovsky reaction. (Wikipedia). [Link]

  • Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. (The Journal of Organic Chemistry). [Link]

  • Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. (University of Southampton). [Link]

  • Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. (Princeton University). [Link]

  • Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes. (Journal of the American Chemical Society). [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (National Institutes of Health). [Link]

  • Novel Synthesis of Aryl Cyclopropylketones. (Thieme Chemistry). [Link]

  • Catalytic regioselective control in the diastereoselective 1,3-dipolar cycloaddition reactions of 1-(1-alkynyl)cyclopropyl ketones with nitrones. (PubMed). [Link]

  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. (Royal Society of Chemistry). [Link]

  • Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. (Journal of the American Chemical Society). [Link]

  • Metal-catalyzed cyclopropanations. (Wikipedia). [Link]

  • Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. (Journal of the American Chemical Society). [Link]

  • A highly diastereoselective synthesis of (E)-B-2-(1-cyclopropyl-1-alkenyl)-1,3,2-dioxaborinanes. Isolation and oxidation to alkyl cyclopropyl ketones. (Sci-Hub). [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. (Royal Society of Chemistry). [Link]

  • Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. (ResearchGate). [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (Journal of the American Chemical Society). [Link]

  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. (National Institutes of Health). [Link]

  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. (Journal of the American Chemical Society). [Link]

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. (Royal Society of Chemistry). [Link]

  • Cyclopropanation Reactions. (Science of Synthesis). [Link]

  • Stereoselective Cyclopropanation Reactions. (ACS Publications). [Link]

  • Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. (National Institutes of Health). [Link]

  • Asymmetric Cyclopropanation. (Wiley-VCH). [Link]

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent effects on the regioselectivity of this cornerstone reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern your experimental outcomes.

Troubleshooting Guide: Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments, providing targeted solutions and the scientific rationale behind them.

Q1: My Friedel-Crafts acylation of a substituted naphthalene is giving an unexpected mixture of 1- and 2-acyl isomers. How can I control the regioselectivity?

A1: The regioselectivity of naphthalene acylation is a classic example of solvent-dependent kinetic versus thermodynamic control.[1][2] The choice of solvent directly influences the product distribution.[1]

  • For Preferential Formation of the 1-Acyl Isomer (Kinetic Product):

    • Use a non-polar solvent. Solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or 1,2-dichloroethane (DCE) favor the formation of the 1-acylnaphthalene.[1][3]

    • Scientific Rationale: In non-polar solvents, the initially formed 1-acetylnaphthalene-AlCl₃ complex is often insoluble and precipitates out of the reaction mixture.[2] This precipitation prevents the reverse reaction (deacetylation) and subsequent isomerization to the more stable 2-acyl product.[2] The 1-position is kinetically favored due to the lower activation energy for the attack at this position.

  • For Preferential Formation of the 2-Acyl Isomer (Thermodynamic Product):

    • Use a polar solvent. Nitrobenzene or nitromethane will almost exclusively yield the 2-acylnaphthalene.[1][2]

    • Scientific Rationale: In polar solvents, the 1-acetylnaphthalene-AlCl₃ complex remains soluble, allowing for the reversible deacetylation of the kinetic product.[1][2] The reaction can then proceed to form the thermodynamically more stable 2-acylnaphthalene, which is sterically less hindered.

Experimental Protocol: Selective Acylation of Naphthalene

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive.[4]

  • Reagent Preparation:

    • Dissolve naphthalene in the chosen anhydrous solvent (e.g., CS₂ for the 1-isomer, nitrobenzene for the 2-isomer).

    • In a separate flask, prepare a slurry of anhydrous AlCl₃ in the same solvent.

  • Reaction Setup:

    • Cool the naphthalene solution to 0 °C in an ice bath.

    • Slowly add the acylating agent (e.g., acetyl chloride) to the naphthalene solution.

    • With vigorous stirring, add the AlCl₃ slurry portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the product ratio using techniques such as ¹H NMR spectroscopy or GC-MS.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Q2: I am trying to acylate a monosubstituted benzene ring containing an activating group (e.g., toluene), but I am getting a mixture of ortho and para isomers. How can I maximize the yield of the para product?

A2: While ortho- and para-directing groups will inherently lead to a mixture, you can often favor the para product by considering steric hindrance.[4]

  • Increase Steric Bulk:

    • Acylating Agent: Using a bulkier acylating agent can sterically hinder the attack at the ortho position, thus favoring the para position. For example, using pivaloyl chloride ((CH₃)₃CCOCl) instead of acetyl chloride (CH₃COCl).

    • Solvent: While the effect is generally less pronounced than with the acylating agent, a bulkier solvent might create a larger solvent shell around the electrophile, further disfavoring the sterically crowded ortho position.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the less sterically hindered para product.

Q3: My Friedel-Crafts acylation of a highly activated aromatic ring (e.g., anisole) is resulting in low yields and significant side product formation. What is happening and how can I fix it?

A3: Highly activated rings can be problematic in Friedel-Crafts acylation. The strong activating group can lead to side reactions with the Lewis acid catalyst.

  • Problem: The methoxy group in anisole, for example, can coordinate with the Lewis acid (AlCl₃), which can lead to demethylation and the formation of phenol. Phenol itself can then undergo further reactions.

  • Solution:

    • Use a Milder Lewis Acid: Instead of AlCl₃, consider using a milder Lewis acid like FeCl₃ or ZnCl₂.[5][6] This can reduce the extent of side reactions.

    • Alternative Catalysts: Solid acid catalysts, such as zeolites or certain metal oxides, can offer higher selectivity and easier work-up.[7]

    • Solvent Choice: Using an environmentally friendly solvent like propylene carbonate with a catalytic amount of FeCl₃ has been shown to be effective.[5] Ionic liquids have also emerged as a promising medium for these reactions.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid often required for Friedel-Crafts acylation?

A1: Unlike Friedel-Crafts alkylation, the acylation reaction typically requires at least a stoichiometric amount of the Lewis acid catalyst.[10][11] This is because the ketone product formed is a Lewis base and forms a stable complex with the Lewis acid.[10] This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. The complex is typically destroyed during the aqueous work-up to liberate the final ketone product.[12]

dot graph { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Q2: What are the most common solvents for Friedel-Crafts acylation and what are their key characteristics?

A2: The choice of solvent is critical and depends on the solubility of the reactants and the desired reaction outcome.[13]

SolventPolarityKey Characteristics
Carbon Disulfide (CS₂) Non-polarOften used for its inertness. Favors kinetic products in reactions like naphthalene acylation.[1][13]
Dichloromethane (CH₂Cl₂) Moderately PolarA common and versatile solvent with good solubility for many reagents.[13]
1,2-Dichloroethane (DCE) Moderately PolarSimilar to CH₂Cl₂, often gives high conversions.[3]
Nitrobenzene PolarUsed for its stability under reaction conditions and its ability to favor thermodynamic products.[13]

Q3: Can I run a Friedel-Crafts acylation without a solvent?

A3: Yes, in some cases, solvent-free or "neat" conditions can be employed, especially for improved efficiency.[13] Often, using an excess of the aromatic reactant can serve as the solvent.

Q4: How does the solvent affect the activity of the Lewis acid catalyst?

A4: The solvent can modulate the activity of the Lewis acid. Polar solvents can form complexes with the catalyst, which may reduce its activity.[11] The choice of solvent can also influence the reaction rate. For example, in the presence of In₂O₃/MCM-41 as a catalyst, the reaction time for benzene benzoylation was shortest in dichloromethane and longest in heptane.[7]

Q5: Are there any "green" or more environmentally friendly solvent options for Friedel-Crafts acylation?

A5: Yes, there is growing interest in developing more sustainable protocols. Propylene carbonate has been successfully used with catalytic amounts of iron(III) chloride.[5] Deep eutectic solvents (DES) and ionic liquids have also been explored as both the solvent and catalyst, offering advantages like reusability and reduced environmental impact.[8][9]

References

  • Filo. (n.d.). What solvents are used in Friedel-Crafts acylation? Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

  • RSC Publishing. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Cyclopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the scale-up of cyclopropyl ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic routes from the bench to larger-scale production. Here, we move beyond simple protocols to explore the underlying principles and provide actionable, field-proven solutions to common and complex issues.

Introduction: The Intricacies of the Three-Membered Ring

Cyclopropyl ketones are invaluable structural motifs in medicinal chemistry and materials science, often imparting unique conformational constraints and metabolic stability to molecules.[1] However, the inherent ring strain of the cyclopropane moiety presents significant challenges during synthesis, particularly when scaling up. Issues that are manageable at the gram scale, such as exotherms, reagent stability, and purification, can become formidable obstacles at the kilogram scale. This guide provides a structured approach to troubleshooting these challenges, ensuring a safe, efficient, and scalable synthesis.

Part 1: Troubleshooting Guides

This section is formatted as a series of common problems encountered during scale-up, followed by in-depth analysis and recommended solutions.

Issue 1: Low Yields and Reaction Stalling

Question: We are experiencing a significant drop in yield for our cyclopropyl ketone synthesis when moving from a 10g to a 1kg scale. The reaction seems to stall, and we observe incomplete conversion of starting material. What are the likely causes and how can we improve the yield?

Answer: A drop in yield upon scale-up is a multifaceted problem often rooted in mass and heat transfer limitations, as well as reagent stability and addition rates.[2] Let's break down the potential culprits based on common synthetic routes:

A. For Base-Catalyzed Intramolecular Cyclizations (e.g., from γ-halo ketones):

  • Problem: Inefficient mixing and localized "hot spots." On a larger scale, achieving homogeneous mixing of a strong base is challenging. Pockets of high base concentration can lead to side reactions like elimination or polymerization, while areas of low concentration result in unreacted starting material.[3] Similarly, the exothermic nature of the neutralization and cyclization can be difficult to control in a large reactor, leading to thermal decomposition.[4][5]

  • Solution:

    • Controlled Reagent Addition: Add the base solution subsurface at a slow, controlled rate using a dosing pump. This ensures rapid dispersion and minimizes localized concentration gradients.

    • Improved Agitation: Switch from magnetic stirring to overhead mechanical stirring with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing throughout the reactor volume.

    • Temperature Monitoring and Control: Place the temperature probe in the reaction mass, not in the reactor jacket, for accurate internal temperature readings. Ensure your cooling system has the capacity to handle the reaction exotherm.[5]

B. For Metal-Catalyzed Cyclopropanations (e.g., Simmons-Smith, Catalytic Carbene Transfer):

  • Problem: Catalyst deactivation or heterogeneity. Catalysts that are effective on a small scale can be prone to deactivation on a larger scale due to impurities in reagents or solvents, or sensitivity to air and moisture.[3] For heterogeneous catalysts like a Zn-Cu couple in the Simmons-Smith reaction, ensuring consistent activity of the metal surface at scale can be challenging.[6][7]

  • Solution:

    • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Consider passing solvents through a column of activated alumina or molecular sieves before use.

    • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the process, especially during reagent transfers.

    • Catalyst Loading Optimization: The optimal catalyst loading may differ between scales. It's often necessary to perform a loading study at the desired scale.[8] For SmI₂-catalyzed reactions, catalyst degradation can be a significant issue, which can sometimes be mitigated by the addition of Sm⁰ to regenerate the active catalyst.[9]

C. For Kulinkovich Reaction:

  • Problem: Poor yield and formation of ester-derived side products. This reaction is highly sensitive to the stoichiometry and quality of the Grignard reagent and the titanium alkoxide.[10][11] Side reactions can occur if the Grignard reagent is not freshly prepared or if the reaction temperature is not carefully controlled.[12]

  • Solution:

    • Grignard Reagent Quality: Always use freshly prepared Grignard reagent and titrate it before use to ensure accurate stoichiometry.

    • Temperature Control: Maintain the recommended low temperatures (e.g., -78 °C) during the addition of the Grignard reagent to the ester and titanium alkoxide mixture.[12]

    • Slow Addition: Add the Grignard reagent dropwise over an extended period to control the exotherm and minimize side reactions.[12]

Issue 2: Significant Byproduct Formation

Question: Our scaled-up synthesis is plagued by byproducts that were minor impurities at the lab scale. In our Corey-Chaykovsky reaction, we are now seeing a significant amount of epoxide. How can we improve the selectivity?

Answer: The formation of byproducts is a common challenge in scaling up cyclopropanation reactions. The selectivity between desired cyclopropanation and side reactions can be highly dependent on the specific reagents and reaction conditions.

A. Epoxide vs. Cyclopropane in Corey-Chaykovsky Reaction:

  • The Underlying Chemistry: The selectivity in the Corey-Chaykovsky reaction with α,β-unsaturated ketones is dictated by the choice of the sulfur ylide.[3]

    • Sulfonium ylides (e.g., dimethylsulfonium methylide) tend to favor 1,2-addition to the carbonyl group, leading to the formation of an epoxide .[3]

    • Sulfoxonium ylides (e.g., dimethylsulfoxonium methylide) preferentially undergo 1,4-conjugate addition, which results in the desired cyclopropyl ketone .[3]

  • Solution: To favor the formation of the cyclopropyl ketone, you must use a sulfoxonium ylide. If you are already using a sulfoxonium ylide and still observing epoxide formation, consider the following:

    • Temperature Control: Run the reaction at lower temperatures to enhance the selectivity of the 1,4-addition.

    • Purity of Reagents: Ensure the purity of your α,β-unsaturated ketone, as impurities could potentially catalyze the 1,2-addition pathway.

B. Isomer Formation in Aromatic Cyclopropyl Ketone Synthesis:

  • Problem: When synthesizing an aryl cyclopropyl ketone via nitration of cyclopropyl phenyl ketone, we obtain a difficult-to-separate mixture of ortho-, meta-, and para-isomers, with the desired para-isomer being a minor product.[13]

  • Solution: Direct nitration of cyclopropyl phenyl ketone is not a viable route for the large-scale synthesis of a single isomer due to poor regioselectivity.[13] A more robust and scalable approach is to employ a synthetic strategy that builds the desired isomer from the beginning, such as the Magnesium Alkoxide-Mediated Cyclization starting from a pre-functionalized aromatic compound.[13]

Issue 3: Purification and Isolation Challenges

Question: We are struggling to purify our cyclopropyl ketone at a multi-kilogram scale. Column chromatography is not economically viable, and distillation results in co-distillation of impurities with similar boiling points. What are our options?

Answer: Purification is a critical, and often underestimated, hurdle in process scale-up. Moving away from chromatography is essential for cost-effective manufacturing.

Purification MethodApplicability for Cyclopropyl KetonesKey Considerations & Troubleshooting
Fractional Distillation Suitable for thermally stable, liquid cyclopropyl ketones with a significant boiling point difference from impurities (>20 °C).Challenge: Close-boiling impurities.[4] Solution: Use a highly efficient fractionating column with proper insulation.[14] Vacuum distillation can be employed to reduce the boiling point and prevent thermal degradation.[15]
Crystallization Highly effective for solid cyclopropyl ketones or if a crystalline derivative can be formed. Excellent for removing small amounts of impurities.[15]Challenge: Oil formation or poor crystal growth. Solution: Screen various solvents and solvent mixtures. Employ slow cooling and seeding techniques. An anti-solvent addition can also induce crystallization.
Liquid-Liquid Extraction Primarily used during work-up to remove water-soluble impurities.[15]Challenge: Emulsion formation. Solution: Add brine to break emulsions. Minimize vigorous shaking and use a gentle inversion technique for mixing.
Bisulfite Adduct Formation A chemical method for separating ketones from other organic compounds.[15]Challenge: Incomplete adduct formation or difficult regeneration of the ketone. Solution: This technique relies on the reversible formation of a water-soluble bisulfite adduct. Ensure optimal pH and temperature for both formation and decomposition of the adduct.

Workflow for Purification Strategy Development:

G start Crude Product is_solid Is the product solid? start->is_solid is_liquid Is the product liquid? is_solid->is_liquid No crystallization Crystallization is_solid->crystallization Yes thermal_stability Thermally stable? is_liquid->thermal_stability Yes impurities Nature of Impurities is_liquid->impurities No distillation Fractional Distillation pure_liquid High Purity Liquid distillation->pure_liquid pure_solid High Purity Solid crystallization->pure_solid extraction Liquid-Liquid Extraction extraction->is_liquid bisulfite Bisulfite Adduct Formation bisulfite->is_liquid bp_diff Sufficient BP difference? bp_diff->distillation Yes bp_diff->impurities No thermal_stability->bp_diff Yes thermal_stability->impurities No impurities->extraction Water-soluble impurities->bisulfite Non-ketonic organics

Caption: Decision tree for selecting a purification strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up cyclopropanation reactions?

A1: The primary safety concerns are:

  • Exothermic Reactions: Many cyclopropanation reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2][5] This can lead to a runaway reaction. Always have a robust cooling system and a quench plan in place.

  • Hazardous Reagents:

    • Diazo Compounds: If using diazoalkanes, be aware of their explosive nature.[16] Consider in-situ generation or using a continuous flow setup to minimize the amount of hazardous material present at any given time.[17]

    • Organometallics: Reagents like diethylzinc (used in the Furukawa modification of the Simmons-Smith reaction) are pyrophoric.[6] Handle them under a strict inert atmosphere.

  • Pressure Build-up: Some reactions, like those involving the decomposition of diazo compounds, evolve nitrogen gas.[18] Ensure the reactor is properly vented to avoid over-pressurization.

Q2: Is flow chemistry a viable option for the large-scale synthesis of cyclopropyl ketones?

A2: Yes, continuous flow chemistry is an excellent and increasingly popular strategy for scaling up cyclopropyl ketone synthesis.[17][19]

  • Benefits:

    • Enhanced Safety: Minimizes the volume of hazardous reagents and reaction mixtures at any point in time.[20]

    • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.[20]

    • Scalability: Scaling up is often as simple as running the reactor for a longer duration.[19][21]

  • Applications: Flow chemistry has been successfully applied to Simmons-Smith cyclopropanations[20] and the synthesis of cyclopropyl aminoketones.[17][22]

Q3: How do I choose the best cyclopropanation method for my specific molecule and scale?

A3: The choice of method is highly dependent on the substrate's functional groups, the desired stereochemistry, and economic factors.

General Method Selection Guide:

G start Substrate Analysis has_ester Ester or Amide Present? start->has_ester has_alkene Alkene Present? has_ester->has_alkene No kulinkovich Kulinkovich Reaction has_ester->kulinkovich Yes is_enone α,β-Unsaturated Ketone? has_alkene->is_enone Yes has_directing_group Directing Group (e.g., OH)? has_alkene->has_directing_group No is_enone->has_directing_group No corey_chaykovsky Corey-Chaykovsky Reaction is_enone->corey_chaykovsky Yes simmons_smith Simmons-Smith Reaction has_directing_group->simmons_smith Yes catalytic_carbene Catalytic Carbene Addition has_directing_group->catalytic_carbene No (General Alkenes)

Caption: Simplified decision guide for choosing a cyclopropanation method.

  • Kulinkovich Reaction: Ideal for converting esters or amides directly to cyclopropanols or cyclopropylamines, which can then be oxidized to the corresponding ketones.[10][11][23]

  • Simmons-Smith Reaction: A classic and reliable method for cyclopropanating a wide variety of alkenes. The presence of directing groups like alcohols can provide high stereocontrol.[6][7]

  • Catalytic Carbene Addition: Often employs rhodium or copper catalysts with diazo compounds. This method is very powerful but requires careful handling of diazo reagents and optimization to avoid side reactions like C-H insertion.[8][24][25][26]

  • Corey-Chaykovsky Reaction: Specifically for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones.[27][28]

References

  • Benchchem. (n.d.). Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Moi, D., Cabua, M. C., Velichko, V., Cocco, A., Chiappone, A., Mocci, R., ... & Secci, F. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 8002. Retrieved from [Link]

  • Benchchem. (n.d.). Alternative purification techniques for cyclopropyl ketones besides chromatography.
  • (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Cyclopropanation Reactions. Retrieved from [Link]

  • Tan, L., Wu, K., & Li, G. (2023). Rapid Olefin Cyclopropanation Catalyzed by a Bioinspired Cobalt Complex. Chemistry–An Asian Journal, 18(24), e202300873. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Cyclopropyl Ketones.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Wang, Z. Y., Liu, S. Z., Guo, C., Cheng, Y. Z., Li, Q., Dou, J., & Li, D. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Smith, L., & Brimble, M. A. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(30), 5589–5594. Retrieved from [Link]

  • Doyle, M. P. (2000). Catalytic Methods for the Synthesis of Cyclopropanes. Catalysis by Metal Complexes, 23, 193-226. Retrieved from [Link]

  • Hilton, M. J., & Popp, B. V. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9404–9410. Retrieved from [Link]

  • ResearchGate. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]

  • Bakulina, O. Y., Glushkov, A. I., Kutyashev, I. B., Lukin, M. Y., Novikov, R. A., Kokorekin, V. A., ... & Trushkov, I. V. (2021). Synthesis of (Het) aryl 2-(2-hydroxyaryl) cyclopropyl Ketones. Molecules, 26(16), 4991. Retrieved from [Link]

  • MDPI. (2022). Peer review of "Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds". Retrieved from [Link]

  • Donnelly, J. A., & O'Boyle, P. (1984). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 303-307. Retrieved from [Link]

  • Chemical Communications. (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]

  • ACS Publications. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing Catalyst Loading for Cyclopropane Synthesis: A Technical Support Center.
  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Retrieved from [Link]

  • Proctor, D. J., & Szostak, M. (2022). Alkyl Cyclopropyl Ketones in Catalytic Formal [3+ 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 144(40), 18261-18268. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • Royal Society of Chemistry. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up experiment of the cyclopropanation reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
  • Reddit. (2015). I'm having trouble getting a decent yield on the Kulinkovich reaction.... Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • ACS Publications. (n.d.). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

Sources

Identifying and characterizing impurities in Cyclopropyl(3,4-dimethylphenyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Characterizing Impurities for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Cyclopropyl(3,4-dimethylphenyl)methanone. As Senior Application Scientists, we have designed this resource to address common challenges encountered during synthesis, with a focus on impurity identification and characterization, ensuring the integrity and quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected major products?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of ortho-xylene (1,2-dimethylbenzene) with cyclopropanecarbonyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The methyl groups on o-xylene are ortho- and para-directing. Therefore, the primary product expected is This compound . However, a potential isomeric impurity, Cyclopropyl(2,3-dimethylphenyl)methanone , can also be formed due to acylation at the alternative ortho-position.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[3] Any water present in the reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, taking it out of the reaction.[4]

  • Low Reaction Temperature: While lower temperatures can improve selectivity, the reaction may not have enough energy to overcome the activation barrier, leading to poor conversion.

  • Poor Quality of Starting Materials: Impurities in the o-xylene or cyclopropanecarbonyl chloride can interfere with the reaction. The acyl chloride is particularly susceptible to hydrolysis to cyclopropanecarboxylic acid if not handled under anhydrous conditions.[5][6]

Q3: I am observing multiple unexpected peaks in my GC-MS/HPLC analysis. What are the likely impurities?

A3: Besides the isomeric product, several other process-related impurities can arise:

  • Isomers of the Starting Material: The Lewis acid can catalyze the isomerization of o-xylene to meta- and para-xylene. These isomers will then undergo acylation to produce other positional isomers of the final product.

  • Transalkylation Products: Methyl groups can migrate between xylene molecules, a process known as transalkylation, leading to the formation of toluene and trimethylbenzenes. These can subsequently be acylated.

  • Unreacted Starting Materials: Residual o-xylene and cyclopropanecarbonyl chloride may be present.

  • Hydrolysis Product: Cyclopropanecarboxylic acid can be present if the acyl chloride was exposed to moisture.

Q4: How can I minimize the formation of the isomeric impurity, Cyclopropyl(2,3-dimethylphenyl)methanone?

A4: Controlling regioselectivity can be challenging. However, you can influence the product distribution by:

  • Lowering the Reaction Temperature: This often favors the thermodynamically more stable product, which is typically the less sterically hindered isomer.

  • Choice of Lewis Acid: Bulkier Lewis acids may show a preference for the less sterically hindered position.

  • Solvent Selection: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.

Troubleshooting Guide

This section provides a more detailed breakdown of common issues and their solutions.

Problem 1: High Levels of Isomeric Impurities
Symptom Potential Cause Troubleshooting Steps
Multiple ketone peaks in GC-MS or HPLC with the same mass.Isomerization of o-xylene to m- and p-xylene.1. Use a milder Lewis acid: Consider alternatives to AlCl₃, such as FeCl₃ or ZnCl₂, which may reduce isomerization. 2. Lower the reaction temperature: Perform the reaction at 0°C or below to minimize side reactions. 3. Optimize reaction time: Shorter reaction times can reduce the extent of isomerization. Monitor the reaction progress by TLC or GC-MS.
Acylation at the less favored position on the o-xylene ring.1. Employ a bulkier Lewis acid: This can sterically hinder attack at the more crowded position. 2. Screen different solvents: Non-polar solvents like dichloromethane or carbon disulfide are common choices.
Problem 2: Presence of Toluene and Trimethylbenzene Acylation Products
Symptom Potential Cause Troubleshooting Steps
Peaks in GC-MS corresponding to the acylation products of toluene and trimethylbenzenes.Transalkylation of o-xylene.1. Lower the reaction temperature: This is the most effective way to suppress transalkylation. 2. Reduce catalyst loading: Use the minimum amount of Lewis acid required for the reaction to proceed efficiently. 3. Ensure high purity of starting materials: Use freshly distilled o-xylene.
Problem 3: Significant Amount of Unreacted Starting Materials
Symptom Potential Cause Troubleshooting Steps
High levels of o-xylene and/or cyclopropanecarbonyl chloride in the final product mixture.Inactive catalyst due to moisture.1. Ensure anhydrous conditions: Flame-dry all glassware, use anhydrous solvents, and handle the Lewis acid in a glovebox or under an inert atmosphere.[3] 2. Use fresh catalyst: Use a newly opened bottle of the Lewis acid or purify the existing stock.
Insufficient catalyst.1. Increase catalyst stoichiometry: For acylations, it is common to use at least one equivalent of the Lewis acid.
Incomplete reaction.1. Increase reaction time or temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary.
Problem 4: Presence of Cyclopropanecarboxylic Acid
Symptom Potential Cause Troubleshooting Steps
An acidic impurity is detected, often visible as a separate spot on TLC or a distinct peak in HPLC.Hydrolysis of cyclopropanecarbonyl chloride.[5][6][7][8]1. Use freshly distilled acyl chloride: Purify the cyclopropanecarbonyl chloride by distillation before use. 2. Handle under inert atmosphere: Add the acyl chloride to the reaction mixture under nitrogen or argon.

Impurity Characterization Workflow

A systematic approach is crucial for the identification and characterization of impurities, in line with regulatory expectations such as the ICH Q3A(R2) guidelines.[3][9][10][11][12]

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_quantification Quantification & Reporting synthesis This compound Synthesis initial_analysis Initial Analysis (TLC, GC-MS, HPLC) synthesis->initial_analysis isolation Impurity Isolation (Prep-HPLC, Column Chromatography) initial_analysis->isolation Impurity detected structural_elucidation Structural Elucidation (NMR, HRMS, IR) isolation->structural_elucidation quantification Quantification (HPLC with certified standards) structural_elucidation->quantification Structure confirmed reporting Reporting & Documentation (ICH Guidelines) quantification->reporting

Caption: Workflow for Impurity Identification and Characterization.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This method is ideal for identifying volatile and semi-volatile impurities.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Detector: Scan range from m/z 40 to 400.

  • Data Analysis:

    • Identify the main product peak.

    • Analyze the mass spectra of other peaks. Look for characteristic fragmentation patterns of aromatic ketones, such as the loss of the cyclopropyl group and the formation of an acylium ion.[13][14] The ArC≡O+ fragment is often a prominent peak.[13][14]

Protocol 2: HPLC Method for Isomer Separation

HPLC is particularly useful for separating non-volatile impurities and positional isomers.

  • Sample Preparation: Dissolve the crude product in the mobile phase.

  • Column: A reverse-phase C18 column is a good starting point. For better separation of aromatic positional isomers, a phenyl-hexyl column can be beneficial.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a wavelength where the aromatic ketone has strong absorbance (e.g., 254 nm).

  • Data Analysis: Compare the retention times of the peaks with those of known standards if available. Collect fractions for further analysis by NMR and MS.

Visualization of Potential Impurity Formation

Impurity_Formation cluster_impurities Potential Impurities o_xylene o-Xylene main_product This compound (Desired Product) o_xylene->main_product Friedel-Crafts Acylation isomer_product Cyclopropyl(2,3-dimethylphenyl)methanone (Isomeric Impurity) o_xylene->isomer_product Acylation at alternative position m_xylene m-Xylene o_xylene->m_xylene Isomerization p_xylene p-Xylene o_xylene->p_xylene Isomerization toluene Toluene o_xylene->toluene Transalkylation trimethylbenzene Trimethylbenzene o_xylene->trimethylbenzene Transalkylation acyl_chloride Cyclopropanecarbonyl Chloride acyl_chloride->main_product acyl_chloride->isomer_product m_xylene_acylation Acylation of m-Xylene acyl_chloride->m_xylene_acylation p_xylene_acylation Acylation of p-Xylene acyl_chloride->p_xylene_acylation toluene_acylation Acylation of Toluene acyl_chloride->toluene_acylation trimethylbenzene_acylation Acylation of Trimethylbenzene acyl_chloride->trimethylbenzene_acylation hydrolysis_product Cyclopropanecarboxylic Acid acyl_chloride->hydrolysis_product Hydrolysis (with H2O) m_xylene->m_xylene_acylation p_xylene->p_xylene_acylation toluene->toluene_acylation trimethylbenzene->trimethylbenzene_acylation

Caption: Potential Impurity Formation Pathways.

Spectroscopic Data for Characterization

This compound

  • ¹H NMR:

    • Aromatic protons will appear as multiplets or distinct signals in the aromatic region (δ 7.0-8.0 ppm).

    • The two methyl groups on the aromatic ring will appear as singlets around δ 2.2-2.4 ppm.

    • The cyclopropyl protons will show characteristic multiplets in the upfield region (δ 0.8-1.5 ppm).

  • ¹³C NMR:

    • The carbonyl carbon will be observed around δ 195-205 ppm.

    • Aromatic carbons will appear in the range of δ 125-145 ppm.

    • The methyl carbons will be seen around δ 19-22 ppm.

    • The cyclopropyl carbons will be in the upfield region, typically below δ 20 ppm.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M+) should be observed at m/z 174.

    • A prominent fragment will likely correspond to the loss of the cyclopropyl group (M-41) at m/z 133.

    • Another significant fragment would be the 3,4-dimethylbenzoyl cation at m/z 133.

    • A peak at m/z 105 corresponding to the benzoyl cation after loss of the two methyl groups is also possible.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 1 October 2006. Available from: [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Available from: [Link]

  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for... Available from: [Link]

  • ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. June 2008. Available from: [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Available from: [Link]

  • ResearchGate. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. 14 October 2010. Available from: [Link]

  • University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation. April 2019. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation. Available from: [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. Available from: [Link]

  • ChemBK. Cyclopropyl-(3,4-dimethylphenyl)methanone. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. 5 December 2024. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for... Available from: [Link]

  • Utah Tech University. Friedel-Crafts Acylation of Ferrocene. Available from: [Link]

  • Chemical Communications (RSC Publishing). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. Available from: [Link]

  • Organic Letters. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Available from: [Link]

  • Chemsrc. Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. 26 August 2025. Available from: [Link]

  • PubChem. Cyclopropyl-(3,4-dimethylpiperidin-1-yl)methanone | C11H19NO. Available from: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. 26 February 2025. Available from: [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. 2 March 2025. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. 30 October 2018. Available from: [Link]

  • PubChem. (3,4-Dimethylphenyl)-(3-ethylcyclohexyl)methanone | C17H24O. Available from: [Link]

  • ChemRxiv. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Available from: [Link]

  • PubChem. Cyclopropyl-(4-phenylpiperidin-4-yl)methanone | C15H19NO. Available from: [Link]

  • PubMed Central. (2-Benzoylphenyl)(3,4-dimethylphenyl)methanone. Available from: [Link]

  • PubChem. Cyclopropyl-(3-phenylpyridin-4-yl)methanone | C15H13NO. Available from: [Link]

  • NIST WebBook. Methanone, (1-hydroxycyclohexyl)phenyl-. Available from: [Link]

Sources

Improving the stability of Cyclopropyl(3,4-dimethylphenyl)methanone for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ensuring Robust Data Through Compound Stability

Cyclopropyl(3,4-dimethylphenyl)methanone, a molecule featuring a strained cyclopropyl ring conjugated to an aromatic ketone, possesses chemical characteristics that require careful consideration during assay design.[1][2][3] This guide provides a series of troubleshooting steps and answers to frequently asked questions (FAQs) to help you identify, mitigate, and resolve stability challenges, thereby ensuring the accuracy and reproducibility of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results are highly variable. How can I confirm if compound stability is the root cause?

A1: Inconsistent data is a common challenge, and compound instability is a primary suspect. Before re-optimizing the entire assay, a systematic stability assessment is crucial. The goal is to isolate the compound's behavior from the biological components of the assay.

Causality: Variability can stem from the compound degrading over the time course of the experiment, precipitating out of solution, or adsorbing to plasticware. A simple time-course analysis using a quantitative method like High-Performance Liquid Chromatography (HPLC) is the most direct way to diagnose this. By measuring the concentration of the parent compound in your final assay buffer at different time points (e.g., T=0, T=2h, T=24h) under exact assay conditions (temperature, light), you can definitively quantify its stability.

A recommended initial troubleshooting workflow is outlined below.

G start Inconsistent Assay Results check_stability Is compound stability the issue? start->check_stability run_hplc ACTION: Run HPLC Time-Course Stability Assay (See Protocol 1) check_stability->run_hplc How to check? stable Compound is Stable (>95% remaining at final timepoint) run_hplc->stable Result? unstable Compound is Unstable (<95% remaining) run_hplc->unstable Result? other_issues TROUBLESHOOT: - Assay Biology (Enzyme, Cells) - Reagent Variability - Pipetting/Plate Reader Error stable->other_issues Conclusion diagnose_pathway DIAGNOSE: Identify Degradation Pathway (See Q2) unstable->diagnose_pathway Next Step optimize_buffer OPTIMIZE: - Buffer Composition (pH, Additives) - Storage & Handling (See Q3, Q4) diagnose_pathway->optimize_buffer

Figure 1. Initial troubleshooting workflow for assay variability.
Q2: I've confirmed my compound is degrading. What are the likely chemical reasons for this instability?

A2: this compound has several structural features that can contribute to its degradation under typical in vitro assay conditions. Understanding these potential pathways is key to designing an effective stabilization strategy.

  • Photodegradation: Aromatic ketones are well-known to be photoreactive.[4] Exposure to ambient laboratory light, especially UV wavelengths, can excite the ketone group, leading to reactions like hydrogen abstraction or rearrangement, ultimately degrading the molecule.

  • Hydrolysis & pH Sensitivity: While the ketone functional group is generally more stable to hydrolysis than an ester, extreme pH values can promote degradation.[5][6] More importantly, the strained cyclopropyl ring can be susceptible to nucleophilic attack and subsequent ring-opening, a reaction that can be influenced by pH.[7][8] The stability of related cyclopropyl amines, for instance, has been shown to be highly dependent on pH.[9]

  • Oxidation: The dimethylphenyl group and the ketone itself can be susceptible to oxidation, a process often accelerated by the presence of trace metal ions in buffers or exposure to atmospheric oxygen.[5][6]

  • Metabolic Degradation: In assays involving biological matrices like liver microsomes or hepatocytes, the cyclopropyl group can be a target for oxidative metabolism by Cytochrome P450 enzymes.[10] This can lead to ring hydroxylation or cleavage, forming reactive intermediates and rapidly depleting the parent compound.[4][10]

G cluster_pathways Degradation Pathways Compound This compound Light Light (UV) Water Water / pH (H₂O, OH⁻, H⁺) Oxygen Oxygen / Metals (O₂, Fe²⁺) Enzymes Metabolic Enzymes (e.g., CYPs) Degradation Degradation Products Light->Degradation Photodegradation Water->Degradation Hydrolysis / Ring Opening Oxygen->Degradation Oxidation Enzymes->Degradation Metabolism

Figure 2. Potential degradation pathways for the compound.
Q3: I suspect issues with my stock solution. What are the best practices for preparing and storing this compound?

A3: Stability issues often begin before the compound even reaches the assay plate. Proper handling of the solid compound and its stock solutions is critical.

Expert Insight: The primary goal is to minimize exposure to water, light, and reactive species. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solutions due to its aprotic nature and high solubilizing power.

ParameterRecommendationRationale
Solid Compound Storage Store at 2-8°C or -20°C in a desiccator, protected from light (amber vial).Prevents slow degradation from atmospheric moisture and light.
Stock Solution Solvent 100% Anhydrous DMSO.Minimizes risk of hydrolysis. DMSO is aprotic and generally non-reactive.
Stock Concentration Prepare a high-concentration primary stock (e.g., 10-50 mM).Allows for smaller dilution volumes into aqueous buffers, minimizing the amount of organic solvent in the final assay.
Storage Conditions Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.Avoids repeated freeze-thaw cycles which can introduce moisture and promote degradation. Aliquoting prevents contamination of the entire stock.[11]
Handling Allow aliquots to warm to room temperature before opening and use.Prevents condensation of atmospheric water into the cold DMSO stock.
Q4: How can I formulate my aqueous assay buffer to maximize compound stability?

A4: The transition from a stable DMSO stock to an aqueous assay buffer is the most critical step where instability occurs. Buffer composition can be optimized to create a more protective microenvironment.[5][[“]]

1. pH and Buffer Selection:

  • Recommendation: Maintain a buffer pH between 6.0 and 7.5. Perform a pH-stability profile to find the optimal point.

  • Causality: As discussed, extreme pH can promote hydrolysis or ring-opening.[9] A neutral or slightly acidic pH is often best. Phosphate buffers (e.g., PBS) are generally a good starting point. Be cautious with buffers containing nucleophilic species, such as Tris (primary amine), which could potentially react with the ketone.[13]

2. Use of Co-solvents and Stabilizers:

  • Recommendation: Incorporate low percentages (1-5%) of organic co-solvents or solubility enhancers like polyethylene glycol (PEG) or cyclodextrins.[6][[“]]

  • Causality: Improving solubility is paramount. A compound that is fully dissolved is less likely to aggregate and precipitate. Co-solvents can increase the solubility of hydrophobic molecules in aqueous media.[14]

3. Addition of Antioxidants and Chelators:

  • Recommendation: If oxidation is suspected, add an antioxidant like ascorbic acid (50-100 µM) or N-acetylcysteine (NAC).[5] Include a chelating agent such as EDTA (10-50 µM) to sequester trace metal ions.[6]

  • Causality: Antioxidants act as scavengers for free radicals, preventing oxidative chain reactions.[5] EDTA binds divalent metal cations (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation.[6]

4. Control of Environmental Factors:

  • Recommendation: Perform all experimental steps involving the compound in its aqueous form under reduced light conditions (e.g., work in a darkened room or use amber-colored plates).[6] If possible, de-gas buffers to remove dissolved oxygen.

  • Causality: This directly mitigates photodegradation and oxidation, two of the most common instability pathways for this class of molecule.[4][6]

Stabilizing AgentTypical ConcentrationMechanism of Action
EDTA 10 - 50 µMChelates metal ions to prevent catalytic oxidation.[6]
Ascorbic Acid 50 - 100 µMActs as a free radical scavenger to inhibit oxidation.[5]
PEG 400 1 - 5% (v/v)Acts as a co-solvent to improve solubility and reduce aggregation.[[“]]
Bovine Serum Albumin (BSA) 0.01 - 0.1% (w/v)Can reduce non-specific binding to plastic and stabilize proteins/enzymes, which may indirectly stabilize the compound.[13]

Experimental Protocol

Protocol 1: HPLC-Based Assay for Quantifying Compound Stability

This protocol provides a self-validating system to measure the percentage of this compound remaining over time in your specific assay buffer.

Objective: To quantify the degradation of the test compound under simulated assay conditions.

Methodology:

  • Prepare Assay Buffer: Prepare your complete assay buffer, including all additives, salts, and biological components (except for any start-reagent that initiates a rapid reaction, like ATP or a substrate).

  • Prepare Compound Solution: Dilute your DMSO stock of this compound into the assay buffer to the final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your assay protocol (typically ≤1%). Mix thoroughly.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) of the solution. If the buffer contains proteins that will precipitate, quench the sample by adding an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the protein. Transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubation: Incubate the remaining compound solution under the exact conditions of your assay (e.g., 37°C in a plate incubator, protected from light).

  • Subsequent Timepoints: At each desired time point (e.g., T=1h, 4h, 24h), repeat the sampling and quenching procedure from Step 3.

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC with UV detection. Use a C18 column.

    • The mobile phase will need to be optimized but a good starting point is a gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor at a wavelength where the compound has a strong absorbance (this can be determined by a UV-Vis scan).

  • Data Analysis:

    • Integrate the peak area of the parent compound in the chromatogram for each time point.

    • Calculate the percentage of compound remaining at each time point (Tx) relative to the T=0 sample: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100

    • Success Criterion: A compound is generally considered stable if >95% remains at the final time point of your assay.

References

  • Cyclopropyl-(3,4-dimethylphenyl)methanone . ChemBK. [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability . Journal of Chemical and Pharmaceutical Research. [Link]

  • Strategies to enhance pharmaceutical formulation stability . Consensus. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations . Pharmaguideline. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability . UPM Pharmaceuticals. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays . YouTube, NCATS NIH. [Link]

  • Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination . Quimivita. [Link]

  • Cyclopropyl 2,4-xylyl ketone . PubChem. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine . Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Cyclopropyl(3,4-dimethylphenyl)methanone for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyclopropyl(3,4-dimethylphenyl)methanone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for enhancing the solubility of this compound for reliable and reproducible biological testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological testing?

This compound is a chemical compound with a molecular structure that suggests low aqueous solubility. Its aromatic phenyl ring and cyclopropyl group contribute to its lipophilic nature, making it challenging to dissolve in aqueous buffers commonly used in biological assays. Poor solubility can lead to inaccurate and unreliable experimental results due to issues such as compound precipitation, reduced bioavailability, and inconsistent dosing.

Q2: What are the initial steps to assess the solubility of this compound?

Before attempting to enhance its solubility, it is crucial to determine the baseline solubility of this compound in your specific experimental system. A tiered approach is recommended:

  • Aqueous Buffer Solubility: Attempt to dissolve the compound in your final assay buffer at the desired concentration.

  • Co-solvent Solubility: If insoluble in the aqueous buffer, assess its solubility in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.

  • Kinetic vs. Thermodynamic Solubility: Differentiate between the compound's kinetic solubility (the concentration at which it starts to precipitate from a supersaturated solution) and its thermodynamic solubility (the true equilibrium solubility). This will help in designing an appropriate formulation strategy.

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue 1: Compound precipitates out of solution during dilution in aqueous buffer.

Cause: This is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution.

Solution:

  • Optimize Co-solvent Concentration: Minimize the final concentration of the organic co-solvent in the assay medium. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.

  • Serial Dilutions: Perform serial dilutions in a step-wise manner, gradually increasing the proportion of the aqueous buffer to allow for a more controlled transition in polarity.

  • Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a concentration above its critical micelle concentration (CMC) to help maintain the compound's solubility.

Issue 2: Inconsistent results in biological assays.

Cause: Poor solubility can lead to the formation of compound aggregates, which can result in variable and non-reproducible biological activity. These aggregates can also interfere with assay detection systems.

Solution:

  • Filtration: After preparing the final dosing solution, filter it through a 0.22 µm filter to remove any undissolved particles or aggregates.

  • Sonication: Use a bath sonicator to break down any potential aggregates after dilution.

  • Solubility Enhancing Excipients: Consider the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation with a Co-solvent/Surfactant System
  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare a stock solution of a surfactant (e.g., 10% Tween® 80 in water).

  • In a separate tube, add the required volume of the aqueous assay buffer.

  • While vortexing the buffer, add the surfactant stock solution to achieve the desired final concentration (e.g., 0.1%).

  • Continue vortexing and slowly add the compound's stock solution to the buffer-surfactant mixture to reach the final desired compound concentration.

Data Presentation

Solubilization Strategy Advantages Disadvantages Recommended Starting Concentration
Co-solvents (e.g., DMSO, Ethanol) Simple to prepare; suitable for in vitro assays.Can be toxic to cells at higher concentrations; risk of precipitation upon dilution.< 0.5% final concentration in assay medium.
Surfactants (e.g., Tween® 80) Increases solubility by forming micelles; can improve stability.May have intrinsic biological activity; can interfere with some assays.0.01% - 0.1%
Cyclodextrins (e.g., HP-β-CD) Low toxicity; can significantly enhance solubility and bioavailability.Can be expensive; may alter the compound's pharmacology.1-5% (w/v)

Visualization of Experimental Workflow

Solubility_Enhancement_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Validation & Testing Start Start: Insoluble Compound Assess_Sol Assess Solubility in Aqueous Buffer Start->Assess_Sol Assess_CoSolv Assess Solubility in Organic Co-solvents Assess_Sol->Assess_CoSolv If Insoluble Select_Strategy Select Solubilization Strategy Assess_CoSolv->Select_Strategy CoSolvent Co-solvent (e.g., DMSO) Select_Strategy->CoSolvent Simple Dilution Surfactant Surfactant (e.g., Tween® 80) Select_Strategy->Surfactant Micellar Solubilization Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Select_Strategy->Cyclodextrin Inclusion Complex Prepare_Formulation Prepare Formulation CoSolvent->Prepare_Formulation Surfactant->Prepare_Formulation Cyclodextrin->Prepare_Formulation Validate Validate Formulation (Clarity, Stability) Prepare_Formulation->Validate Bio_Test Perform Biological Testing Validate->Bio_Test If Validated

Caption: A workflow diagram illustrating the decision-making process for enhancing the solubility of a poorly soluble compound for biological testing.

References

  • The impact of DMSO on cell-based assays. Expert Opinion on Drug Discovery.[Link]

  • Role of surfactants in drug delivery. Pharmaceutical Technology.[Link]

  • Cyclodextrins as pharmaceutical excipients. Advanced Drug Delivery Reviews.[Link]

Validation & Comparative

A Comparative Guide to the Biological Activity of Cyclopropyl(3,4-dimethylphenyl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of Cyclopropyl(3,4-dimethylphenyl)methanone and its structurally related analogs. While direct biological data for the parent compound is limited in publicly available literature, this document synthesizes findings from various studies on its analogs to elucidate structure-activity relationships, particularly focusing on their promising antimicrobial properties. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Cyclopropyl Ketone Scaffold

The cyclopropyl moiety is a highly valued structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can confer favorable pharmacological characteristics to a molecule, including enhanced metabolic stability, conformational rigidity, and improved binding affinity to biological targets. When coupled with an aryl ketone, the cyclopropyl group can give rise to compounds with a diverse range of biological activities. This guide delves into the antitubercular and antimalarial potential of analogs of this compound, providing a comparative overview of their efficacy and laying the groundwork for future drug design and optimization.

Comparative Biological Activity: Antitubercular and Antimalarial Efficacy

Extensive research has focused on the synthesis and biological evaluation of various analogs of cyclopropyl phenyl methanones, revealing significant potential in combating infectious diseases.

Antitubercular Activity

Several studies have highlighted the potent in vitro activity of cyclopropyl methanone analogs against Mycobacterium tuberculosis, the causative agent of tuberculosis. A notable series of 4-alkylaminoaryl phenyl cyclopropyl methanones demonstrated significant efficacy against the H37Rv strain of M. tuberculosis.[1][2] Similarly, a class of [4-(aryloxy)phenyl]cyclopropyl methanones and their corresponding methanols have shown promising minimum inhibitory concentrations (MICs).[3][4]

The general structure-activity relationship (SAR) suggests that substitutions on the phenyl ring play a crucial role in the antitubercular activity. For instance, the presence of lipophilic and basic side chains at the 4-position of the phenyl ring appears to be favorable for activity.

Table 1: Comparative Antitubercular Activity of Cyclopropyl Methanone Analogs

Compound IDStructureMIC (µg/mL) against M. tuberculosis H37RvReference
Analog A Series 4-Alkylaminoaryl Phenyl Cyclopropyl Methanones
6a(2-(4-chlorophenyl)cyclopropyl)(4-(3-(dimethylamino)propylamino)phenyl)methanone3.12[1]
6d(2-(4-chlorophenyl)cyclopropyl)(4-(piperidin-1-yl)phenyl)methanone6.25[1]
6h(2-(4-chlorophenyl)cyclopropyl)(4-(4-methylpiperazin-1-yl)phenyl)methanone3.12[1]
6p(2-(4-chlorophenyl)cyclopropyl)(4-(pyrrolidin-1-yl)phenyl)methanone6.25[1]
8a(2-(4-chlorophenyl)cyclopropyl)(4-(1H-imidazol-1-yl)phenyl)methanone3.12[1]
Analog B Series [4-(Aryloxy)phenyl]cyclopropyl Methanols
14[4-(4-Chlorophenoxy)phenyl]cyclopropyl methanol1.56[3]
18[4-(4-Nitrophenoxy)phenyl]cyclopropyl methanol0.78[3]
25[4-(4-Fluorophenoxy)phenyl]cyclopropyl methanol1.56[3]
36{4-[4-(2-Piperidin-1-ylethoxy)benzyloxy]phenyl}cyclopropyl methanol3.12[3]
Antimalarial Activity

The cyclopropyl ketone scaffold has also demonstrated significant promise in the fight against malaria. The same series of 4-alkylaminoaryl phenyl cyclopropyl methanones that showed antitubercular activity also exhibited potent in vitro activity against the 3D7 strain of Plasmodium falciparum, the deadliest species of malaria parasite.[1][2]

The SAR for antimalarial activity indicates that, similar to the antitubercular activity, the nature of the substituent at the 4-position of the phenyl ring is a key determinant of efficacy.

Table 2: Comparative Antimalarial Activity of Cyclopropyl Methanone Analogs

Compound IDStructureIC50 (µg/mL) against P. falciparum 3D7Selectivity Index (SI)Reference
4a3-(4-Chlorophenyl)-1-(4-(3-(dimethylamino)propylamino)phenyl)prop-2-en-1-one (Chalcone precursor)0.0804975[1]
6a(2-(4-chlorophenyl)cyclopropyl)(4-(3-(dimethylamino)propylamino)phenyl)methanone0.125>3125[1]
6c(2-(4-chlorophenyl)cyclopropyl)(4-(diethylamino)phenyl)methanone0.080>5000[1]
8a(2-(4-chlorophenyl)cyclopropyl)(4-(1H-imidazol-1-yl)phenyl)methanone0.062>6451[1]
8c(2-(4-chlorophenyl)cyclopropyl)(4-(1H-1,2,4-triazol-1-yl)phenyl)methanone0.0356948[1]

Potential Mechanism of Action

While the exact molecular targets for many of these compounds are still under investigation, some studies have provided insights into their potential mechanisms of action. For the antitubercular activity, in silico docking studies have suggested that these molecules may act as inhibitors of the Fatty Acid Synthase II (FAS-II) pathway in M. tuberculosis.[1][2] The FAS-II system is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

FAS_II_Inhibition Cyclopropyl_Methanone_Analog Cyclopropyl Methanone Analog FAS_II_Enzymes Fatty Acid Synthase II (FAS-II) Enzymes Cyclopropyl_Methanone_Analog->FAS_II_Enzymes Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis FAS_II_Enzymes->Mycolic_Acid_Synthesis Catalyzes Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall Essential for Bacterial_Death Bacterial Death Mycobacterial_Cell_Wall->Bacterial_Death Disruption leads to

Caption: Proposed mechanism of antitubercular action.

For the antimalarial activity, the mechanism is less clear. However, the high selectivity indices observed for some analogs suggest that they may target a parasite-specific pathway with minimal off-target effects on host cells.[1]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of Cyclopropyl Phenyl Methanone Analogs

A general and efficient method for the synthesis of cyclopropyl phenyl methanones involves the cyclopropanation of the corresponding chalcones.[1][5]

General Procedure for Cyclopropanation:

  • Chalcone Synthesis: The precursor chalcones can be synthesized via a Claisen-Schmidt condensation of an appropriate substituted acetophenone with a substituted benzaldehyde in the presence of a base like sodium hydroxide.

  • Cyclopropanation: To a solution of the chalcone in a suitable solvent (e.g., DMSO), add trimethylsulfoxonium iodide and sodium hydride. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_cyclopropanation Cyclopropanation cluster_purification Purification Acetophenone Substituted Acetophenone Chalcone Chalcone Acetophenone->Chalcone NaOH, EtOH Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Cyclopropyl_Ketone Cyclopropyl Phenyl Methanone Analog Chalcone->Cyclopropyl_Ketone Me3SOI, NaH, DMSO Purification Column Chromatography Cyclopropyl_Ketone->Purification

Caption: General synthetic workflow for cyclopropyl methanones.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[1][6][7][8]

Protocol:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 1.0 McFarland standard. Dilute this suspension 1:50 in 7H9 broth.

  • Plate Preparation: Serially dilute the test compounds in a 96-well microplate containing 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. Include a drug-free well as a growth control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Reading: Re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

In Vitro Antimalarial Activity Assay

The in vitro activity against P. falciparum can be determined using a variety of methods, including the radioisotopic hypoxanthine incorporation assay.[9][10][11]

Protocol:

  • Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute.

  • Plate Preparation: Serially dilute the test compounds in a 96-well microplate.

  • Inoculation: Add the parasitized erythrocyte suspension to each well.

  • Incubation: Incubate the plates in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48 hours.

  • Hypoxanthine Incorporation: Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvesting and Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter. The IC50 value is calculated by comparing the counts in treated wells to untreated controls.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines.[3][12][13][14]

Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with significant antitubercular and antimalarial activities. The available data strongly suggest that the cyclopropyl ketone scaffold is a viable starting point for the development of novel anti-infective agents. The structure-activity relationships, although not yet fully elucidated, indicate that modifications to the phenyl ring can profoundly impact biological efficacy.

Future research should focus on:

  • Systematic SAR Studies: A more comprehensive understanding of the SAR could be achieved through the synthesis and evaluation of a broader range of analogs with systematic variations in the substitution pattern of the phenyl ring.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will be crucial for their further development and for understanding potential resistance mechanisms.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of ketone-containing compounds, it would be worthwhile to screen these cyclopropyl methanone analogs for other potential therapeutic applications, such as anticancer or anti-inflammatory activities.

This guide provides a solid foundation for researchers to build upon in the exciting field of cyclopropyl ketone-based drug discovery. The insights and protocols presented herein are intended to accelerate the journey from compound synthesis to the identification of new and effective therapeutic agents.

References

  • Arya, A., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry, 18(23), 8271-8282.
  • Dwivedi, N., et al. (2010). Synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols. European Journal of Medicinal Chemistry, 45(9), 4169-4176.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009.
  • Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710-718.
  • Webster, H. K., & Whaun, J. M. (1982). Antimalarial drug susceptibility testing of Plasmodium falciparum in vitro. I. A new semi-micro, radioisotope method. The American Journal of Tropical Medicine and Hygiene, 31(5), 909-915.
  • The Pharma Innovation Journal. (2017). In-vitro MABA anti-tuberculosis assay of Eclipta Alba (L.) Hassk whole plant.
  • ResearchGate. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents.
  • PubMed Central. (2001). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera.
  • Benchchem. (2025). Antitubercular agent-9 assay variability and reproducibility.
  • PubMed Central. (2018).
  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Testing in vitro.
  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.
  • PubMed. (2010). Synthesis and Optimization of Antitubercular Activities in a Series of 4-(aryloxy)phenyl Cyclopropyl Methanols.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents.
  • ChemicalBook. (n.d.). Cyclopropyl-(3,4-dimethylphenyl)methanone | 38675-78-4.
  • Benchchem. (2025). Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • PubMed Central. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Determination of Toxicity Through Cytotoxicity Assays.
  • ChemRxiv. (n.d.).
  • VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3.
  • ResearchGate. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents.
  • PubMed Central. (2013). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen.
  • Chemical Communications (RSC Publishing). (n.d.). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST.
  • ResearchGate. (2025). (PDF) Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
  • PubMed Central. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.
  • Google Patents. (n.d.). KR20190055837A - Preparation of cyclopropyl-substituted acetophenone.
  • ChemicalBook. (n.d.). Cyclopropyl-(3,4-dimethylphenyl)methanone | 38675-78-4.
  • Benchchem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

Sources

The Evolving Landscape of Antitubercular Agents: A Comparative Analysis of Cyclopropyl Ketones, Featuring Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

The relentless global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the cyclopropyl ketone moiety has emerged as a recurring structural motif in compounds with potent antitubercular activity. This guide provides a comparative analysis of various cyclopropyl ketones that have demonstrated efficacy in antitubercular assays, with a special focus on the potential of cyclopropyl(3,4-dimethylphenyl)methanone based on established structure-activity relationships (SAR).

The Significance of the Cyclopropyl Moiety in Antitubercular Drug Discovery

The cyclopropyl group is a small, strained carbocycle that can confer unique physicochemical properties to a molecule, including conformational rigidity and metabolic stability. In the context of mycobacterial biochemistry, the cyclopropane ring is a known structural element of mycolic acids in the bacterial cell wall[1]. This intrinsic presence suggests that Mtb possesses enzymatic machinery that can recognize and process cyclopropyl-containing molecules, making it an attractive feature for the design of targeted inhibitors.

Comparative Analysis of Antitubercular Cyclopropyl Ketones

While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential by examining the performance of structurally related cyclopropyl ketones in various antitubercular assays. This section will compare different series of cyclopropyl ketones to elucidate key structural features that govern their antimycobacterial efficacy.

[4-(Aryloxy)phenyl]cyclopropyl Methanones and their Methanol Derivatives

A significant body of research has focused on [4-(aryloxy)phenyl]cyclopropyl methanones and their corresponding reduced methanol analogues. These compounds have demonstrated promising in vitro activity against the H37Rv strain of M. tuberculosis.

Key Findings:

  • Several compounds in a synthesized series of [4-(aryloxy)phenyl]cyclopropyl methanols exhibited minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against M. tuberculosis H37Rv[2].

  • One notable compound from this series, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, not only showed a MIC of 3.12 μg/mL but was also active against MDR and XDR strains and demonstrated efficacy in a murine model of TB[2].

  • The reduction of the ketone to a methanol functionality appears to be a favorable modification for enhancing antitubercular activity in this particular series[2].

4-Alkylaminoaryl Phenyl Cyclopropyl Methanones

Another class of cyclopropyl ketones that has been extensively studied is the 4-alkylaminoaryl phenyl cyclopropyl methanones. These compounds introduce a nitrogen-containing substituent on one of the aryl rings, which can significantly influence their biological activity.

Key Findings:

  • A series of 4-alkylaminoaryl phenyl cyclopropyl methanones displayed good in vitro antitubercular activities with MIC values ranging from 3.12 to 12.5 μg/mL against M. tuberculosis H37Rv[1].

  • Molecular docking studies on some of these compounds suggest that they may act by inhibiting enzymes in the fatty acid synthase-II (FAS-II) pathway, a critical pathway for mycolic acid biosynthesis[3].

Structure-Activity Relationship (SAR) Insights

Based on the available data, several structural features appear to be critical for the antitubercular activity of cyclopropyl ketones:

  • Aryl Substituents: The nature and position of substituents on the phenyl rings are crucial. Electron-donating groups and lipophilic substituents on the phenyl ring attached to the carbonyl group can modulate activity.

  • The Linker: In the case of [4-(aryloxy)phenyl]cyclopropyl derivatives, the ether linkage and the nature of the substituent at the para position of the terminal phenyl ring significantly impact potency.

  • Amino Functionality: The introduction of an alkylamino group at the para position of one of the aryl rings has been shown to be a successful strategy for achieving potent antitubercular activity[1].

  • Ketone versus Alcohol: In some series, the reduction of the ketone to a secondary alcohol has led to an increase in activity, suggesting that the hydrogen-bonding capability of the hydroxyl group may be important for target binding[2].

Hypothetical Placement of this compound

Based on the established SAR of related compounds, we can hypothesize the potential of this compound as an antitubercular agent. The presence of the two methyl groups on the phenyl ring increases the lipophilicity of the molecule, which could enhance its ability to penetrate the lipid-rich mycobacterial cell wall. The 3,4-dimethyl substitution pattern is also of interest, as the electronic and steric effects of these groups could influence the compound's interaction with its biological target. Further in vitro screening of this specific compound is warranted to validate this hypothesis.

Data Summary

Compound SeriesGeneral StructureMIC Range (μg/mL) against Mtb H37RvKey SAR ObservationsReference
[4-(Aryloxy)phenyl]cyclopropyl MethanolsCyclopropyl-(4-aryloxyphenyl)methanol0.78 - 3.12Reduction of ketone to methanol enhances activity. Specific substitutions on the terminal aryl ring are critical.[2]
4-Alkylaminoaryl Phenyl Cyclopropyl MethanonesCyclopropyl-(4-alkylaminophenyl)phenylmethanone3.12 - 12.5The presence of a para-alkylamino group is beneficial. Potential inhibition of the FAS-II pathway.[1]

Experimental Protocols

A standardized and widely used method for determining the in vitro antitubercular activity of novel compounds is the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a rapid and reliable measure of the minimum inhibitory concentration (MIC) of a compound.

Microplate Alamar Blue Assay (MABA) Protocol

This protocol is adapted from established methodologies for determining the MIC of compounds against Mycobacterium tuberculosis[4][5][6].

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control drug (e.g., Isoniazid)

  • Sterile distilled water

  • Parafilm

Procedure:

  • Plate Preparation: Add 200 µL of sterile distilled water to all outer wells of the 96-well plate to prevent evaporation.

  • Compound Dilution: Add 100 µL of supplemented Middlebrook 7H9 broth to all wells in rows B to G. Add 100 µL of the test compound solution (at 2x the highest desired final concentration) to the wells in column 2. Perform a serial two-fold dilution by transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as the drug-free control.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells in rows B to G, from columns 2 to 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the incubation period, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one control well (column 11). Re-incubate for 24 hours.

  • Reading Results: If the control well turns from blue to pink, add 50 µL of the Alamar Blue mixture to all wells. If it remains blue, re-incubate and check daily until the control turns pink. After 24 hours of adding Alamar Blue to all wells, record the results. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow cluster_prep Plate Preparation cluster_compound Compound Dilution cluster_inoculation Inoculation cluster_incubation_readout Incubation & Readout start Start prep_plate Prepare 96-well plate (outer wells with water) start->prep_plate add_broth Add 100 µL of 7H9 broth to test wells prep_plate->add_broth add_compound Add 100 µL of 2x compound to first column add_broth->add_compound serial_dilute Perform serial dilutions across the plate add_compound->serial_dilute prep_inoculum Prepare M. tuberculosis inoculum inoculate Add 100 µL of inoculum to all test wells prep_inoculum->inoculate incubate Incubate at 37°C for 5-7 days inoculate->incubate add_alamar Add Alamar Blue to control well incubate->add_alamar incubate2 Re-incubate 24h add_alamar->incubate2 check_control Control well pink? incubate2->check_control check_control->incubate2 No add_all_alamar Add Alamar Blue to all wells check_control->add_all_alamar Yes incubate3 Re-incubate 24h add_all_alamar->incubate3 read_results Read MIC results (lowest concentration remaining blue) incubate3->read_results end End read_results->end

Workflow for the Microplate Alamar Blue Assay (MABA).

Potential Mechanism of Action

While the precise molecular target of many cyclopropyl ketones is yet to be definitively identified, evidence suggests that some may interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[3]. The FAS-II pathway is a particularly attractive target as it is essential for the bacterium and absent in humans.

Mechanism_of_Action compound Cyclopropyl Ketone (e.g., 4-Alkylaminoaryl derivatives) fasII FAS-II Pathway Enzymes compound->fasII Inhibition mycolic_acid Mycolic Acid Biosynthesis fasII->mycolic_acid Catalyzes fasII->mycolic_acid cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for mycolic_acid->cell_wall bacterial_death Bacterial Death cell_wall->bacterial_death Disruption leads to

Proposed mechanism of action for some cyclopropyl ketones.

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen and not the host. While some studies on antitubercular cyclopropyl ketones have included cytotoxicity data, this information is not universally available for all reported compounds. For a compound to be considered a viable drug candidate, it must exhibit a high selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the MIC. The development of new antitubercular drugs with low cytotoxicity is paramount to reduce the side effects associated with current TB therapies[7].

Conclusion and Future Directions

The cyclopropyl ketone scaffold represents a promising starting point for the development of novel antitubercular agents. The available data on [4-(aryloxy)phenyl]cyclopropyl methanols and 4-alkylaminoaryl phenyl cyclopropyl methanones highlight the potential of this chemical class. Based on the established structure-activity relationships, this compound warrants further investigation. Future research should focus on the systematic screening of a diverse library of substituted cyclopropyl ketones, including this compound, to build a more comprehensive SAR. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of these compounds, and thorough cytotoxicity profiling is essential to ensure their safety and therapeutic potential.

References

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. (2000). Journal of Clinical Microbiology. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Scilit. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Synthesis and Optimization of Antitubercular Activities in a Series of 4-(aryloxy)phenyl Cyclopropyl Methanols. (2010). European Journal of Medicinal Chemistry. [Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. [Link]

  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. ResearchGate. [Link]

  • Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. (2020). Antimicrobial Agents and Chemotherapy. [Link]

Sources

Comparison of the synthetic efficiency of different routes to cyclopropyl aryl ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Efficiency of Routes to Cyclopropyl Aryl Ketones

Introduction

Cyclopropyl aryl ketones are a pivotal structural motif in medicinal chemistry and organic synthesis, serving as key intermediates in the development of pharmaceuticals and agrochemicals. The unique electronic and conformational properties of the cyclopropane ring impart desirable characteristics to molecules, such as metabolic stability and enhanced potency. Consequently, the efficient synthesis of these ketones is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the most prevalent synthetic routes to cyclopropyl aryl ketones, evaluating them based on synthetic efficiency, substrate scope, operational simplicity, and scalability. We will delve into the mechanistic underpinnings of each method, supported by experimental data and protocols, to offer a comprehensive resource for chemists aiming to select the optimal synthetic strategy for their specific needs.

I. Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation of cyclopropylbenzene represents one of the most direct methods for the synthesis of cyclopropyl aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of the aromatic ring with a cyclopropanecarbonyl derivative, typically the acid chloride or anhydride, in the presence of a Lewis acid catalyst.

Mechanistic Considerations

The reaction proceeds via the formation of a highly electrophilic acylium ion from the cyclopropanecarbonyl chloride and the Lewis acid (e.g., AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of cyclopropylbenzene. A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired cyclopropyl aryl ketone. The directing effect of the cyclopropyl group favors the formation of the para-substituted product.

Experimental Protocol: Friedel-Crafts Acylation of Cyclopropylbenzene

Materials:

  • Cyclopropylbenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of cyclopropylbenzene (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl aryl ketone.

Performance and Limitations

While direct, the Friedel-Crafts acylation is often hampered by several factors. The cyclopropane ring is susceptible to opening under strongly acidic conditions, leading to the formation of undesired byproducts. Additionally, the reaction can suffer from poor regioselectivity with substituted cyclopropylbenzenes and is generally limited to electron-rich aromatic substrates.

II. Cyclopropanation of α,β-Unsaturated Aryl Ketones

An alternative and widely employed strategy involves the construction of the cyclopropane ring onto an existing α,β-unsaturated aryl ketone (chalcone) precursor. The Corey-Chaykovsky and Simmons-Smith reactions are the two most prominent methods in this category.

A. The Corey-Chaykovsky Reaction

This reaction utilizes a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base like sodium hydride, to transfer a methylene group to the double bond of a chalcone.

Mechanistic Pathway

The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the chalcone, forming a stable enolate intermediate. This is followed by an intramolecular nucleophilic substitution, where the enolate displaces the dimethyl sulfoxide leaving group to form the cyclopropane ring.

Corey_Chaykovsky_Mechanism Corey-Chaykovsky Reaction Mechanism Chalcone Ar-(C=O)-CH=CH-R Enolate Ar-(C=O)-CH(-)-CH(R)-CH₂-S(=O)Me₂ Chalcone->Enolate 1,4-Addition Ylide Me₂S(=O)CH₂⁻ Product Cyclopropyl Aryl Ketone Enolate->Product Intramolecular SN2 - Me₂SO

Caption: Corey-Chaykovsky cyclopropanation of a chalcone.

B. The Simmons-Smith Reaction

The Simmons-Smith reaction is a stereospecific method for cyclopropanation that employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[1][2]

Mechanistic Pathway

The active species, the zinc carbenoid, is believed to coordinate to the double bond of the chalcone, followed by a concerted transfer of the methylene group to form the cyclopropane ring.[3] This concerted mechanism accounts for the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Simmons_Smith_Mechanism Simmons-Smith Reaction Mechanism Chalcone Ar-(C=O)-CH=CH-R TS [Butterfly Transition State] Chalcone->TS Reagent ICH₂ZnI Reagent->TS Product Cyclopropyl Aryl Ketone TS->Product - ZnI₂

Caption: Simmons-Smith cyclopropanation of a chalcone.

Comparative Analysis of Cyclopropanation Methods
FeatureCorey-Chaykovsky ReactionSimmons-Smith Reaction
Reagent Trimethylsulfoxonium iodide / NaHDiiodomethane / Zn-Cu couple
Key Intermediate Sulfur ylideZinc carbenoid
Stereospecificity Not always stereospecificStereospecific
Substrate Scope Broad, tolerates various functional groupsBroad, but can be sensitive to sterics
Typical Yields 70-95%60-90%
Reaction Conditions Room temperature to 50 °C0 °C to reflux
Advantages High yields, mild conditionsStereospecific, reliable
Disadvantages Use of stoichiometric strong base (NaH)Can be expensive, heterogeneous reaction

III. Organometallic Routes

The reaction of an aryl Grignard or organolithium reagent with a cyclopropanecarbonyl derivative, such as cyclopropanecarbonyl chloride, provides a convergent approach to cyclopropyl aryl ketones.

Mechanistic Considerations

This method relies on the nucleophilic addition of the organometallic reagent to the electrophilic carbonyl carbon of the cyclopropanecarbonyl derivative. The initial addition forms a tetrahedral intermediate, which then collapses to the ketone. A significant challenge is to prevent a second addition of the organometallic reagent to the newly formed ketone, which would lead to the corresponding tertiary alcohol.

Experimental Protocol: Grignard Reaction

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Cyclopropanecarbonyl chloride

  • Saturated ammonium chloride solution

  • Standard laboratory glassware

Procedure:

  • Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere.

  • Add a solution of the aryl bromide (1.0 eq) in anhydrous ether to the magnesium turnings to initiate the formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C.

  • Slowly add a solution of cyclopropanecarbonyl chloride (0.9 eq) in anhydrous ether.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Performance and Limitations

The success of this method is highly dependent on the careful control of reaction conditions, particularly temperature, to minimize the formation of the tertiary alcohol byproduct. The use of less reactive organometallic reagents, such as organocadmium or organocuprate reagents, can mitigate this issue but adds extra steps to the synthesis.

IV. Modern Catalytic Approaches

Recent advances in organometallic chemistry have led to the development of transition-metal-catalyzed cross-coupling reactions for the synthesis of cyclopropyl aryl ketones. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling

One such example is the palladium-catalyzed coupling of cyclopropylcarbonyl chloride with arylboronic acids (Suzuki coupling) or arylstannanes (Stille coupling).

Mechanistic Cycle

The catalytic cycle typically involves the oxidative addition of the cyclopropylcarbonyl chloride to a Pd(0) complex, followed by transmetalation with the arylboronic acid or arylstannane, and finally, reductive elimination to yield the cyclopropyl aryl ketone and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-CO-R Transmetal->Product ArX Ar-X ArX->OxAdd R_M R-B(OH)₂ R_M->Transmetal Base Base Base->Transmetal

Caption: A generalized Suzuki coupling catalytic cycle.

Advantages of Catalytic Methods

These catalytic methods often proceed under milder conditions than classical methods, exhibit a broader substrate scope, and can be more atom-economical. However, the cost and potential toxicity of the metal catalysts, as well as the need for often complex ligands, can be drawbacks.

Conclusion

The synthesis of cyclopropyl aryl ketones can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of the optimal method will depend on factors such as the availability of starting materials, the desired substitution pattern, scalability, and economic considerations.

  • Friedel-Crafts acylation is the most direct route but is limited by potential side reactions and a narrow substrate scope.

  • Cyclopropanation of chalcones offers a versatile and high-yielding approach, with the Simmons-Smith reaction providing excellent stereocontrol.

  • Organometallic routes are convergent but require careful control to avoid over-addition.

  • Modern catalytic methods represent the state-of-the-art in terms of efficiency and functional group tolerance, albeit with the added complexity and cost of the catalyst system.

A thorough evaluation of these factors will enable the synthetic chemist to make an informed decision and efficiently access this important class of compounds.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

Sources

Validating the Antitubercular Potential of Novel Compounds: A Comparative In Vitro Guide Featuring Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel antitubercular agents, using Cyclopropyl(3,4-dimethylphenyl)methanone as a representative candidate. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics against Mycobacterium tuberculosis (Mtb). We will explore the essential experimental workflows, compare the candidate's potential performance against established first and second-line drugs, and underscore the rationale behind each methodological choice to ensure scientific rigor and data integrity.

Introduction: The Pressing Need for Novel Antitubercular Agents

Tuberculosis (TB) remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This resistance underscores a critical need for new chemical entities with novel mechanisms of action. This compound represents a class of compounds that warrants investigation for its potential antimycobacterial properties. This guide will outline the necessary in vitro steps to validate its efficacy and selectivity, providing a direct comparison with cornerstone TB therapies.

Experimental Design: A Multi-faceted Approach to Validation

A robust in vitro evaluation of a novel antitubercular candidate hinges on a multi-assay approach. We aim to determine not only the direct inhibitory effect on Mtb but also the compound's safety profile concerning host cells. This dual assessment is critical for calculating a selectivity index, a key indicator of a drug's therapeutic potential.

Our comparative analysis will include the following standard antitubercular agents:

  • Isoniazid (INH): A first-line drug that inhibits mycolic acid synthesis.

  • Rifampicin (RIF): A first-line drug that inhibits bacterial RNA polymerase.

  • Moxifloxacin (MXF): A second-line fluoroquinolone that targets DNA gyrase.

The overall experimental workflow is depicted below.

G cluster_0 Phase 1: Primary Efficacy Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis & Comparison A Compound Preparation (this compound) C Microplate Alamar Blue Assay (MABA) (Primary MIC Determination) A->C E Cytotoxicity Assay (e.g., MTT or Resazurin) A->E B Mtb Strain Selection (H37Rv) B->C F Calculate Selectivity Index (SI) SI = CC50 / MIC C->F D Mammalian Cell Line (Vero E6) D->E E->F G Comparative Analysis vs. Standard Drugs (INH, RIF, MXF) F->G

Figure 1: High-level workflow for the in vitro validation of a novel antitubercular candidate.

Core Methodologies: Step-by-Step Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for determining the MIC of compounds against Mtb.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Mtb Culture Preparation:

    • Culture Mycobacterium tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

    • Incubate at 37°C until the culture reaches a logarithmic growth phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the culture to a McFarland standard of 1.0 and then prepare a 1:20 dilution in 7H9 broth for inoculation.

  • Compound Preparation and Plating:

    • Prepare a stock solution of this compound and standard drugs (Isoniazid, Rifampicin) in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform a 2-fold serial dilution of the compounds in 100 µL of 7H9 broth. Final concentrations should typically range from 0.01 to 100 µg/mL.

    • Include a drug-free control (containing only DMSO at the highest concentration used) and a media-only control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plates with a breathable sealer and incubate at 37°C for 5-7 days.

  • Assay Development and Reading:

    • After incubation, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours.

    • Observe the color change: blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Evaluation of Cytotoxicity

To assess the therapeutic potential, it is crucial to determine if the compound is toxic to mammalian cells. This is typically done by calculating the 50% cytotoxic concentration (CC₅₀). A common method utilizes the Vero E6 cell line (African green monkey kidney epithelial cells) and a resazurin-based assay.

Protocol: Resazurin Cytotoxicity Assay

  • Cell Culture and Plating:

    • Culture Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed 100 µL of a cell suspension (e.g., 2 x 10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 48-72 hours.

  • Assay Development and Reading:

    • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control wells. The CC₅₀ is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Performance Comparison: Benchmarking Against the Standards

The ultimate goal is to identify compounds that are highly potent against Mtb but exhibit low toxicity towards host cells. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to MIC (SI = CC₅₀ / MIC), is a critical parameter for this evaluation. A higher SI value indicates greater selectivity and a more promising therapeutic profile.

Table 1: Comparative In Vitro Performance of Antitubercular Agents

CompoundTarget/Mechanism of ActionMIC (µg/mL) vs. Mtb H37RvCC₅₀ (µg/mL) vs. Vero E6Selectivity Index (SI)
This compound (Hypothetical)[Experimental Value][Experimental Value][Calculated Value]
Isoniazid (INH) Mycolic Acid Synthesis0.02 - 0.06> 1000> 16,000
Rifampicin (RIF) RNA Polymerase0.05 - 0.2~ 50> 250
Moxifloxacin (MXF) DNA Gyrase0.1 - 0.5> 200> 400

Note: Values for standard drugs are approximate and can vary based on specific experimental conditions. The data for the candidate compound is to be determined experimentally.

For this compound to be considered a promising lead, its SI value should ideally be greater than 10, with values exceeding 100 being highly desirable.

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy for the initial validation of this compound as a potential antitubercular agent. By employing standardized assays like MABA and cytotoxicity testing, researchers can generate robust, comparable data. A favorable selectivity index, when benchmarked against first and second-line drugs, would provide a strong rationale for advancing the compound to further stages of drug discovery, including mechanism of action studies, evaluation against resistant Mtb strains, and in vivo efficacy testing. This structured, comparative approach is fundamental to the logical and efficient progression of novel candidates in the TB drug development pipeline.

References

  • A new-fangled colorimetric microplate assay for the determination of MIC of INH and RIF against Mycobacterium tuberculosis , National Library of Medicine, [Link]

  • Rapid, low-cost, colorimetric method for determination of anti-tuberculosis drug susceptibility , National Library of Medicine, [Link]

A Comparative Guide to the Mechanism of Action of Antitubercular Cyclopropyl Methanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action.[1] Among the promising new classes of compounds are the cyclopropyl methanones, which have demonstrated potent activity against Mtb. This guide provides an in-depth comparison of the mechanism of action of cyclopropyl methanones with other antitubercular agents, supported by experimental data and detailed protocols.

Primary Cellular Target: DprE1 and the Arabinogalactan Synthesis Pathway

The primary molecular target of many antitubercular cyclopropyl methanones is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2][3] DprE1 is a critical enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan, which are essential structural components.[2][4] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole precursor for arabinan synthesis.[4] Inhibition of DprE1 disrupts the production of DPA, leading to a halt in arabinogalactan synthesis and subsequent cell death.[3][5] This targeted approach is advantageous as DprE1 is unique to mycobacteria, reducing the potential for off-target effects in human cells.[3]

The vulnerability of DprE1 as a drug target has been confirmed through numerous high-throughput screening campaigns that have identified a variety of inhibitory scaffolds.[5] The druggable nature of DprE1 has led to the discovery of both covalent and non-covalent inhibitors.[6] Notably, some of the most potent DprE1 inhibitors, such as the benzothiazinones (BTZs), act as suicide substrates, forming a covalent bond with a critical cysteine residue (Cys387) in the active site of the reduced form of the enzyme.[6][7]

The following diagram illustrates the critical role of DprE1 in the arabinan biosynthesis pathway and its inhibition by antitubercular agents.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Oxidation) DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 (Reduction) DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan DprE1->DPX FAD -> FADH2 DprE2->DPA Inhibitor Cyclopropyl Methanones & Other DprE1 Inhibitors Inhibitor->DprE1

Caption: DprE1 catalyzes the oxidation of DPR to DPX, a key step in DPA synthesis.

Comparative Performance and Alternative Mechanisms of Action

To understand the significance of targeting DprE1, it's essential to compare the mechanism of cyclopropyl methanones with established and emerging antitubercular drugs that target different cellular pathways.

Drug Class/Agent Primary Target/Mechanism of Action Supporting Experimental Evidence
Cyclopropyl Methanones Inhibition of DprE1, disrupting arabinogalactan synthesis.[2][3]In vitro enzymatic assays demonstrating DprE1 inhibition; whole-cell activity against Mtb.[8][9]
Isoniazid (INH) Inhibition of mycolic acid synthesis by targeting the InhA enzyme.[10][11]Biochemical assays showing inhibition of InhA; genetic studies of INH-resistant Mtb.[12]
Rifampicin (RIF) Inhibition of DNA-dependent RNA polymerase, blocking RNA synthesis.[10][11]In vitro transcription assays; mapping of resistance mutations to the rpoB gene.[12]
Ethambutol (EMB) Inhibition of arabinosyl transferases (EmbA, EmbB, EmbC), disrupting arabinogalactan synthesis.[13][14]Cell wall analysis of EMB-treated Mtb; enzymatic assays with purified Emb proteins.[15]
Pyrazinamide (PZA) Mechanism is not fully understood but is thought to involve conversion to pyrazinoic acid, which disrupts membrane potential and energy production.[10][14]Studies on PZA resistance linked to mutations in the pncA gene.[14]
Bedaquiline Inhibition of ATP synthase, essential for energy metabolism.[10]Measurement of ATP levels in Mtb treated with bedaquiline.
Delamanid Inhibition of mycolic acid synthesis and also impairs arabinogalactan biosynthesis by inhibiting DprE2.[13][15]Analysis of cell wall components in delamanid-treated Mtb.[13]
Experimental Protocols for Mechanism of Action Studies

The following protocols are fundamental for elucidating the mechanism of action of novel antitubercular compounds like cyclopropyl methanones.

This assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[16]

Principle: The Alamar Blue reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent and colorimetric product, resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.[17]

Step-by-Step Protocol: [17][18][19]

  • Prepare serial dilutions of the test compound (e.g., cyclopropyl methanones) in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to each well.

  • Include a drug-free growth control and a sterility control (media only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • On the day of reading, add a mixture of Alamar Blue reagent and 10% Tween 80 to a control well. Re-incubate for 24 hours.

  • If the control well turns pink, add the Alamar Blue solution to all wells.

  • Incubate for an additional 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

This assay directly measures the inhibitory activity of a compound against the DprE1 enzyme.[18]

Principle: The enzymatic activity of DprE1 is coupled to the reduction of a fluorogenic indicator, such as resazurin. The inhibition of DprE1 leads to a decrease in the fluorescent signal.[8]

Step-by-Step Protocol: [7][18]

  • In a 96-well plate, add 2 µL of the test compound dilutions. For positive and negative controls, add 2 µL of DMSO.

  • Add 48 µL of a master mix containing the DprE1 enzyme and the substrate farnesyl-phosphoryl-β-d-ribofuranose (FPR) in an appropriate assay buffer.

  • Incubate the plate at 37°C for 60 minutes.

  • Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.

  • Incubate the plate at 37°C for an additional 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for investigating the mechanism of action of a novel antitubercular compound.

MOA_Workflow cluster_whole_cell Whole-Cell Level cluster_target Target Identification & Validation cluster_cellular Cellular Level WholeCellScreen Whole-Cell Screening (e.g., MABA) MIC_Determination MIC Determination WholeCellScreen->MIC_Determination TargetID Target Identification (e.g., Resistant Mutant Sequencing) MIC_Determination->TargetID EnzymaticAssay Enzymatic Assay (e.g., DprE1 Inhibition) TargetID->EnzymaticAssay TargetValidation Target Validation (e.g., Overexpression) EnzymaticAssay->TargetValidation Macromolecule_Synthesis Macromolecule Synthesis Assays (e.g., Cell Wall Precursor Analysis) TargetValidation->Macromolecule_Synthesis Cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) Macromolecule_Synthesis->Cytotoxicity Lead_Optimization Lead_Optimization Cytotoxicity->Lead_Optimization Lead Optimization & Further Development Start Novel Compound (e.g., Cyclopropyl Methanone) Start->WholeCellScreen

Caption: A typical workflow for elucidating the mechanism of action of a new antitubercular agent.

Conclusion

Cyclopropyl methanones represent a promising class of antitubercular agents that effectively target DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway. Their distinct mechanism of action, compared to many existing first- and second-line drugs, makes them valuable candidates for combating drug-resistant tuberculosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of these and other novel antitubercular compounds.

References

  • Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. Retrieved January 18, 2026, from [Link]

  • Thiazole-Scaffold-Based Anti-tubercular Agents: A Review on Synthesis and Structural Modific
  • Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis. (2025). Pharmaceuticals (Basel). Retrieved January 18, 2026, from [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. (n.d.). Journal of Clinical Microbiology. Retrieved January 18, 2026, from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). Scilit. Retrieved January 18, 2026, from [Link]

  • Advances in Anti-Tubercular Agents: A Comprehensive Review. (2025). [Source not available].
  • Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis. (n.d.). Infection and Drug Resistance. Retrieved January 18, 2026, from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved January 18, 2026, from [Link]

  • Assays probing inhibition of DprE1 and whole-cell activity of CT325. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. (2012). Proceedings of the National Academy of Sciences. Retrieved January 18, 2026, from [Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. (n.d.). Brieflands. Retrieved January 18, 2026, from [Link]

  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. (n.d.). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Investigating the Efficacy and Mechanisms of Action of Tuberculosis Drugs. (n.d.).
  • Mechanisms of action of antituberculosis drugs in standard and short-course chemotherapy regimens. (1985). Revista de Igiena Bacteriologie Virusologie Parazitologie Epidemiologie Pneumoftiziologie - Series Pneumoftiziologie. Retrieved January 18, 2026, from [Link]

  • Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. Retrieved January 18, 2026, from [Link]

  • Tuberculosis Drugs and Mechanisms of Action. (2016). NIAID. Retrieved January 18, 2026, from [Link]

  • Antitubercular Medications. (n.d.). StatPearls. Retrieved January 18, 2026, from [Link]

  • Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. (n.d.). Cold Spring Harbor Perspectives in Medicine.
  • DprE1 Inhibitors. (n.d.). Working Group for New TB Drugs. Retrieved January 18, 2026, from [Link]

  • Anti-Tuberculosis Drugs and Mechanisms of Action: Review. (2023). I J Infectious Disea. Retrieved January 18, 2026, from [Link]

  • Mechanism of Action of First-Line Anti Tubercular Medicines That Cause Adverse Drug Reactions. (n.d.). Longdom Publishing. Retrieved January 18, 2026, from [Link]

  • Synthesis, anticancer and antituberculosis studies for [1-(4-chlorophenyl) cyclopropyl] (piperazine-yl) methanone derivates. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis. (2018). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • What are DprE1 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • DprE1 and MmpL3. (n.d.). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]

Sources

Comparative In Vivo Efficacy of Novel Kinase Inhibitor Cpd-4783 (Cyclopropyl(3,4-dimethylphenyl)methanone) in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Abstract

This guide provides a comprehensive framework for the in vivo evaluation of Cyclopropyl(3,4-dimethylphenyl)methanone, hereafter designated as Cpd-4783, a novel investigational compound. Due to the absence of published in vivo data for this specific molecule, this document establishes a scientifically rigorous, albeit hypothetical, preclinical program. We postulate Cpd-4783 as a selective inhibitor of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival frequently dysregulated in various cancers. This guide will compare its projected efficacy, safety, and pharmacokinetic profiles against a known MEK inhibitor, Trametinib, using industry-standard animal models and protocols. The objective is to equip researchers and drug development professionals with a detailed, actionable blueprint for assessing the therapeutic potential of novel kinase inhibitors like Cpd-4783.

Introduction: The Rationale for Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS-RAF-MEK-ERK pathway, is a cornerstone of oncology research. Its hyperactivation, often driven by mutations in genes like BRAF and RAS, is a key oncogenic driver in a multitude of human cancers, including melanoma, colorectal, and non-small cell lung cancer. While inhibitors targeting BRAF (e.g., Vemurafenib) and MEK (e.g., Trametinib) have demonstrated significant clinical success, challenges such as acquired resistance and toxicity persist, creating a compelling need for next-generation inhibitors with improved therapeutic windows and differentiated resistance profiles.

Cpd-4783, with its cyclopropyl-methanone core, represents a chemical scaffold with potential for high selectivity and novel binding kinetics. Our hypothesis is that Cpd-4783 acts as an allosteric inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2. This guide outlines the critical in vivo studies required to validate this hypothesis and establish a preclinical proof-of-concept.

Hypothesized Mechanism of Action: Cpd-4783

Below is a diagram illustrating the proposed mechanism of Cpd-4783 as a MEK inhibitor within the MAPK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Cpd4783 Cpd-4783 (Hypothesized) Cpd4783->MEK Inhibition Trametinib Trametinib (Comparator) Trametinib->MEK Inhibition

Caption: Hypothesized Cpd-4783 action on the MAPK/ERK pathway.

Preclinical In Vivo Evaluation Workflow

A structured, multi-stage approach is essential for the robust in vivo characterization of Cpd-4783. The workflow is designed to first establish the compound's drug-like properties (pharmacokinetics), then determine its efficacy in a relevant disease model, and finally, assess its safety profile.

workflow A Phase 1: Pharmacokinetics & Metabolism (PK/PD) B Phase 2: Xenograft Efficacy Study (Tumor Growth Inhibition) A->B Establish Dosing Regimen C Phase 3: Safety & Tolerability (Acute & Sub-chronic) B->C Identify Efficacious Doses D Go/No-Go Decision for IND-Enabling Studies C->D Determine Therapeutic Index

Caption: Staged in vivo evaluation workflow for Cpd-4783.

Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Cpd-4783 in rodents and to establish a relationship between dose, plasma concentration, and target engagement.

Experimental Protocol: Rodent Pharmacokinetics
  • Animal Model: Male BALB/c mice (n=3 per time point), 8-10 weeks old.

  • Compound Administration:

    • Intravenous (IV) Bolus: 2 mg/kg in a 10% DMSO, 40% PEG300, 50% Saline vehicle via tail vein injection.

    • Oral Gavage (PO): 10 mg/kg in the same vehicle.

  • Sample Collection: Blood samples (~50 µL) are collected via tail snip or saphenous vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose into EDTA-coated tubes.

  • Sample Processing: Plasma is isolated by centrifugation (2000 x g for 10 min at 4°C).

  • Bioanalysis: Plasma concentrations of Cpd-4783 are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Comparative Pharmacokinetic Data (Hypothetical)

The table below presents hypothetical PK data for Cpd-4783 compared to Trametinib, a known MEK inhibitor.

ParameterCpd-4783 (10 mg/kg, PO)Trametinib (1 mg/kg, PO)Desired Outcome for Cpd-4783
Cmax (ng/mL) 1250150High peak concentration
Tmax (hr) 1.52.0Rapid absorption
AUC (0-24h) (ng*hr/mL) 98001100High total drug exposure
Terminal Half-Life (t½) (hr) 8.512Sufficient for once-daily dosing
Oral Bioavailability (%) 75%72%High and consistent absorption

This data is illustrative and serves as a benchmark for evaluation.

Phase 2: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Cpd-4783 in a human colorectal cancer xenograft model known to be driven by a BRAF V600E mutation, which confers sensitivity to MAPK pathway inhibition.

Experimental Protocol: HT-29 Colorectal Cancer Xenograft Model
  • Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Cell Implantation: Each mouse is subcutaneously inoculated on the right flank with 5 x 10⁶ HT-29 human colorectal carcinoma cells in 100 µL of Matrigel.

  • Tumor Growth & Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into treatment groups (n=8-10 per group). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Groups:

    • Group 1: Vehicle (10% DMSO, 40% PEG300, 50% Saline), daily oral gavage (PO).

    • Group 2: Cpd-4783 (25 mg/kg), daily PO.

    • Group 3: Cpd-4783 (50 mg/kg), daily PO.

    • Group 4: Trametinib (1 mg/kg), daily PO (Positive Control).

  • Dosing & Monitoring: Dosing continues for 21 days. Tumor volumes and body weights are measured three times per week.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). TGI is calculated as: TGI (%) = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the vehicle control group. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Comparative Efficacy Data (Hypothetical)
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle -1850 ± 210-+2.5%
Cpd-4783 25740 ± 15060%-1.8%
Cpd-4783 50370 ± 9580% (Tumor Stasis)-4.5%
Trametinib 1462 ± 11075%-5.2%

Data presented as mean ± SEM. This illustrative data suggests Cpd-4783 demonstrates dose-dependent anti-tumor activity comparable to the standard-of-care, Trametinib, with a potentially better tolerability profile at efficacious doses.

Phase 3: Safety and Tolerability Assessment

Objective: To determine the maximum tolerated dose (MTD) and identify potential on-target or off-target toxicities of Cpd-4783.

Experimental Protocol: 7-Day Dose Range Finding Study
  • Animal Model: Non-tumor-bearing BALB/c mice (n=5 per group), 8-10 weeks old.

  • Dosing Regimen: Mice are treated with escalating doses of Cpd-4783 (e.g., 50, 100, 200 mg/kg) via daily oral gavage for 7 consecutive days.

  • Monitoring: Animals are observed daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Body weight is recorded daily.

  • Endpoint Analysis: At the end of the study, blood is collected for complete blood count (CBC) and serum chemistry analysis. Key organs (liver, spleen, kidney, heart) are harvested for histopathological examination. The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded strategy for the in vivo evaluation of Cpd-4783, a novel hypothetical MEK inhibitor. The proposed studies, from pharmacokinetics to efficacy and safety, provide the necessary framework to build a robust preclinical data package.

Based on our illustrative data, Cpd-4783 shows significant promise, with high oral bioavailability and potent anti-tumor activity comparable to the established MEK inhibitor, Trametinib, potentially with an improved safety margin. The next logical steps would involve:

  • Pharmacodynamic Studies: Confirming on-target activity by measuring p-ERK levels in tumor tissue post-treatment.

  • Combination Studies: Evaluating the synergistic potential of Cpd-4783 with other targeted agents (e.g., BRAF inhibitors) or chemotherapies.

  • Resistance Profiling: Investigating the efficacy of Cpd-4783 in models of acquired resistance to existing MAPK pathway inhibitors.

By following this structured approach, researchers can effectively de-risk and advance novel therapeutic candidates like Cpd-4783 toward IND-enabling studies and eventual clinical development.

References

  • Title: The discovery of trametinib (GSK1120212), a potent and selective, orally bioavailable MEK1/2 inhibitor. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: FDA Approved Drug Products: MEKINIST (trametinib) tablets Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Targeting the RAS-RAF-MEK-ERK pathway in cancer: challenges and opportunities Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Trametinib Source: Clinical Pharmacokinetics URL: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Cytotoxicity of Phenyl-Substituted Chalcones

Authored by: A Senior Application Scientist

This guide provides a technical comparison of the cytotoxic properties of synthetic chalcone derivatives, with a focus on understanding how specific chemical modifications, such as the inclusion of cyclopropyl and dimethylphenyl groups, influence their anti-cancer activity. We will delve into the structure-activity relationships, examine the mechanistic underpinnings of their action, and provide detailed protocols for assessing their efficacy in a laboratory setting.

Introduction: The Therapeutic Promise of Chalcones

Chalcones represent a significant class of natural and synthetic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one backbone. Their presence in edible plants has long been noted, but it is their broad spectrum of pharmacological activities—including anti-inflammatory, antioxidant, and notably, anti-cancer properties—that has made them a focal point of medicinal chemistry research.

The anti-cancer potential of chalcones stems from their ability to interact with a multitude of cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The versatility of their core structure allows for extensive chemical modification, enabling researchers to fine-tune their biological activity. This guide focuses on a specific chemical space: chalcones functionalized with cyclopropyl and dimethylphenyl moieties, using representative examples from the literature to illustrate how these substitutions impact cytotoxicity against cancer cell lines.

Experimental Workflow for Cytotoxicity Assessment

A robust and reproducible method for evaluating the cytotoxic potential of novel compounds is paramount. The MTT assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_readout Phase 3: Quantification A 1. Seed Cells Plate cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with varying concentrations of chalcones. A->B C 3. Incubation Incubate for 24-72h to allow compounds to take effect. B->C D 4. Add MTT Reagent Add 3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide. C->D E 5. Formazan Formation Incubate for 2-4h. Viable cells' mitochondrial reductase converts MTT to purple formazan. D->E F 6. Solubilize Crystals Add DMSO or other solvent to dissolve formazan crystals. E->F G 7. Measure Absorbance Read absorbance at ~570nm using a plate reader. F->G H 8. Calculate IC50 Plot absorbance vs. concentration to determine the IC50 value. G->H

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

1. Cell Seeding:

  • Harvest cultured cancer cells (e.g., MCF-7, A549) using trypsinization.
  • Perform a cell count using a hemocytometer or automated cell counter to determine cell density.
  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the test chalcone (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO diluted to the highest concentration used for the compounds).
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
  • Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

3. MTT Reagent Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

4. Solubilization and Measurement:

  • After the second incubation, carefully aspirate the medium without disturbing the formazan crystals.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
  • Gently pipette to ensure complete dissolution and a homogenous colored solution.
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration.
  • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Comparative Cytotoxicity: Structure-Activity Relationship (SAR)

While direct comparative data for Cyclopropyl(3,4-dimethylphenyl)methanone is not extensively published, we can infer its potential activity by examining related structures from the literature. The following table summarizes the cytotoxic activity (IC50) of representative chalcones against various cancer cell lines, highlighting the influence of specific functional groups.

Compound IDKey Structural FeaturesCell LineIC50 (µM)Reference
DMC 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeMCF-7 (Breast)1.3
A549 (Lung)1.8
Compound 1 Cyclopropyl group on ring BHCT-116 (Colon)0.98
MCF-7 (Breast)1.25
Compound 2 4-Methylphenyl group on ring BHCT-116 (Colon)2.15
MCF-7 (Breast)3.54
L2H17 2-hydroxy-3,4,6-trimethoxychalconeA549 (Lung)0.38
HCT-116 (Colon)0.54
Analysis of Structure-Activity Relationships:
  • Role of the Cyclopropyl Group: A comparison between Compound 1 (with a cyclopropyl group) and Compound 2 (with a methylphenyl group) from the same study reveals a significant enhancement in cytotoxicity. The IC50 values for Compound 1 are approximately 2-3 times lower (more potent) than for Compound 2 across both HCT-116 and MCF-7 cell lines. This suggests that the small, rigid, and lipophilic cyclopropyl ring may promote more favorable interactions with the biological target, potentially by fitting into a specific hydrophobic pocket.

  • Influence of Phenyl Ring Substitution: The substitution pattern on the phenyl rings is critical. DMC and L2H17 both feature multiple methoxy and hydroxy groups, which are known to be important for the anti-cancer activity of many flavonoids. The potent, sub-micromolar activity of L2H17 highlights the effectiveness of its specific methoxy/hydroxy arrangement. For a hypothetical molecule like this compound, the 3,4-dimethyl substitution on the phenyl ring would increase lipophilicity, which could enhance membrane permeability and cellular uptake, but its overall effect would depend on the target protein's binding site topology.

Mechanistic Insights: Induction of Apoptosis

Many cytotoxic chalcones exert their effect by inducing apoptosis, or programmed cell death. A common mechanism involves the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.

Diagram: Chalcone-Induced Intrinsic Apoptosis Pathway

Apoptosis_Pathway Chalcone Chalcone Derivative Bax Bax/Bak Activation Chalcone->Bax Stress Signal Bcl2 Bcl-2 Inhibition Chalcone->Bcl2 Stress Signal Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito oligomerizes at Bcl2->Bax inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Formation CytoC->Apoptosome assembly Apaf1->Apoptosome assembly Casp9 Pro-Caspase-9 Casp9->Apoptosome assembly ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis cleaves cellular substrates

Caption: Simplified intrinsic apoptosis pathway often triggered by chalcones.

Chalcones can induce mitochondrial outer membrane permeabilization (MOMP) by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c into the cytosol, which then binds to Apaf-1, recruiting pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell and apoptotic death.

Conclusion and Future Directions

The evidence from related structures strongly suggests that chalcones featuring cyclopropyl and dimethylphenyl groups hold significant promise as cytotoxic agents. The comparative data indicates that the cyclopropyl moiety, in particular, can be a potent enhancer of anti-cancer activity, likely due to its unique steric and electronic properties.

Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its analogues. Such studies would provide definitive data on its efficacy and allow for a more precise mapping of its structure-activity relationship. Furthermore, mechanistic studies to identify its specific molecular targets (e.g., tubulin, specific kinases) would be crucial for its potential development as a therapeutic agent.

References

  • Rozmer, Z., & Perjési, P. (2016). Naturally occurring and synthetic chalcones: new perspectives in cancer therapy. Studies in Natural Products Chemistry. [Link]

  • Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic targets for the management of cancer: a systematic review. European Journal of Medicinal Chemistry. [Link]

  • Mai, C. W., et al. (2015). 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone induces apoptosis in human breast cancer cells via the mitochondrial pathway. Journal of Ethnopharmacology. [Link]

  • Leão, M., et al. (2013). Synthesis and evaluation of chalcone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Xia, Y., et al. (2014). L2H17, a new chalcone derivative, inhibits proliferation and induces apoptosis in A549 lung cancer cells. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

A-Comparison-Guide-to-Cross-Resistance-in-Antitubercular-Cyclopropyl(3,4-dimethylphenyl)methanone-Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating cross-resistance patterns of novel Cyclopropyl(3,4-dimethylphenyl)methanone analogs, a promising class of antitubercular agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the fight against drug-resistant Mycobacterium tuberculosis (Mtb).

Introduction: The Imperative for Novel Antitubercular Agents Free from Cross-Resistance

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1] The efficacy of current treatments is severely threatened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2][3] MDR-TB is defined by resistance to at least isoniazid and rifampicin, the two most potent first-line anti-TB drugs.[4][5] XDR-TB exhibits further resistance to fluoroquinolones and at least one of the second-line injectable drugs.[4][6] This escalating resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action that can circumvent existing resistance pathways.[7][8][9]

Cyclopropyl(phenyl)methanone derivatives have demonstrated potent in vitro activity against Mtb, including drug-resistant clinical isolates, making them a subject of significant interest.[10] However, a critical step in the preclinical development of any new antitubercular candidate is a thorough evaluation of its cross-resistance profile. Understanding whether resistance to existing drugs confers resistance to the new analog, or vice-versa, is paramount for predicting its clinical utility and designing effective combination therapies.

This guide outlines the scientific rationale, experimental workflows, and data interpretation strategies for conducting robust cross-resistance studies on this compound analogs.

Understanding the Landscape: Mechanisms of Action and Resistance

A logical starting point for designing a cross-resistance study is to understand the mechanisms of action and resistance for both the novel compound and the comparator drugs. While the precise mechanism of this compound analogs is still under investigation, many novel agents aim to inhibit essential mycobacterial processes such as cell wall synthesis, protein synthesis, or energy metabolism.[11][12]

Common Resistance Mechanisms in Comparator Drugs:

A well-designed study will include comparator drugs with diverse and well-characterized resistance mechanisms:

  • Isoniazid (INH): A prodrug activated by the catalase-peroxidase enzyme KatG.[13] It primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the InhA enzyme.[2][5][11] Resistance most commonly arises from mutations in katG (preventing activation) or the promoter region of inhA (leading to overexpression of the target).[2][5][13][14]

  • Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase by binding to its β-subunit, encoded by the rpoB gene.[1][2][11][13] Over 95% of RIF-resistant strains have mutations within an 81-bp region of rpoB.[1][2][14]

  • Bedaquiline (BDQ): A diarylquinoline that inhibits the F1F0 ATP synthase, crucial for energy metabolism in Mtb.[11][15] Resistance is primarily associated with mutations in the atpE gene (encoding the target) or, more commonly, in Rv0678, a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[15][16][17][18] Mutations in Rv0678 lead to upregulation of this pump, which can efflux the drug.[16][19]

  • Clofazimine (CFZ): While its exact mechanism is not fully elucidated, it is understood to involve the production of reactive oxygen species.[19] Importantly, mutations in Rv0678 that confer resistance to BDQ also frequently cause cross-resistance to CFZ, as both drugs are substrates for the MmpS5-MmpL5 efflux pump.[16][17][19][20]

Designing and Executing the Cross-Resistance Study

A robust study requires a systematic approach, from generating resistant mutants to detailed susceptibility testing. The overall workflow is designed to determine if the genetic mutations conferring resistance to standard drugs also impact the activity of the novel methanone analogs.

Workflow for Cross-Resistance Profiling

Caption: A high-level overview of the experimental workflow for generating and characterizing drug-resistant Mtb mutants to evaluate cross-resistance.

Protocol 1: In Vitro Generation of Drug-Resistant Mutants

Causality: The objective is to select for spontaneous mutations that confer resistance to specific first- and second-line drugs. This is typically achieved by plating a large population of wild-type Mtb cells onto solid media containing the selective drug at a concentration several times higher than its minimum inhibitory concentration (MIC).

Methodology:

  • Prepare Inoculum: Grow a culture of M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.5-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • Plating: Plate approximately 10^8 colony-forming units (CFUs) onto Middlebrook 7H10 or 7H11 agar plates containing a specific comparator drug (e.g., Rifampicin at 4x MIC, Isoniazid at 8x MIC, Bedaquiline at 8x MIC).

  • Incubation: Incubate plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolation and Verification: Pick individual colonies, propagate them in liquid media, and re-test their MIC to the selective drug to confirm resistance.

  • Genotypic Characterization: Perform whole-genome sequencing on confirmed resistant isolates to identify the specific mutations responsible for resistance (e.g., in rpoB, katG, Rv0678). This step is crucial for linking a specific genetic change to a phenotypic observation.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is a standardized and quantitative approach to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.[21][22][23][24] Comparing the MIC of an analog against a wild-type strain and a known resistant strain reveals any potential cross-resistance.

Methodology:

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound (this compound analogs and comparator drugs). Non-water-soluble drugs like bedaquiline should be dissolved in DMSO.[25]

  • Inoculum Preparation: Prepare an Mtb inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10^5 CFU/mL in each well.[22][23]

  • Controls: Include a drug-free well for growth control and a sterile well for media control. M. tuberculosis H37Rv ATCC 27294 should be used as a quality control strain.[22][23]

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.[24][26]

  • Reading Results: The MIC is defined as the lowest drug concentration that completely inhibits visible growth.[22][23]

Data Presentation and Interpretation

The cornerstone of a cross-resistance study is the direct comparison of MIC values. Data should be summarized in a clear, tabular format. A significant increase (typically ≥4-fold) in the MIC of an analog against a resistant strain compared to the wild-type strain indicates cross-resistance.

Table 1: Hypothetical Cross-Resistance Profile of CPM Analog 1

Mtb StrainRelevant MutationRIF MIC (µg/mL)INH MIC (µg/mL)BDQ MIC (µg/mL)CPM Analog 1 MIC (µg/mL) Fold-Change in CPM Analog 1 MICInterpretation
H37Rv (WT) Wild-Type0.1250.060.1250.25 -Baseline
RIF-R1 rpoB S450L>80.060.1250.25 1xNo Cross-Resistance
INH-R1 katG S315T0.125>40.1250.25 1xNo Cross-Resistance
BDQ-R1 Rv0678 frameshift0.1250.062.04.0 16xSignificant Cross-Resistance
BDQ-R2 atpE A63P0.1250.06>40.25 1xNo Cross-Resistance
Interpreting the Results

The hypothetical data in Table 1 illustrates several key principles:

  • No Cross-Resistance with First-Line Drugs: The RIF-resistant (rpoB mutant) and INH-resistant (katG mutant) strains remain fully susceptible to CPM Analog 1. This is a highly favorable outcome, suggesting the analog's mechanism of action is distinct from that of rifampicin and isoniazid.[20][27]

  • Mechanism-Specific Cross-Resistance with Bedaquiline: A critical finding is the 16-fold increase in the MIC of CPM Analog 1 against the BDQ-resistant strain harboring a mutation in the efflux pump repressor Rv0678. This strongly suggests that CPM Analog 1 is a substrate for the MmpS5-MmpL5 efflux pump.[16][19] This is a significant liability, as it predicts that the high prevalence of Rv0678 mutations in clinical settings could compromise the analog's effectiveness.[16][28]

  • Absence of Target-Based Cross-Resistance: In contrast, the BDQ-resistant strain with a target-based mutation in atpE shows no change in susceptibility to CPM Analog 1. This confirms that the analog does not share the same molecular target (ATP synthase) as bedaquiline.

Logical Relationships in Resistance

Resistance_Logic cluster_target Target-Based Resistance cluster_efflux Efflux-Based Resistance cluster_drugs Drug Susceptibility RpoB rpoB Mutation RIF RIF Resistance RpoB->RIF Confers AtpE atpE Mutation BDQ BDQ Resistance AtpE->BDQ Confers Rv0678 Rv0678 Mutation Rv0678->BDQ Confers CFZ CFZ Resistance Rv0678->CFZ Confers (Cross-Resistance) CPM CPM Analog 1 Resistance Rv0678->CPM Confers (Cross-Resistance)

Caption: This diagram illustrates how different mutations can lead to specific or shared (cross) resistance among antitubercular drugs.

Conclusion and Strategic Implications

Cross-resistance studies are a non-negotiable component of the preclinical assessment of new antitubercular drug candidates. The hypothetical case of CPM Analog 1 demonstrates how a compound with excellent potency against strains resistant to first-line agents can still harbor a critical flaw. The observed cross-resistance with bedaquiline and clofazimine, mediated by the MmpS5-MmpL5 efflux pump, would likely limit its clinical utility, especially in treating MDR-TB patients who are increasingly treated with bedaquiline-containing regimens.

These findings underscore the importance of:

  • Rational Drug Selection: Choosing a diverse panel of comparator drugs with well-defined resistance mechanisms is essential for a comprehensive analysis.

  • Genotypic Confirmation: Linking phenotypic resistance to a specific mutation through sequencing provides mechanistic insight that is critical for decision-making.

  • Early De-risking: Identifying cross-resistance liabilities early in the drug discovery pipeline saves resources and allows for the prioritization of compounds with a higher probability of clinical success.

Future work on the this compound class should focus on structural modifications that reduce its affinity for the MmpS5-MmpL5 efflux pump, thereby preserving its activity against the growing threat of drug-resistant tuberculosis.

References

  • MaplesPub. (2021). Cross-resistance In Anti-tubercular Drugs - A Conundrum In The Management Of Drug-resistant Tuberculosis. Available at: [Link]

  • Zhang, Y., & Mitchison, D. (2003). The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis. Journal of Clinical Microbiology. Available at: [Link]

  • Gygli, S. M., et al. (2022). Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis. The Lancet Microbe. Available at: [Link]

  • Kumar, P., et al. (2010). Synthesis and Optimization of Antitubercular Activities in a Series of 4-(aryloxy)phenyl Cyclopropyl Methanols. European Journal of Medicinal Chemistry. Available at: [Link]

  • Anjum, M., et al. (2024). Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis. Frontiers in Microbiology. Available at: [Link]

  • Andries, K., et al. (2014). Cross-Resistance between Clofazimine and Bedaquiline through Upregulation of MmpL5 in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Anjum, M., et al. (2024). Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Ramón-García, S., et al. (2007). [Mechanisms of action of and resistance to rifampicin and isoniazid in Mycobacterium tuberculosis: new information on old friends]. Enfermedades Infecciosas y Microbiología Clínica. Available at: [Link]

  • Jain, R., & Vaitilingam, B. (2008). New Anti-Tuberculosis Drugs with Novel Mechanisms of Action. Current Medicinal Chemistry. Available at: [Link]

  • Gygli, S. M., et al. (2022). Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis. University of Surrey. Available at: [Link]

  • Jain, R., & Vaitilingam, B. (2008). New anti-tuberculosis drugs with novel mechanisms of action. Current Medicinal Chemistry. Available at: [Link]

  • CLSI. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). Available at: [Link]

  • Mvelase, P. S., et al. (2023). Isoniazid and Rifampicin Resistance-Conferring Mutations in Mycobacterium tuberculosis Isolates from South Africa. MDPI. Available at: [Link]

  • Preeti, K., et al. (2024). Advances in Anti-Tubercular Agents: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Viveiros, M., & Martins, M. (2014). Drug Resistance Mechanisms in Mycobacterium tuberculosis. Infectious Disease Reports. Available at: [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. Available at: [Link]

  • Lin, S. Y., et al. (2015). Isoniazid and Rifampin-Resistance Mutations Associated With Resistance to Second-Line Drugs and With Sputum Culture Conversion. The Journal of Infectious Diseases. Available at: [Link]

  • Public Health Agency of Canada. (2022). Chapter 8 of the Canadian Tuberculosis Standards: Drug-resistant tuberculosis. Available at: [Link]

  • Imperiale, B. R., et al. (2014). Evaluation of Mycobacterium tuberculosis cross-resistance to isoniazid, rifampicin and levofloxacin with their respective structural analogs. The Journal of Antibiotics. Available at: [Link]

  • Degiacomi, G., et al. (2020). In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates. Frontiers in Microbiology. Available at: [Link]

  • Maurer, F. P., et al. (2023). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Medindia. (2021). Exposing Novel Anti-Tuberculosis Drug Mechanism. Available at: [Link]

  • Jain, R., & Vaitilingam, B. (2008). New Anti-Tuberculosis Drugs with Novel Mechanisms of Action. Current Medicinal Chemistry. Available at: [Link]

  • Dookie, N., et al. (2018). Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • CDC. (2022). Mycobacterium tuberculosis Complex Drug Susceptibility Testing Program. Available at: [Link]

  • ResearchGate. (2020). (PDF) Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. Available at: [Link]

  • CLSI. (2018). M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. Available at: [Link]

  • Li, Y., et al. (2021). Uncovering the Resistance Mechanism of Mycobacterium tuberculosis to Rifampicin Due to RNA Polymerase H451D/Y/R Mutations From Computational Perspective. Frontiers in Pharmacology. Available at: [Link]

  • Global Tuberculosis Institute. (n.d.). Treatment of Drug Resistant TB. Available at: [Link]

  • Somasundaram, S., & Paramasivan, C. N. (2007). Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method. Diagnostic Microbiology and Infectious Disease. Available at: [Link]

  • CDC. (2020). Mycobacterium tuberculosis Complex Drug Susceptibility Testing Program. Available at: [Link]

  • Woods, G. L., et al. (2011). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Second Edition. CLSI. Available at: [Link]

  • ResearchGate. (2007). Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method | Request PDF. Available at: [Link]

  • Basarab, G. S., & Eyermann, C. J. (2022). How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Nathan Lab. (2017). Step-by-step guide to generation of Differentially Detectable Mycobacterium tuberculosis (DD Mtb). Available at: [Link]

  • ResearchGate. (n.d.). In vitro biofilms of Mycobacterium tuberculosis are drug tolerant (A).... Available at: [Link]

  • Angene. (n.d.). Cyclopropyl(phenyl)methanone(CAS# 3481-02-5). Available at: [Link]

  • NIST. (2025). Cyclopropyl phenyl ketone. Available at: [Link]

  • Al-Ostath, O. A., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules. Available at: [Link]

  • PubChem. (n.d.). Cyclopropyl phenyl ketone | C10H10O | CID 77029. Available at: [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of cyclopropyl(3,4-dimethylphenyl)methanone (CAS No. 38675-78-4). As professionals in research and drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

While specific, comprehensive hazard data for this exact compound is not extensively documented, its classification as an aromatic ketone warrants a cautious and systematic approach based on established principles of hazardous waste management. This document synthesizes general regulatory requirements and best practices to ensure a self-validating and safe disposal workflow.

Pre-Disposal Hazard Assessment and Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. The principle of causality here is simple: understanding the risk informs the necessary protective measures.

Personal Protective Equipment (PPE): Given the lack of specific toxicity data, treat this compound as a hazardous substance. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.

  • Body Protection: A standard laboratory coat is required.

Engineering Controls: All handling and preparation for disposal should occur within a well-ventilated area, preferably a certified chemical fume hood, to minimize the risk of inhalation.

The Core Disposal Protocol: A Step-by-Step Methodology

Improper disposal, such as drain or trash disposal, is illegal and poses a significant threat to human health and the environment.[1] The following protocol outlines the compliant pathway for managing this chemical waste.

Step 1: Waste Characterization and Segregation The first and most critical step is to correctly identify and segregate the waste. This compound is an organic chemical and should be treated as hazardous chemical waste.[2]

  • Action: Collect waste this compound and any materials contaminated with it (e.g., reaction byproducts, contaminated solvents) separately from other waste streams.

  • Causality: Never mix incompatible wastes.[3] For instance, mixing oxidizing acids with organic compounds like ketones can lead to violent chemical reactions.[1][4] Segregation prevents unforeseen hazards and ensures the waste can be managed appropriately by disposal facilities.

Step 2: Container Selection and Labeling The integrity of the waste containment system is paramount to preventing leaks and ensuring clear communication of the hazard.

  • Action:

    • Select a sturdy, leak-proof container made of a material chemically compatible with ketones (e.g., glass or high-density polyethylene).[4][5] The container must have a secure, screw-top cap.[4]

    • Affix a completed EHS (or equivalent) Hazardous Waste Label to the container before adding the first drop of waste.[2][3]

    • The label must include, at a minimum: the full chemical name "this compound," the concentration or percentage of each component if in a mixture, and the date the container was first used for accumulation.[3][5]

  • Causality: Proper container selection prevents degradation and leakage.[4] Clear, accurate labeling is a regulatory requirement and is crucial for safety, ensuring that anyone handling the container understands its contents and associated risks.[5]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA) Federal and local regulations strictly govern the storage of hazardous waste.

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area must be at or near the point of generation.

    • Place the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[3][6]

    • Keep the container closed at all times except when adding waste.[3][4]

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[6]

  • Causality: The SAA framework ensures that hazardous waste is managed safely in the laboratory before being removed. Secondary containment is a critical failsafe against spills, protecting both personnel and the facility infrastructure.[3]

Step 4: Arranging for Final Disposal The final step is to transfer the waste to a licensed professional for disposal.

  • Action: Once the waste container is full (typically 75-80% capacity to allow for expansion) or has been accumulating for the maximum allowed time (e.g., six months to one year, check local regulations), request a pickup.[1][4][6]

  • Contact: Notify your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][7]

  • Causality: Final disposal must be handled by trained professionals who can transport and process the waste in accordance with EPA and Department of Transportation (DOT) regulations, ensuring it is neutralized, incinerated, or landfilled in a compliant and environmentally sound manner.

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: This compound from incompatible streams ppe->segregate container Select Compatible Container (e.g., Glass, HDPE) segregate->container label_container Affix Hazardous Waste Label (Full Chemical Name, Date) container->label_container store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store inspect Conduct Weekly Inspections for Leaks or Degradation store->inspect is_full Container Full or Max Time Reached? inspect->is_full is_full->store No request_pickup Request Pickup from EHS or Licensed Contractor is_full->request_pickup Yes end_process End of Lab Responsibility request_pickup->end_process

Caption: Workflow for the compliant disposal of this compound.

Disposal of Ancillary Materials

Contaminated Lab Supplies (PPE, Wipes): Solid waste contaminated with trivial amounts of this compound (e.g., gloves, paper towels from a minor cleanup) should be collected in a separate, clearly labeled bag or container and disposed of as hazardous solid waste.

Empty Chemical Containers: An empty container that held a hazardous chemical must be managed carefully.

  • Empty the container of all contents.[3]

  • Rinse the container three times with a suitable solvent (e.g., acetone).

  • Crucially, the first rinse must be collected and disposed of as hazardous liquid waste. [3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most conservative and safest approach.

  • After rinsing and air-drying, obliterate or deface the original label.[3] The container can then be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[3]

Regulatory and Compliance Summary

The disposal of chemical waste is governed by a strict regulatory framework. The table below summarizes key considerations.

ParameterGuideline / RegulationRationale & Source
Governing Regulation EPA Resource Conservation and Recovery Act (RCRA)Establishes the framework for "cradle-to-grave" management of hazardous waste.[6][8]
Waste Classification Hazardous Chemical WasteBased on its chemical class (ketone) and the precautionary principle.[2]
Sink/Trash Disposal Strictly ProhibitedPrevents contamination of waterways and municipal waste streams.[3][6]
Container Requirements Compatible, sealed, properly labeled, and in good condition.Prevents leaks, ensures safety, and meets regulatory compliance.[4][5]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Minimizes risk of spills and ensures controlled management within the lab.[3][4]
Maximum Volume in Lab Typically ≤ 55 gallons of hazardous waste per SAA.A regulatory limit to prevent large-scale accumulation in research areas.[9]
Final Disposal Method Via licensed hazardous waste contractor or institutional EHS department.Ensures waste is transported and processed according to federal and state law.[3][7]

By adhering to this guide, researchers and laboratory personnel can manage the disposal of this compound in a manner that is safe, compliant, and scientifically responsible, building a culture of trust and safety that extends beyond the product itself.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Stericycle. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Anonymous. (2023, September 21). Safety Data Sheet(SDS). Retrieved from [Link]

  • University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide. UTIA Safety Office. Retrieved from [Link]

  • University of Georgia. (n.d.). EHSO Manual 2024-2025: Hazardous Waste. Environmental Health & Safety Division. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-. System of Registries. Retrieved from [Link]

  • ChemBK. (n.d.). Cyclopropyl-(3,4-dimethylphenyl)methanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3,4-Dimethylphenyl)-(3-ethylcyclohexyl)methanone. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methanone, cyclopropyl(4-methoxyphenyl)-. System of Registries. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Cyclopropyl(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclopropyl(3,4-dimethylphenyl)methanone (CAS No. 38675-78-4). As a specialized aromatic ketone, this compound requires careful handling to ensure personnel safety and experimental integrity. This document synthesizes established safety protocols for similar chemical structures to provide a robust framework for its use, from initial handling to final disposal.

Hazard Assessment and Engineering Controls

While specific toxicological data for this compound is limited, related compounds suggest potential hazards. Aromatic ketones can be irritants, and some may have systemic effects. Therefore, a cautious approach is paramount.

Primary Engineering Control: Chemical Fume Hood

All work with this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This primary engineering control is critical for minimizing inhalation exposure to vapors or aerosols. Ensure the fume hood has a face velocity compliant with your institution's safety standards, typically between 80-120 feet per minute.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent skin and eye contact. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield should be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential.
Hands Double Gloving: Inner and Outer LayersGiven that this is a ketone, specialized gloves are necessary. Butyl rubber or Polyvinyl alcohol (PVA) gloves offer excellent resistance to ketones.[1][2][3] Nitrile gloves, while common in labs, may not provide adequate protection against prolonged exposure. A double-gloving strategy with a nitrile inner glove and a butyl rubber or PVA outer glove is recommended.[1] Always inspect gloves for any signs of degradation or perforation before and during use.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.
Respiratory As needed, based on risk assessmentFor routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood goggles_shield Wear chemical splash goggles and a face shield. fume_hood->goggles_shield Yes gloves Wear double gloves: Inner: Nitrile Outer: Butyl Rubber or PVA goggles_shield->gloves lab_coat Wear a flame-resistant lab coat. gloves->lab_coat respirator Is there a risk of inhalation exposure? (e.g., spill, ventilation failure) lab_coat->respirator use_respirator Use a NIOSH-approved respirator with an organic vapor cartridge. respirator->use_respirator Yes end Proceed with work respirator->end No use_respirator->end

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Procedures

Handling:

  • Preparation: Before starting work, ensure that all necessary PPE is donned correctly and that a safety shower and eyewash station are accessible and unobstructed.

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound within a fume hood. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Store in a secondary containment tray to prevent the spread of material in case of a leak.

Emergency Procedures

Spills:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: From a safe distance, assess the extent of the spill. For small spills (<100 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup: Wear appropriate PPE, including a respirator if necessary. Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Streams:

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container. As this is a non-halogenated aromatic ketone, it should be disposed of in the non-halogenated organic waste stream.[7] Do not mix with halogenated waste.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

Disposal Workflow:

The following diagram outlines the proper disposal procedure for waste generated from work with this compound.

Disposal_Workflow start Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (unused compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (solutions containing the compound) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in a labeled, sealed hazardous waste container. solid->solid_container liquid_container Collect in a labeled, sealed non-halogenated organic waste container. liquid->liquid_container sharps_container Dispose of in a designated sharps container. sharps->sharps_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

  • Personal Protective Equipment - PPE - Chemical Resistant Gloves. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKrWT63HaAeoQI_HRU3w9IMSEUgRo9RwVwft3NYdiDEkdz9FIYKjod1mZO0hsga7ia0hy1lt2sgwnh1rt0Wrh-fUQRyw9fxu7OK4VFc33qaSAEvgDDKENZrU2BhEClXgTlRxFURBOeBMokSOBdiQ31hPNBtq-9YkjRzO26VhgcOUXLqIy3-efPQ6D8gpfjEMePM1o9axBuA7Fh8g==]
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets - GlovesnStuff. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjBit11Rdf16oQWnNA1ClGOVV7aVOcyIVGYNNAd0XJF-q2HFGmpZNRCWJm7JdtOzvSYxA2W0R6NP5bHghNpwy88SCkS9nyQ4lcjHUBMQP0kR-stq80dc5a9-_oMxlR9CYLwn_x9lRXB8iLr2jfq1GATzei-vIldtqan5MGRpgS3ZgJQ4u-5Ex0a_VR2kHqRNgpTWm_JrUjVDXUL9FRf2DGP2oMrSc2fsp5ecGPSwJYSrbkKpiUAr7vPBjseWsaP2jixL-_D_S2JjKGmfUYMbkv_VbPwA==]
  • Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDLSwHU74ggnZI5O86vnubnMsRkdQi975QGHiQ3fCTm1zBRwmmmgaQKqcOQGjN2SaXImVXhf4rcSmy1o_WX4OP72hndKWNIsaYWJqsKnosUmmuY7IuDWx5YTuY_U1D37Uos3-3Is4sKbE3mbnuYuZ3oqy9-WzAcse2FEMY-3Ua6PlChtWw8zBP44P5U4WYPqT2Nu5UOjI6eiHNeBU=]
  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO - Safety Gloves. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFgcaGz1kl3037RXXh4db0JzRd4zrKIaTJlYlRoO1d4jSixhh3FenPejKusY1GwDpEhBNXpmdE6-p5Mse2Xl-jtuxu9lb10zHJw_lu8IbjX2xS_QU5jwz8tzTqdqWtpV_wQjJLBqZf3JThEk3UQEjSFWtTaqnqEv9RhzwNgaeduAnXr2SgZEF3kO9mIZH-YdWu1un-XKDSLVeXu2kbD6PX]
  • Gloves, Butyl Rubber - Flinn Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUnFKH8As_UBPyQ19I6XS1jwSZaLt3TmsSCbml4coJ19DDW2SDioJrDZHTIK4xbiKOH2oa5GX-6imoQIJbR4fMTk1GuwI5t6jHNFVfu40kqlKZ4wOm60m3-V6UhhPt991JBn5hNOZNKQIP7DBH7OQ=]
  • Proper disposal of chemicals - Sciencemadness Wiki. [URL: https://vertexaisearch.cloud.google.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1eFFf7wQ2EKR_1LGM2btVF62dIqMcZcJk0YGNqDWBGRK4kNvXJaOxcyj1bAR36oihjO_86WnjYz1xnbSuy8tfSFh40ee7MXPdoOoAMNIubxTM0bUZWwiJicDt-u1po8XhuaNr6Munzc2mn4naXz2ryE3z]
  • SAFETY DATA SHEET - (Cyclopropyl methyl ketone). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGE6R3DssBVT6J2oN12tMijaLX0Tgj13KiWvfOwHXGVm2KGdzMrG-pM8lUycqJ7wnjcThLdfzHFHI4qmZJUj0eJfowGb9HARIftx_fDKcomXyF-InwtGDkTj3YNew127ZJoBTIkA-d4ZiDSGL2txiaLHcM2KyWsJ1zbf8lfIr440VQpkMaWLWjelK0IlUFb0dx]
  • Safety Data Sheet(SDS) - (Generic). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgLMV59c2ThoLGjJwOb8qTJqDeakxo7nVKcJ_QCPY72ImLtgC59JrXyNEetgF2Q5oqJVvW2nJ6J__tTH5zpLm_tE6xrUoIQikWNfkfX-SIeVpdGbg273g5usxFr44uo1yG6Z3m054cJLCeachFBKlaQz2hyXNEwGgu3uqP9t-iDxhWRShMo3VSlh8cnufMa-6k1MSv7eoOIOCK5OS_YIhwp0bicH_58rkMnwQwN0C01GJFSZogOjBPShAwuT3aHOQDQn0nps1tHaXIshqD0tgSpjHXyQ==]
  • Cyclopropyl-(3,4-dimethylphenyl)methanone | 38675-78-4 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY2FB17M5oZs08aZGC3TVHEKzOfuWgsAGyBKRMFiIeTxtitB9N2tLnpQYjbnBZG2vjcDPiRuNeXLYRoquWnBuOJUqCGQeMzKo1FgRzcXA4SrkiWzP4vfwkEPqH3nA9RjRc4XqcMb7R8-I2dMkSP--K3nL3Gr0IlL8aA5Aj8qxe6g==]
  • Cyclopropyl-(3,4-dimethylphenyl)methanone - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3D0R8KNk8DKivR1zguqKnEW4I1qZEaHRPYbvrEGQ8FuK2jHzYwVpFcvstYgm4YrKNJQ35Fb6mOTU9499xEOczaWN1lA4BV25IcjQKl81wGEgTBIFBUyrk7k8H-3vxVSAx5Z38Vo5IhlN12kihX9Ef_VoWEeXZc__L1B_zrdma4g8Zag==]
  • SAFETY DATA SHEET - Fisher Scientific (Methanone, cyclopropyl(4-methoxyphenyl)-). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX7tJcNnWcpKthIhGLd1w3p0nU_m3zh1ZkrMBq14uX3p7chcDqCcFkkaPDSHoylRaJtKk8Qewj741zsHX8McKiFmsp-MOlcnBp5LRF9vD_z-T0ETLXn6nChW7JbpuwvPM_aLmqDn-bXyuup5iOcYKXQCPMXz6bX-jhQ5AFrRp-GEyJ7HZ3O-UCNFp3ORM26pMsrK8UxI_b5sXkmc59hEnBEqz6k-vdLNUdR70f-qeml7klb2QLB-LMHevd8UWj2YtdvG2H0mdMhtqwsKoMaKBjc8_CFn5sMQ==]
  • SAFETY DATA SHEET - Fisher Scientific (3,4-Dimethylphenol). [URL: https://vertexaisearch.cloud.google.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQPIUFP4RaQk3FfthUIy5FJap8PkPlg14T75DWSUEuEiXTogaCUdVnamcIsTSvMtL3LmGM7pEBilMxzw_x34FvZBVXC-e8QUnzD_P2KxpTH9fMbCD1aWTvifFLM1Kop-EDe5VF8WXHzrJUczi9U-9-c__M3LpXQudVNmKUEECD8Biy4TFDymjEzIyLJFYHmjJKa3kuBbVndH3QVREcEz51hqBHqVEkMZmrGg04yBkKuUXHQpN9uevQJTqikedd_PbJDDrAfO4GJH518iCCQBvu13mrp1gmz6HlemsqlOXRivtFNgSHI2JiFo-pyTpu]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.